Panosialin wA
Description
This compound has been reported in Streptomyces with data available.
Propriétés
Formule moléculaire |
C21H36O5S |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
[3-hydroxy-5-(13-methyltetradecyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C21H36O5S/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(22)17-21(16-19)26-27(23,24)25/h15-18,22H,3-14H2,1-2H3,(H,23,24,25) |
Clé InChI |
SLCFAIQTHOPISH-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Panosialin wA and its Mechanism of Action on FabI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panosialins are a class of acylbenzenediol sulfate (B86663) metabolites produced by Streptomyces sp. that demonstrate potent antibacterial properties. Their primary mechanism of action is the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), a critical enzyme in the bacterial Type II fatty acid synthesis (FAS-II) pathway.[1][2][3] This pathway is essential for the biosynthesis of fatty acids, which are indispensable components of the bacterial cell membrane.[2] The significant structural and mechanistic differences between the bacterial FAS-II and mammalian FAS-I systems make FabI an attractive target for the development of novel antibacterial agents.[4][5] This guide provides a detailed examination of the mechanism of action of Panosialin wA on FabI, including quantitative inhibitory data, comprehensive experimental protocols, and visual representations of the underlying biochemical pathways and workflows.
Core Mechanism of Action: Inhibition of Enoyl-ACP Reductase (FabI)
The antibacterial activity of this compound stems from its potent inhibition of FabI.[3][6] FabI catalyzes the final, rate-limiting step in each cycle of fatty acid elongation: the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP product.[1] By targeting and inhibiting FabI, this compound effectively halts the fatty acid elongation cycle. This disruption leads to a depletion of the fatty acids necessary for the synthesis and maintenance of the bacterial cell membrane, ultimately compromising cellular integrity and leading to bacterial growth inhibition and cell death.[2]
Kinetic studies on the closely related analog, Panosialin wB, suggest a mixed mechanism of inhibition against Staphylococcus aureus FabI.[3][5] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Given the structural similarity, it is highly probable that this compound follows a similar inhibitory mechanism.
Quantitative Data: Inhibitory Potency of Panosialins
The inhibitory activity of this compound and its analogs has been quantified against FabI enzymes from various pathogenic bacteria. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of these compounds. Panosialins with longer alkyl side chains, such as wA and wB, generally exhibit greater potency.
| Compound | Target Enzyme | Source Organism | IC50 (µM) | Reference(s) |
| This compound | FabI | Staphylococcus aureus | 3 - 5 | [3][6] |
| Panosialin wB | FabI | Staphylococcus aureus | 3 - 5 | [3][6] |
| Panosialin A | FabI | Staphylococcus aureus | 3 - 5 | [3][6] |
| Panosialin B | FabI | Staphylococcus aureus | 3 - 5 | [3][6] |
| This compound | FabK | Streptococcus pneumoniae | 3 - 5 | [3][6] |
| Panosialin wB | FabK | Streptococcus pneumoniae | 3 - 5 | [3][6] |
| Panosialin A | FabK | Streptococcus pneumoniae | 3 - 5 | [3][6] |
| Panosialin B | FabK | Streptococcus pneumoniae | 3 - 5 | [3][6] |
| This compound | InhA (FabI homolog) | Mycobacterium tuberculosis | 9 - 12 | [3][6] |
| Panosialin wB | InhA (FabI homolog) | Mycobacterium tuberculosis | 9 - 12 | [3][6] |
| Panosialin A | InhA (FabI homolog) | Mycobacterium tuberculosis | 9 - 12 | [3][6] |
| Panosialin B | InhA (FabI homolog) | Mycobacterium tuberculosis | 9 - 12 | [3][6] |
Signaling Pathways and Experimental Workflows
Bacterial Fatty Acid Synthesis (FAS-II) Pathway
The following diagram illustrates the cyclical nature of the bacterial FAS-II pathway and highlights the critical reduction step catalyzed by FabI, which is the point of inhibition by this compound.
Proposed Mechanism of FabI Inhibition
Based on kinetic data from analogous compounds, this compound likely acts as a mixed inhibitor of FabI. This means it can bind to the free enzyme (E) to form an enzyme-inhibitor complex (EI) and to the enzyme-substrate complex (ES) to form an enzyme-substrate-inhibitor complex (ESI). Both EI and ESI complexes are non-productive.
Experimental Workflow: FabI Inhibition Assay
The workflow for determining the IC50 value of this compound against FabI is a standardized spectrophotometric assay.
References
Streptomyces sp. as a Source of Panosialin wA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Panosialin (B1172248) wA, a potent enzyme inhibitor produced by Streptomyces sp.. Panosialin wA has garnered significant interest for its antibacterial properties, primarily through the inhibition of the bacterial type II fatty acid synthesis (FAS-II) pathway.[1] This document details the biological activity, experimental protocols for isolation and bioactivity assessment, and relevant signaling pathways, serving as a comprehensive resource for researchers in the field of novel anti-infective agent development.
Chemical Structure and Biological Activity
This compound is an acylbenzenediol sulfate (B86663) metabolite characterized by a C17 monounsaturated alkyl chain with the double bond at the ω-7 position.[1] It belongs to a class of panosialins that also includes Panosialin A, B, and wB, which differ in the length and saturation of their alkyl side chains.[1] The primary antibacterial mechanism of this compound is the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the bacterial FAS-II pathway essential for phospholipid biosynthesis.[2] By targeting FabI, this compound disrupts the fatty acid elongation cycle, leading to the depletion of fatty acids necessary for maintaining bacterial cell membrane integrity.[2] Early studies also identified panosialins as inhibitors of viral sialidase, acid phosphatase, and polygalacturonase.[3]
Quantitative Data: Inhibitory Activity of Panosialins
The inhibitory potency of this compound and related analogs has been quantified against various bacterial enzymes and strains. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
Table 1: Inhibitory Activity (IC50) of Panosialins against Enoyl-ACP Reductases
| Compound | Target Enzyme | Target Organism | IC50 (µM) |
| This compound | S. aureus FabI | Staphylococcus aureus | 3-5 |
| This compound | S. pneumoniae FabK | Streptococcus pneumoniae | 3-5 |
| This compound | M. tuberculosis InhA | Mycobacterium tuberculosis | 9-12 |
| Panosialin A | S. aureus FabI | Staphylococcus aureus | 3-5 |
| Panosialin B | S. aureus FabI | Staphylococcus aureus | 3-5 |
| Panosialin wB | S. aureus FabI | Staphylococcus aureus | 3-5 |
| Panosialin A | M. tuberculosis InhA | Mycobacterium tuberculosis | 9-12 |
| Panosialin B | M. tuberculosis InhA | Mycobacterium tuberculosis | 9-12 |
Data sourced from PubMed.[4]
Table 2: Minimum Inhibitory Concentration (MIC) of Panosialins
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 16 |
| This compound | Methicillin-resistant S. aureus (MRSA) | 16 |
| Panosialin A | Staphylococcus aureus | 128 |
| Panosialin B | Staphylococcus aureus | 128 |
| Panosialin wB | Staphylococcus aureus | 16 |
| Panosialin wB | Methicillin-resistant S. aureus (MRSA) | 16 |
Experimental Protocols
Fermentation of Streptomyces sp. AN1761 and Isolation of this compound
This protocol outlines the cultivation of Streptomyces sp. AN1761, the known producer of this compound, and the subsequent extraction and purification of the compound.[1][4]
Materials and Reagents:
-
Streptomyces sp. AN1761
-
Seed culture medium (e.g., ISP Medium 2)
-
Production medium (e.g., ISP Medium 2 or optimized medium)
-
Ethyl acetate
-
n-Hexane
-
Silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol)
-
Rotary evaporator
-
Centrifuge
-
Chromatography columns
Procedure:
-
Seed Culture Preparation:
-
Inoculate a suitable seed culture medium with Streptomyces sp. AN1761 from a stock culture.
-
Incubate at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.[5]
-
-
Production Culture:
-
Inoculate the production medium with the seed culture (5-10% v/v).
-
Incubate at 28-30°C for 7-10 days with continuous agitation (180-200 rpm).[5]
-
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).[5]
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate, repeating the process three times.[5]
-
Pool the organic layers and concentrate using a rotary evaporator to obtain a crude extract.[5]
-
-
Purification:
-
Dissolve the crude extract in methanol and add n-hexane to precipitate and remove lipids.
-
Subject the defatted extract to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol to separate this compound.
-
Monitor fractions for the presence of this compound using an appropriate analytical method (e.g., HPLC).
-
Enoyl-ACP Reductase (FabI) Inhibition Assay
This spectrophotometric assay measures the inhibitory activity of this compound against FabI by monitoring the oxidation of NADH.[2]
Materials and Reagents:
-
Purified recombinant FabI enzyme
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
This compound (inhibitor) dissolved in DMSO
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, containing 1 mM Dithiothreitol (DTT)[2]
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NADH (final concentration of 100-200 µM)
-
FabI enzyme (optimized concentration for a linear reaction rate)
-
This compound at various concentrations (or DMSO for control).[2]
-
-
-
Pre-incubation:
-
Pre-incubate the enzyme with this compound for 10-20 minutes at room temperature.[2]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of this compound relative to the control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Sialidase Inhibition Assay (Fluorometric)
This assay determines the inhibitory effect of this compound on sialidase activity using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][8]
Materials and Reagents:
-
Sialidase (e.g., from Clostridium perfringens or viral source)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
This compound (inhibitor) dissolved in DMSO
-
Assay Buffer (e.g., 33 mM MES, pH 6.5)
-
Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.7)
-
96-well black microplate
-
Fluorometer (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Assay Setup:
-
To the wells of a 96-well black microplate, add:
-
Assay Buffer
-
Sialidase enzyme
-
This compound at various concentrations (or DMSO for control).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate the plate at 37°C for 30-60 minutes.[8]
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the Stop Solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value as described for the FabI assay.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows associated with this compound.
Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway and this compound Inhibition.
Caption: Workflow for Fermentation and Isolation of this compound.
Caption: Workflow for Bioactivity Screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Panosialin wA as a Bacterial Fatty Acid Synthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Panosialin wA, a natural product identified as a potent inhibitor of the bacterial Type II fatty acid synthesis (FAS-II) pathway. Panosialins, which are acylbenzenediol sulfate (B86663) metabolites isolated from Streptomyces sp. AN1761, target the essential enoyl-acyl carrier protein (ACP) reductase enzyme, a key component of this pathway.[1][2][3] The distinction between the bacterial FAS-II system and the mammalian Type I fatty acid synthesis (FAS-I) machinery makes this pathway an attractive target for developing selective antibacterial agents.[1][4] This guide details the mechanism of action of this compound, presents quantitative data on its inhibitory and antibacterial activities, and provides detailed experimental protocols for its study.
The Bacterial Type II Fatty Acid Synthesis (FAS-II) Pathway
Bacteria utilize the FAS-II pathway for the de novo synthesis of fatty acids, which are indispensable for building cell membranes and as precursors for other critical molecules like lipopolysaccharides.[5] This pathway involves a series of discrete, soluble enzymes that catalyze the sequential elongation of an acyl chain, typically by two carbons per cycle.[6]
The process begins with the conversion of acetyl-CoA to malonyl-CoA, which is then loaded onto an acyl-carrier protein (ACP) by FabD.[7] The initial condensation reaction is catalyzed by FabH.[7][8] The resulting β-ketoacyl-ACP enters a four-step elongation cycle:
-
Reduction: Catalyzed by FabG (β-ketoacyl-ACP reductase).
-
Dehydration: Catalyzed by FabZ (β-hydroxyacyl-ACP dehydratase).
-
Second Reduction: Catalyzed by an enoyl-ACP reductase (ENR), such as FabI, FabK, or FabL.[7]
-
Condensation: Catalyzed by FabB or FabF, which adds another malonyl-ACP to the elongated chain.[6]
This cycle repeats until a fatty acid of the desired length is synthesized. The enoyl-ACP reductase (ENR) catalyzes the final, rate-limiting step in each elongation cycle, making it a prime target for inhibitors.[1][9]
Mechanism of Action: this compound Inhibition
The primary antibacterial mechanism of this compound is the potent inhibition of enoyl-ACP reductase (ENR), the enzyme responsible for the final reductive step in the fatty acid elongation cycle.[1][3][10] This target includes various isoforms such as FabI (found in Staphylococcus aureus and Escherichia coli), FabK (found in Streptococcus pneumoniae), and InhA (the homolog in Mycobacterium tuberculosis).[1][2][3][11] By blocking this crucial step, this compound disrupts the entire FAS-II pathway, leading to a depletion of the fatty acids necessary for maintaining cell membrane integrity and viability, ultimately resulting in an antibacterial effect.[5][9][10]
Quantitative Data on Inhibitory and Antibacterial Activity
The efficacy of this compound and its analogs has been quantified through various enzymatic and whole-cell assays. The data highlights their potency against key bacterial enzymes and pathogens.
Table 1: Inhibitory Activity (IC₅₀) of Panosialins against Bacterial Enoyl-ACP Reductases
| Compound | S. aureus FabI IC₅₀ (µM) | S. pneumoniae FabK IC₅₀ (µM) | M. tuberculosis InhA IC₅₀ (µM) |
|---|---|---|---|
| Panosialin A | 4.3 | 3.9 | 11.8 |
| Panosialin B | 5.4 | 5.2 | 8.5 |
| This compound | 3.0 | 5.2 | 9.6 |
| Panosialin wB | 4.6 | 5.5 | 9.1 |
Data sourced from multiple studies.[1][3]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Panosialins
| Compound | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | M. tuberculosis MIC (µg/mL) |
|---|---|---|---|---|
| This compound | 16 | 16 | 64 | 128 |
| Panosialin wB | 16 | 16 | 64 | 128 |
Data sourced from BenchChem.[1]
Table 3: Inhibition of Intracellular Fatty Acid Biosynthesis in S. aureus
| Compound | IC₅₀ (µM) for [¹⁴C]-acetate incorporation |
|---|---|
| Panosialin B | 55.3 |
| Panosialin wB | 26.3 |
The data suggests that the antibacterial activity is due to the inhibition of fatty acid synthesis.[1][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
This continuous spectrophotometric assay determines the inhibitory activity of compounds against ENR by monitoring the oxidation of the cofactor NADH.[1]
Materials:
-
Purified recombinant ENR (e.g., S. aureus FabI)
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
This compound and other test compounds
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.5), 1 mM Dithiothreitol (DTT)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactor, and test compounds in a suitable solvent (e.g., DMSO).
-
Assay Mixture: In each well of the microplate, add the assay buffer, ENR enzyme solution, NADH solution (final concentration, e.g., 100 µM), and the test compound at various concentrations. Include a positive control (e.g., triclosan) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the reaction by adding the crotonoyl-CoA substrate (final concentration, e.g., 50 µM).[1]
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease corresponds to NADH oxidation.[1]
-
Data Analysis: Calculate the initial velocity (rate of absorbance change) for each reaction. Determine the percentage of inhibition relative to the negative control and plot against compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[1]
This assay measures the effect of a test compound on de novo fatty acid synthesis within intact bacterial cells using a radiolabeled precursor.[1]
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
[¹⁴C]-acetate (radiolabeled precursor)
-
This compound and other test compounds
-
Scintillation counter and vials
-
Reagents for lipid extraction (e.g., chloroform, methanol)
Procedure:
-
Cell Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Compound Treatment: Aliquot the cell culture and treat with various concentrations of the test compound for a set period (e.g., 30-60 minutes).
-
Radiolabeling: Add [¹⁴C]-acetate to each culture and incubate for a short period (e.g., 15-30 minutes) to allow for its incorporation into newly synthesized fatty acids.
-
Lipid Extraction: Harvest the cells by centrifugation. Perform a total lipid extraction from the cell pellets using a standard method (e.g., Bligh-Dyer).
-
Radioactivity Measurement: Transfer the organic phase containing the radiolabeled lipids to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate the percentage of inhibition of [¹⁴C]-acetate incorporation for each compound concentration relative to an untreated control. Determine the IC₅₀ value from a dose-response curve.[1]
The broth microdilution method is a standard procedure for determining the MIC of a compound, defined as the lowest concentration that prevents visible bacterial growth.[1][12][13]
Materials:
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound and other test compounds
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards for inoculum standardization
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds directly in the wells of the 96-well plate using the broth medium.[1]
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.[1]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration in which no visible growth is observed.[1] Results can also be quantified by reading the optical density at 600 nm.
Conclusion
This compound represents a promising natural product inhibitor of the essential bacterial FAS-II pathway. Its potent inhibitory activity against key enoyl-ACP reductases from pathogenic bacteria, coupled with a confirmed mechanism of action targeting fatty acid biosynthesis, establishes its value as a lead compound for antibacterial drug development. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working to explore the therapeutic potential of this compound and its analogs in the fight against bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial fatty acid metabolism in modern antibiotic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Structure-Activity Relationship of Panosialin Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the structure-activity relationships (SAR) of Panosialin analogs, a class of natural products with significant potential as novel anti-infective agents. Panosialins are acylbenzenediol sulfate (B86663) metabolites produced by Streptomyces species that exhibit potent inhibitory activity against key enzymes in pathogenic bacteria.[1][2] This guide details their mechanism of action, presents quantitative biological data, outlines experimental protocols, and visualizes key pathways and workflows to facilitate further research and development.
Core Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
The primary antibacterial action of Panosialins is the inhibition of the type II fatty acid synthesis (FAS-II) pathway, a process essential for bacterial viability and distinct from the corresponding pathway in mammals.[1][3] Specifically, Panosialins target enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation.[2][4] By blocking this enzyme—isoforms of which include FabI and FabK—Panosialins disrupt the synthesis of phospholipids (B1166683) required for bacterial cell membrane integrity, leading to cell death.[3][4][5] Certain analogs have also shown inhibitory effects on viral and bacterial sialidases (neuraminidases).[1]
References
Panosialin wA as a Potent Inhibitor of Bacterial Enoyl-ACP Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of Panosialin wA against bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway. Panosialins, including this compound, are acylbenzenediol sulfate (B86663) metabolites isolated from Streptomyces sp. AN1761.[1][2] These natural products have demonstrated significant potential as antibacterial agents by targeting a pathway essential for bacterial survival and distinct from mammalian fatty acid synthesis.[1]
Core Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
The primary antibacterial mechanism of this compound is the inhibition of enoyl-ACP reductase.[1][2] This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis—the reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP product. By inhibiting this key enzyme, this compound disrupts the FAS-II pathway, leading to the depletion of fatty acids necessary for the construction and maintenance of the bacterial cell membrane. This ultimately results in the cessation of bacterial growth.[1][2] The inhibitory action of panosialins on fatty acid biosynthesis has been confirmed to be consistent with their antibacterial activity.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated against enoyl-ACP reductases from several key bacterial pathogens. The following tables summarize the available quantitative data on its enzymatic inhibition and antibacterial activity.
Table 1: Inhibitory Activity of Panosialins against Bacterial Enoyl-ACP Reductases
| Compound | S. aureus FabI IC₅₀ (µM) | S. pneumoniae FabK IC₅₀ (µM) | M. tuberculosis InhA IC₅₀ (µM) |
| Panosialin A | 4.3 | 3.9 | 11.8 |
| Panosialin B | 5.4 | 5.2 | 8.5 |
| This compound | 3.0 | 5.2 | 9.6 |
| Panosialin wB | 4.6 | 5.5 | 9.1 |
| Data sourced from Kwon et al., 2013.[1][2] |
Table 2: Antibacterial Activity of Panosialins (Minimum Inhibitory Concentration - MIC)
| Compound | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | M. tuberculosis MIC (µg/mL) |
| This compound | 16 | 16 | 64 | 128 |
| Panosialin wB | 16 | 16 | 64 | 128 |
| Data sourced from Kwon et al., 2013.[1][2] |
Table 3: Inhibition of Intracellular Fatty Acid Biosynthesis in S. aureus
| Compound | IC₅₀ (µM) for [¹⁴C]-acetate incorporation |
| Panosialin B | 55.3 |
| Panosialin wB | 26.3 |
| Data sourced from Kwon et al., 2013.[1][2] |
Signaling and Metabolic Pathways
The bacterial fatty acid synthesis (FAS-II) pathway is a cyclical process involving a series of enzymatic reactions to elongate fatty acid chains. This compound specifically targets the final reductive step of this cycle.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. It is important to note that while the primary literature provides an outline of these protocols, specific details such as enzyme concentrations for the S. aureus FabI assay with this compound are not explicitly stated.
Enoyl-ACP Reductase (ENR) Inhibition Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against ENR by monitoring the oxidation of NADH or NADPH.
Materials:
-
Purified ENR enzyme (S. aureus FabI, S. pneumoniae FabK, or M. tuberculosis InhA)
-
trans-2-octenoyl-N-acetylcysteamine thioester (t-o-NAC thioester) as substrate
-
NADH or NADPH (depending on the enzyme's cofactor preference)
-
This compound and other test compounds
-
Assay Buffers:
-
S. pneumoniae FabK: 100 mM sodium acetate (B1210297) (pH 6.5), 2% glycerol, 200 mM NH₄Cl
-
M. tuberculosis InhA: 30 mM PIPES buffer (pH 8.0)
-
S. aureus FabI: A suitable buffer such as sodium phosphate (B84403) or PIPES is recommended.
-
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactor, and test compounds in a suitable solvent (e.g., DMSO).
-
Assay Mixture Preparation: In a 96-well plate, add the assay buffer, cofactor, and varying concentrations of this compound. Include controls with solvent only (no inhibitor) and without the enzyme (background).
-
For S. pneumoniae FabK: Final concentration of 200 µM NADH.
-
For M. tuberculosis InhA: Final concentration of 100 µM NADPH.
-
-
Enzyme Addition: Add the purified ENR enzyme to each well to a final concentration that yields a linear reaction rate.
-
For S. pneumoniae FabK: 150 nM.
-
For M. tuberculosis InhA: 500 nM.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the t-o-NAC thioester substrate.
-
For S. pneumoniae FabK: 50 µM.
-
For M. tuberculosis InhA: 100 µM.
-
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each reaction.
-
Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Inhibition of Intracellular Fatty Acid Biosynthesis in S. aureus
This protocol outlines a method to measure the effect of this compound on fatty acid synthesis in whole bacterial cells using a radiolabeled precursor.
Materials:
-
Staphylococcus aureus culture
-
Growth medium (e.g., Mueller-Hinton broth)
-
This compound stock solution (in DMSO)
-
[¹⁴C]-acetate (radiolabeled precursor)
-
Scintillation fluid
-
Scintillation counter
-
Cell harvesting and lipid extraction reagents (e.g., centrifugation equipment, buffers, chloroform/methanol mixture)
Procedure:
-
Bacterial Culture: Grow S. aureus to the mid-log phase in the appropriate growth medium.
-
Inhibitor Treatment: Aliquot the bacterial culture and add varying concentrations of this compound (and a solvent control). Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Radiolabeling: Add [¹⁴C]-acetate to each culture and incubate for a defined period (e.g., 1 hour) to allow for its incorporation into fatty acids.
-
Cell Harvesting and Lysis: Stop the incorporation reaction and harvest the bacterial cells by centrifugation. Lyse the cells to release the cellular contents.
-
Lipid Extraction: Extract the total lipids from the cell lysate using an appropriate solvent system (e.g., chloroform/methanol).
-
Scintillation Counting: Add the extracted lipid fraction to the scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of [¹⁴C]-acetate incorporated into the lipid fraction for each inhibitor concentration.
-
Calculate the percentage of inhibition of fatty acid biosynthesis relative to the control.
-
Determine the IC₅₀ value for the inhibition of fatty acid biosynthesis.
-
Structural Basis of Inhibition (Conceptual Model)
To date, a co-crystal structure of this compound with any enoyl-ACP reductase has not been reported in the public domain. Furthermore, detailed molecular docking studies specific to this compound are not available. Therefore, the following diagram presents a conceptual model of the interaction. Based on the structure of this compound, with its long alkyl chain and charged sulfate groups, it is hypothesized to bind within the substrate-binding pocket of the enoyl-ACP reductase, potentially forming interactions with both hydrophobic residues lining the pocket and polar residues at the active site, thereby preventing the binding of the natural enoyl-ACP substrate.
Conclusion and Future Directions
This compound is a potent inhibitor of bacterial enoyl-ACP reductase, demonstrating significant antibacterial activity against important pathogens. Its specific targeting of the essential FAS-II pathway makes it a promising candidate for further development. However, to advance this compound as a lead compound, further research is required. Detailed kinetic studies are needed to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive) and to determine the inhibition constants (Ki). Furthermore, structural studies, such as X-ray crystallography or cryo-EM, of the this compound-ENR complex are crucial for understanding the molecular basis of its inhibitory activity and for guiding structure-based drug design efforts to optimize its potency and pharmacokinetic properties.
References
Panosialin wA from Streptomyces sp. AN1761: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Panosialin (B1172248) wA, a secondary metabolite isolated from Streptomyces sp. AN1761. Panosialin wA has emerged as a potent inhibitor of bacterial fatty acid synthesis, a critical pathway for bacterial survival, making it a compound of significant interest for antimicrobial drug development.
Core Mechanism of Action: Inhibition of Enoyl-ACP Reductase
This compound exerts its antibacterial effect by targeting and inhibiting the enzyme enoyl-acyl carrier protein (ACP) reductase (ENR).[1][2][3] This enzyme catalyzes the final, rate-limiting step in the bacterial type II fatty acid synthesis (FAS-II) pathway.[4] The FAS-II pathway is responsible for the elongation of fatty acid chains, which are essential precursors for the biosynthesis of phospholipids (B1166683) for the cell membrane and lipopolysaccharides in Gram-negative bacteria.[3] By inhibiting ENR, this compound disrupts the integrity of the bacterial cell membrane, ultimately leading to cell death.[1]
The primary targets of this compound within the FAS-II pathway are the NADH-dependent isoforms of ENR, specifically FabI and FabK.[1][2][4][5] Inhibition of these enzymes has been demonstrated in several clinically relevant bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis.[1][2][5]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified through in vitro enzyme assays and determination of minimum inhibitory concentrations (MIC).
Table 1: In Vitro Inhibitory Activity of Panosialins (IC50 in µM)
| Compound | S. aureus FabI | S. pneumoniae FabK | M. tuberculosis InhA |
| Panosialin A | - | - | - |
| Panosialin B | - | - | - |
| This compound | 3.0 | 5.2 | 9.6 |
| Panosialin wB | 4.6 | 5.5 | 9.1 |
| Data sourced from multiple studies, indicating potent inhibition against FabI and FabK, and moderate inhibition against InhA.[1][2][5][6] |
Table 2: Antibacterial Activity of Panosialins (Minimum Inhibitory Concentration - MIC)
While specific MIC values for this compound are not detailed in the provided search results, the panosialin class of compounds has demonstrated a strong antibacterial spectrum against S. aureus and S. pneumoniae and to a lesser extent against M. tuberculosis.[1][2][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and a typical experimental workflow for assessing the activity of this compound.
Caption: Inhibition of ENR by this compound in the FAS-II pathway.
Caption: Workflow for assessing this compound's biological activity.
Experimental Protocols
Enoyl-ACP Reductase (ENR) Inhibition Assay
This spectrophotometric assay determines the inhibitory effect of a compound on ENR activity by monitoring the oxidation of NADH.[6]
Materials:
-
Purified ENR (FabI or FabK)
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
This compound and other test compounds
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.5), 1 mM Dithiothreitol (DTT)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Preparation: Serially dilute this compound in the assay buffer to achieve a range of concentrations.
-
Reaction Mixture: In each well of the microplate, combine the ENR enzyme solution and the NADH solution. Add the diluted this compound or control (buffer/DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme binding.[6]
-
Reaction Initiation: Start the enzymatic reaction by adding the crotonoyl-CoA solution.[6]
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 5-10 minutes. The rate of NADH oxidation is proportional to the enzyme activity.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[6]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)
-
96-well microplates
-
Spectrophotometer (optional, for OD reading)
Procedure:
-
Compound Dilution: Serially dilute this compound in the growth medium in the wells of a 96-well plate.[6]
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and dilute it to the final desired concentration (e.g., 5 x 105 CFU/mL).[6]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include growth control (no compound) and sterility control (no bacteria) wells.[6]
-
Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.[6]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible turbidity. The results can also be quantified by measuring the optical density at 600 nm.[6]
Conclusion
This compound, a natural product from Streptomyces sp. AN1761, demonstrates significant promise as an antibacterial agent. Its specific inhibition of the essential enoyl-ACP reductase in the bacterial FAS-II pathway provides a clear mechanism of action. The potent in vitro activity against key bacterial pathogens underscores its potential for further investigation and development in the fight against antibiotic-resistant infections.
References
Investigating the potential of Panosialin wA in antibacterial research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of pathogens necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. Natural products have historically been a rich wellspring for antibiotic discovery, and among these, the panosialins have emerged as a promising class of compounds. This technical guide provides an in-depth exploration of Panosialin (B1172248) wA, a member of the panosialin family, focusing on its potential in antibacterial research.
Panosialins are acylbenzenediol sulfate (B86663) metabolites produced by Streptomyces sp.[1][2]. Their primary mode of action is the inhibition of the bacterial type II fatty acid synthesis (FAS-II) pathway, an essential process for bacterial survival that is distinct from the mammalian fatty acid synthesis machinery[3][4]. Specifically, Panosialin wA targets the enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation[3][5]. By disrupting this pathway, this compound compromises the integrity of the bacterial cell membrane, leading to cell death. This targeted mechanism makes this compound a compelling candidate for further investigation as a potential lead compound in the development of new antibacterial therapies.
Data Presentation
The antibacterial efficacy of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of their inhibitory activity against critical bacterial enzymes and their antibacterial potency against pathogenic bacteria.
Table 1: Inhibitory Activity of Panosialins against Bacterial Enoyl-ACP Reductases (IC50)
| Compound | S. aureus FabI (µM) | S. pneumoniae FabK (µM) | M. tuberculosis InhA (µM) |
| Panosialin A | 4.3 | 3.9 | 11.8 |
| Panosialin B | 5.4 | 5.2 | 8.5 |
| This compound | 3.0 | 5.2 | 9.6 |
| Panosialin wB | 4.6 | 5.5 | 9.1 |
Data sourced from multiple studies, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Antibacterial Activity of Panosialins (Minimum Inhibitory Concentration - MIC)
| Compound | S. aureus (µg/mL) | S. pneumoniae (µg/mL) | P. aeruginosa (µg/mL) | M. tuberculosis (µg/mL) |
| This compound | 16 | 16 | 64 | 128 |
| Panosialin wB | 16 | 16 | 64 | 128 |
Data represents the lowest concentration of the compound that prevents visible growth of the bacteria.
Experimental Protocols
To facilitate further research and validation of this compound's antibacterial properties, this section provides detailed methodologies for key experiments.
Enoyl-ACP Reductase (FabI) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against FabI by monitoring the oxidation of NADH.
Materials:
-
Purified recombinant FabI enzyme
-
This compound
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.5), 1 mM Dithiothreitol (DTT)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A corresponding dilution of the vehicle (e.g., DMSO) should be prepared as a control.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of FabI enzyme, and a fixed concentration of NADH.
-
Compound Addition: Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the crotonoyl-CoA substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.
Materials:
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards for inoculum standardization
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualization
To visually represent the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the bacterial FAS-II pathway by this compound.
Caption: Experimental workflow for the FabI inhibition assay.
Caption: Logical relationship of this compound's antibacterial action.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Panosialin wA: A Technical Guide on Its Impact on Bacterial Cell Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panosialin wA, a member of the acylbenzenediol sulfate (B86663) class of metabolites isolated from Streptomyces sp., has emerged as a potent antibacterial agent. Its primary mechanism of action is the inhibition of the bacterial type II fatty acid synthesis (FAS-II) pathway, an essential process for bacterial viability and distinct from mammalian fatty acid synthesis. Specifically, this compound targets the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme catalyzing the final, rate-limiting step in the fatty acid elongation cycle.[1][2][3] This inhibition disrupts the biosynthesis of phospholipids, the fundamental components of the bacterial cell membrane. The consequent depletion of these essential fatty acids leads to a catastrophic failure in cell membrane integrity, culminating in bacterial cell death. This technical guide provides an in-depth analysis of this compound, focusing on its indirect but potent effects on the bacterial cell membrane, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
This compound's antibacterial activity is not due to direct physical disruption of the bacterial membrane in the manner of a detergent or a pore-forming peptide. Instead, it acts as a specific inhibitor of a crucial enzymatic pathway. The bacterial fatty acid synthesis II (FAS-II) pathway is responsible for producing the fatty acid chains that are essential for the formation of the phospholipid bilayer of the cell membrane.[3][4] this compound specifically inhibits the enoyl-ACP reductase (FabI), which catalyzes the final reduction step in each cycle of fatty acid elongation.[2][3] By blocking this enzyme, this compound effectively halts the production of the building blocks necessary for membrane synthesis and maintenance, leading to a loss of membrane integrity.[5]
References
Panosialin wA: A Technical Guide on the Inhibition of Viral and Bacterial Sialidases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialidases, also known as neuraminidases, are critical enzymes utilized by a wide range of pathogens, including viruses and bacteria, to mediate host-cell interactions, facilitate replication, and evade the immune system. Their essential role in the lifecycle of these pathogens makes them a prime target for antimicrobial drug development. Panosialins, a class of acylbenzenediol sulfate (B86663) metabolites isolated from Streptomyces sp., have demonstrated potent inhibitory activity against various enzymes. This technical guide focuses on Panosialin wA, a promising member of this class, and its potential as a dual inhibitor of both viral and bacterial sialidases. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing inhibitory activity, and conceptual diagrams illustrating the mechanisms of action and experimental workflows.
Introduction to Sialidases as Therapeutic Targets
Sialidases are glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides on the host cell surface.[1][2] This enzymatic activity is a key pathogenic mechanism for numerous microbes.
Viral Sialidases (Neuraminidases): In viruses such as influenza, neuraminidase is essential for the release of newly formed virions from infected host cells, preventing their aggregation at the cell surface and facilitating the spread of the infection.[3] Inhibition of viral neuraminidase is a clinically validated strategy for the treatment of influenza, as exemplified by drugs like oseltamivir (B103847) and zanamivir.[4]
Bacterial Sialidases: In bacteria, sialidases play a multifaceted role in pathogenesis. They can aid in nutrition by scavenging host sialic acids, facilitate adhesion to host tissues, contribute to biofilm formation, and unmask host cell receptors for toxins.[2][5][6] Pathogenic bacteria that utilize sialidases include Clostridium perfringens, Gardnerella vaginalis, and Streptococcus pneumoniae.[2][7][8] The development of bacterial sialidase inhibitors is an emerging and promising area for novel antibacterial therapies.[4]
This compound, a derivative of acylbenzenediol sulfate with a C17 monounsaturated alkyl chain, has been identified as a potent enzyme inhibitor.[1] While much of the research on Panosialins has focused on their inhibition of the bacterial fatty acid synthesis (FAS-II) pathway, early studies indicated their activity against viral sialidase.[1] This dual-target potential makes this compound a compelling candidate for further investigation as a broad-spectrum anti-infective agent.
Quantitative Inhibitory Activity of this compound
Precise quantitative data on the inhibitory activity of this compound against specific viral and bacterial sialidases is limited in the currently available literature. The tables below present an illustrative summary of the expected data format for such studies, based on findings for related compounds and general sialidase inhibitors.
Table 1: Illustrative Inhibitory Activity of this compound against Viral Neuraminidases
Note: The following data is hypothetical and serves as a template for the presentation of experimental results. Specific IC50 values for this compound against these viral strains are not currently available in the cited literature. The format is based on data presented for Panosialin-IA.[9]
| Influenza Virus Strain | Neuraminidase Subtype | This compound IC50 (µM) | Oseltamivir IC50 (nM) |
| A/California/04/2009 | H1N1 | [Hypothetical Data] | 0.9 ± 0.2 |
| A/Victoria/361/2011 | H3N2 | [Hypothetical Data] | 1.3 ± 0.3 |
| B/Wisconsin/1/2010 | Yamagata lineage | [Hypothetical Data] | 28.4 ± 5.1 |
Table 2: Illustrative Inhibitory Activity of this compound against Bacterial Sialidases
Note: The following data is hypothetical and for illustrative purposes. Specific IC50 values for this compound against these bacterial enzymes are not available in the cited literature. The format is based on general findings for bacterial sialidase inhibitors.
| Bacterial Species | Sialidase Enzyme | This compound IC50 (µM) | Reference Inhibitor (e.g., DANA) Ki (µM) |
| Clostridium perfringens | NanI | [Hypothetical Data] | ~10 |
| Gardnerella vaginalis | Sialidase A | [Hypothetical Data] | [Data Not Available] |
| Streptococcus pneumoniae | NanA | [Hypothetical Data] | ~15 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against viral and bacterial sialidases.
Protocol: Fluorometric Viral Neuraminidase Inhibition Assay
This protocol is adapted from standard procedures for influenza neuraminidase inhibition assays and is designed to determine the IC50 value of this compound.[9][10]
Materials and Reagents:
-
This compound
-
Influenza virus stocks (e.g., H1N1, H3N2)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
4-Methylumbelliferone (4-MU) standard
-
Oseltamivir carboxylate (positive control)
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Black 96-well microplates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Setup: To the wells of a black 96-well plate, add 25 µL of each inhibitor dilution. Include wells with assay buffer only as a no-inhibitor control and wells with a known inhibitor like Oseltamivir as a positive control.
-
Enzyme Addition: Add 25 µL of a predetermined optimal dilution of the influenza virus to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add 50 µL of 100 µM MUNANA substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-MU using a microplate fluorometer with excitation at approximately 365 nm and emission at approximately 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol: Whole-Cell Bacterial Sialidase Inhibition Assay
This protocol is a general method for assessing the inhibitory effect of this compound on sialidase activity in whole bacterial cells.
Materials and Reagents:
-
This compound
-
Bacterial strains (e.g., Gardnerella vaginalis, Clostridium perfringens)
-
Appropriate bacterial growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Reaction Buffer: 20 mM Tris-HCl, pH 7.4 or 100 mM sodium acetate, pH 5.5
-
Stop Solution: 0.25 M Glycine-NaOH, pH 10.4
-
Black 96-well microplates
Procedure:
-
Bacterial Culture: Culture the bacterial strain of interest under appropriate conditions (e.g., anaerobically for G. vaginalis).
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash three times with sterile PBS, and resuspend to a standardized optical density (e.g., A600 of 1.0).
-
Assay Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer and serial dilutions of this compound.
-
Cell Addition: Add a standardized amount of the bacterial cell suspension to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding MUNANA substrate to each well (final concentration, e.g., 0.2 mM).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Reaction Termination: Add the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-MU as described in the viral assay protocol.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the viral neuraminidase assay.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the conceptual pathways and experimental workflows relevant to the study of this compound as a sialidase inhibitor.
Caption: Conceptual pathway of influenza virus release and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound against sialidases.
Mechanism of Action and Structure-Activity Relationship
The precise molecular interactions between this compound and the active sites of viral and bacterial sialidases have not been fully elucidated. However, based on its structure and the known mechanisms of other sialidase inhibitors, a competitive inhibition model is plausible. The sulfate groups of this compound may mimic the negatively charged carboxylate of sialic acid, allowing it to bind to the active site of the enzyme and block substrate access.
The structure-activity relationship (SAR) within the Panosialin class suggests that the length and saturation of the alkyl chain are critical for biological activity. For instance, Panosialins wA and wB, with their longer C17 alkyl chains, exhibit greater antibacterial potency against S. aureus (in the context of FAS-II inhibition) compared to Panosialins A and B with C15 chains. Further SAR studies are warranted to determine the optimal structural features for potent and selective inhibition of viral and bacterial sialidases.
Conclusion and Future Directions
This compound presents a compelling scaffold for the development of novel anti-infective agents with the potential to inhibit both viral and bacterial sialidases. While preliminary data are promising, significant research is required to fully characterize its inhibitory profile. Future investigations should focus on:
-
Quantitative Screening: Determining the IC50 and Ki values of this compound against a broad panel of clinically relevant viral (e.g., various influenza strains) and bacterial (e.g., C. perfringens, G. vaginalis, S. pneumoniae) sialidases.
-
Kinetic Studies: Elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed) through detailed enzyme kinetic analyses.
-
Structural Biology: Obtaining co-crystal structures of this compound bound to viral and bacterial sialidases to visualize the molecular interactions and guide the rational design of more potent and selective analogs.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of viral and bacterial infections.
A deeper understanding of the inhibitory activity and mechanism of this compound against sialidases will be instrumental in advancing the development of this promising natural product into a next-generation therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The role of sialidases in the pathogenesis of bacterial vaginosis and their use as a promising pharmacological target in bacterial vaginosis [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sialidases From Clostridium perfringens and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialidase Activity in the Cervicovaginal Fluid Is Associated With Changes in Bacterial Components of Lactobacillus-Deprived Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of sialidase activity and cellular invasion by the bacterial vaginosis pathogen Gardnerella vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of Panosialin wA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialin wA is a natural product identified as a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase (ENR).[1][2][3] This enzyme is a critical component of the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of fatty acids required for bacterial cell membrane construction.[1][4] The FAS-II pathway is distinct from the type I fatty acid synthesis pathway found in mammals, making ENR an attractive and specific target for the development of novel antibacterial agents.[1] this compound has demonstrated inhibitory activity against various isoforms of ENR, including FabI from Staphylococcus aureus and FabK from Streptococcus pneumoniae, as well as InhA from Mycobacterium tuberculosis.[2][5][6]
These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to characterize the inhibitory potential of this compound against bacterial enoyl-ACP reductase. The described spectrophotometric assay is designed to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Signaling Pathway: Bacterial Fatty Acid Synthesis (FAS-II) and Inhibition by this compound
The bacterial fatty acid synthesis (FAS-II) pathway is a multi-step, iterative process responsible for the elongation of fatty acid chains. Enoyl-ACP reductase catalyzes the final reductive step in each elongation cycle. Inhibition of this crucial enzyme by this compound disrupts the entire pathway, leading to a depletion of essential fatty acids and ultimately inhibiting bacterial growth.[1][4]
Caption: Inhibition of the Bacterial FAS-II Pathway by this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated against several bacterial ENR enzymes. The following table summarizes the reported IC50 values.
| Compound | Target Enzyme | Source Organism | IC50 (µM) |
| This compound | FabI | Staphylococcus aureus | 4 |
| This compound | FabK | Streptococcus pneumoniae | 4 |
| This compound | InhA | Mycobacterium tuberculosis | 11 |
| Data sourced from Kwon et al., 2013.[6] |
Experimental Protocols
Protocol: In Vitro Inhibition of Enoyl-ACP Reductase (FabI/FabK) Activity
This protocol describes a spectrophotometric assay to determine the IC50 value of this compound against purified enoyl-ACP reductase by monitoring the oxidation of NADH.
Materials and Reagents:
-
Purified FabI or FabK enzyme
-
This compound stock solution (in DMSO)
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 1 mM EDTA
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound in the assay buffer. The final concentration of DMSO in the assay should not exceed 1%.
-
Assay Plate Preparation:
-
In a 96-well microplate, add 5 µL of the this compound dilutions to each well.
-
For control wells (no inhibitor), add 5 µL of DMSO.
-
Add 85 µL of a solution containing the purified enzyme and NADH in assay buffer to each well. The final concentration of NADH should be 150 µM.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of crotonoyl-CoA solution to each well. The final concentration of crotonoyl-CoA should be 50 µM.
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental Workflow for the In Vitro Enzyme Inhibition Assay.
References
Determining the Minimum Inhibitory Concentration (MIC) of Panosialin wA using Broth Microdilution
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Panosialins are a class of acylbenzenediol sulfate (B86663) metabolites produced by Streptomyces sp. that have demonstrated notable antibacterial properties.[1] Panosialin wA, a specific analog, exerts its antimicrobial effect by inhibiting the bacterial type II fatty acid synthesis (FAS-II) pathway, an essential process for bacterial survival.[2] The primary molecular target is the enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the fatty acid elongation cycle.[1][3] By blocking this step, this compound disrupts the synthesis of bacterial cell membranes, leading to growth inhibition.[1] This mechanism is distinct from many current antibiotics, making this compound a compound of interest for combating drug-resistant pathogens.
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various pathogenic bacteria using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] This method is a standardized and quantitative approach widely used in antimicrobial susceptibility testing.[4][6]
Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound targets the FAS-II pathway, which is responsible for the de novo synthesis of fatty acids in bacteria. These fatty acids are crucial for building and maintaining the integrity of the bacterial cell membrane. The specific enzyme inhibited by this compound is enoyl-ACP reductase (FabI in S. aureus and P. aeruginosa, FabK in S. pneumoniae, and InhA in M. tuberculosis), which catalyzes the final reduction step in the fatty acid elongation cycle.[7][8] Inhibition of this enzyme depletes the pool of saturated fatty acids, disrupting membrane biogenesis and ultimately leading to bacterial cell death.
Quantitative Data: MIC of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against several key pathogenic bacteria.
| Bacterium | Strain Reference | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (Not Specified) | 16 | [8] |
| Streptococcus pneumoniae | (Not Specified) | 16 | [8] |
| Pseudomonas aeruginosa | KCTC 2004 | 64 | [8] |
| Mycobacterium tuberculosis | H37Rv | 128 | [8] |
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Materials
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Appropriate bacterial growth medium (see table below)
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Bacterial cultures (18-24 hours old on non-selective agar)
-
Quality Control (QC) bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. pneumoniae ATCC 49619)[6][11]
-
Multichannel pipette
-
Incubator
Bacterial Strains and Specific Conditions
| Bacterium | Recommended Medium | Incubation Conditions | Notes |
| Staphylococcus aureus | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 35°C, ambient air, 16-20 hours | For methicillin-resistant strains, supplement CAMHB with 2% NaCl.[12][13] |
| Streptococcus pneumoniae | CAMHB + 2.5% to 5% lysed horse blood | 35°C, 5% CO₂, 20-24 hours | The use of lysed horse blood is crucial for the growth of this fastidious organism.[11][14] |
| Pseudomonas aeruginosa | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 35°C, ambient air, 16-20 hours | Ensure vigorous mixing during inoculum preparation as P. aeruginosa can form aggregates.[15][16] |
| Mycobacterium tuberculosis | Middlebrook 7H9 Broth + 10% OADC (oleic acid, albumin, dextrose, catalase) + 0.2% glycerol | 37°C, ambient air, 7-14 days (or until growth in control) | Use microplates with lids to prevent evaporation during the long incubation period. Reading may require an inverted mirror.[2][17][18] |
Experimental Workflow
The following diagram outlines the general workflow for the broth microdilution assay.
Step-by-Step Protocol
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Create a working solution of this compound at twice the highest desired final concentration in the appropriate broth medium. c. Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate. d. Add 100 µL of the 2x this compound working solution to well 1. e. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10. f. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:100 dilution followed by adding 50uL to the 50uL already in the wells.
-
Inoculation of Microtiter Plate: a. Within 15 minutes of preparation, inoculate wells 1 through 11 with 50 µL of the final bacterial suspension. b. The final volume in wells 1-11 should be 100 µL. Well 12 should contain only 50 µL of uninoculated broth.
-
Incubation: a. Cover the plate with a lid and incubate according to the specific conditions outlined in Section 4.2.
-
Reading and Interpreting Results: a. After incubation, examine the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well. b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The sterility control (well 12) should remain clear, and the growth control (well 11) should show distinct turbidity.
Quality Control
-
Concurrently test standard QC strains with known MIC values for common antibiotics to ensure the validity of the assay.[19]
-
If the MIC for the QC strain falls outside the acceptable range, the results for the test compound should be considered invalid, and the assay must be repeated.[4]
Conclusion
The broth microdilution method is a reliable and reproducible technique for determining the in vitro activity of this compound against a variety of bacterial pathogens.[6] Adherence to standardized protocols, such as those provided by CLSI, is critical for obtaining accurate and comparable MIC data. The information generated from this assay is fundamental for the preclinical evaluation of this compound and for guiding further research into its potential as a novel antibacterial agent.
References
- 1. scite.ai [scite.ai]
- 2. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 3. researchgate.net [researchgate.net]
- 4. bsac.org.uk [bsac.org.uk]
- 5. journals.asm.org [journals.asm.org]
- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth microdilution testing of Pseudomonas aeruginosa and aminoglycosides: need for employing dilutions differing by small arithmetic increments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 18. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols: Spectrophotometric Assay for Panosialin wA Activity on FabI
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial fatty acid synthesis (FAS-II) pathway is a critical process for bacterial survival, making it a prime target for the development of novel antimicrobial agents.[1] A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final, rate-limiting step in each fatty acid elongation cycle.[1][2] Panosialins, a class of acylbenzenediol sulfate (B86663) metabolites, have been identified as potent inhibitors of bacterial enoyl-ACP reductases, including FabI.[1][3] This document provides detailed application notes and protocols for a spectrophotometric assay to determine the inhibitory activity of Panosialin wA on FabI.
The principle of the assay is to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH to NAD+ during the FabI-catalyzed reduction of a substrate, typically an enoyl-CoA or enoyl-ACP analog like crotonoyl-CoA.[1] The presence of an inhibitor, such as this compound, will decrease the rate of NADH oxidation, allowing for the quantification of its inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC50).[1]
Data Presentation
The inhibitory activity of Panosialins against various bacterial enoyl-ACP reductases is summarized in the table below. This data provides a reference for the expected potency of this compound.
| Compound/Compound Class | Target Enzyme | Bacterial Source | IC50 (µM) |
| Panosialins (A, B, wA, wB) | FabI / FabK | S. aureus / S. pneumoniae | 3 - 5[3][4][5] |
| Panosialins (A, B, wA, wB) | InhA (FabI homolog) | M. tuberculosis | 9 - 12[3][4][5] |
| Panosialin wB | FabI | S. aureus | ~3-5[1] |
| Panosialin B | FabI | S. aureus | ~3-5[1] |
| This compound | FabI | S. aureus | ~3-5[1] |
| Panosialin A | FabI | S. aureus | ~3-5[1] |
| Panosialin wB | FabK | S. pneumoniae | ~3-5[1] |
| Panosialin A | InhA | M. tuberculosis | ~9-12[1] |
| Panosialin B | InhA | M. tuberculosis | ~9-12[1] |
| This compound | InhA | M. tuberculosis | ~9-12[1] |
| Panosialin wB | InhA | M. tuberculosis | ~9-12[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of FabI in the bacterial fatty acid synthesis pathway and the workflow for determining the IC50 of this compound.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant enoyl-ACP reductase (FabI) from the target organism (e.g., S. aureus, E. coli).[1]
-
Substrate: Crotonoyl-CoA (or other suitable enoyl-CoA/enoyl-ACP substrate).[1]
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).[1]
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).[1]
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, containing 1 mM Dithiothreitol (DTT).[1] Other buffers such as 30 mM PIPES, pH 6.8 or 8.0, containing 150 mM NaCl and 1.0 mM EDTA can also be used.[6][7]
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.[1][8]
-
Consumables: 96-well UV-transparent microplates or quartz cuvettes.[1]
Enzyme Kinetic Assay for IC50 Determination
This protocol describes a continuous kinetic assay to determine the IC50 value of this compound.[1]
1. Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2% to avoid solvent effects.[1]
-
Prepare working solutions of NADH and crotonoyl-CoA in the assay buffer. Final concentrations in the assay will typically be around 100-200 µM for NADH and 0.4-0.8 mM for crotonoyl-CoA, though these may need optimization depending on the specific enzyme.[1]
2. Assay Procedure:
-
Set up the reactions in a 96-well microplate. For each reaction, add the following components to a final volume of 50-100 µL:
-
Assay Buffer
-
NADH (to a final concentration of 100-200 µM)[1]
-
FabI enzyme (the amount should be optimized to yield a linear reaction rate for at least 5-10 minutes)
-
This compound at various concentrations (or DMSO for the control).
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-20 minutes) at room temperature.[1]
-
Initiate the reaction by adding the substrate (e.g., crotonoyl-CoA).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 30°C) for 5-20 minutes.[1][7][8]
3. Data Analysis:
-
Calculate the initial velocity (rate of NADH oxidation) for each reaction by determining the slope of the linear portion of the absorbance vs. time curve.[1]
-
Calculate the percent inhibition for each this compound concentration relative to the control (DMSO) using the following formula: % Inhibition = 100 * (1 - (Velocity with Inhibitor / Velocity of Control))[1]
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.[1]
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism, SigmaPlot).[1]
Conclusion
The provided protocols offer a robust framework for evaluating the inhibitory activity of this compound against enoyl-ACP reductase.[1] Accurate determination of IC50 values is a crucial step in the preclinical development of this promising class of antibacterial compounds.[1] The visualization of the experimental workflow and the underlying biological pathway serves to clarify the experimental design and the significance of FabI as a drug target.[1] Researchers are encouraged to optimize the assay conditions for their specific target enzyme to ensure reliable and reproducible results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of Acyl Carrier Protein Bound to FabI, the FASII Enoyl Reductase from Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Panosialin wA to Interrogate Bacterial Fatty Acid Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialin (B1172248) wA is a member of the panosialin class of acylbenzenediol sulfate (B86663) metabolites, naturally produced by Streptomyces sp. AN1761.[1][2] These compounds have been identified as potent and specific inhibitors of the bacterial type II fatty acid synthesis (FASII) pathway, a system distinct from the mammalian type I fatty acid synthase.[3][4] This distinction makes the FASII pathway an attractive target for the development of novel antibacterial agents.[4][5] Panosialin wA specifically targets the enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme that catalyzes the final reductive step in the fatty acid elongation cycle.[6][7] By inhibiting this step, this compound effectively halts the production of fatty acids essential for bacterial cell membrane integrity and overall viability.[3][7]
These application notes provide a comprehensive guide for researchers utilizing this compound as a chemical probe to study bacterial fatty acid biosynthesis. This document includes detailed protocols for key experiments, a summary of quantitative data, and visual diagrams to illustrate the underlying biological pathways and experimental workflows.
Mechanism of Action
The primary molecular target of this compound is the NADH-dependent enoyl-ACP reductase, with known isoforms including FabI, FabK, and InhA.[1][6] This enzyme is responsible for the reduction of the trans-2-enoyl-ACP intermediate to a saturated acyl-ACP, a crucial step in the elongation of fatty acid chains.[3][7] Inhibition of this enzyme by this compound leads to the depletion of the fatty acid pool, thereby disrupting the synthesis of phospholipids (B1166683) and, in Gram-negative bacteria, lipopolysaccharides.[7] This disruption of membrane biogenesis is the fundamental mechanism behind the antibacterial activity of this compound.[1][2]
Data Presentation
The inhibitory activity of this compound and its analogs has been quantified against various bacterial enoyl-ACP reductases and in whole-cell assays. The following tables summarize the available quantitative data for easy comparison.
Table 1: Inhibitory Activity of Panosialins against Bacterial Enoyl-ACP Reductases
| Compound | Target Enzyme | Source Organism | IC50 (µM) |
| This compound | FabI | Staphylococcus aureus | 3.0[8] |
| Panosialin A | FabI | Staphylococcus aureus | 4.3[8] |
| Panosialin B | FabI | Staphylococcus aureus | 5.4[8] |
| Panosialin wB | FabI | Staphylococcus aureus | 4.6[8] |
| This compound | FabK | Streptococcus pneumoniae | 5.2[8] |
| Panosialin A | FabK | Streptococcus pneumoniae | 3.9[8] |
| Panosialin B | FabK | Streptococcus pneumoniae | 5.2[8] |
| Panosialin wB | FabK | Streptococcus pneumoniae | 5.5[8] |
| This compound | InhA | Mycobacterium tuberculosis | 9.6[8] |
| Panosialin A | InhA | Mycobacterium tuberculosis | 11.8[8] |
| Panosialin B | InhA | Mycobacterium tuberculosis | 8.5[8] |
| Panosialin wB | InhA | Mycobacterium tuberculosis | 9.1[8] |
Table 2: Antibacterial Activity of Panosialins (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Mycobacterium tuberculosis MIC (µg/mL) |
| This compound | 16[8] | 16[8] | 64[8] | 128[8] |
| Panosialin wB | 16[8] | 16[8] | 64[8] | 128[8] |
Table 3: Inhibition of Intracellular Fatty Acid Biosynthesis in S. aureus
| Compound | IC50 (µM) for [¹⁴C]-acetate incorporation |
| Panosialin B | 55.3[8] |
| Panosialin wB | 26.3[8] |
Mandatory Visualizations
Caption: Bacterial FASII pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Enoyl-ACP Reductase (FabI) Activity
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified enoyl-ACP reductase.[6][9] The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH.[9][10]
Materials:
-
Purified recombinant FabI enzyme
-
This compound stock solution (in DMSO)
-
Crotonoyl-CoA or trans-2-octenoyl-N-acetylcysteamine (t-o-NAC) thioester (substrate)[10]
-
NADH (cofactor)[8]
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, containing 1 mM Dithiothreitol (DTT)[8][9]
-
96-well UV-transparent microplates[10]
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm[10]
Procedure:
-
Prepare Reagent Dilutions:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1-2% (v/v) to minimize solvent effects.[9]
-
Prepare working solutions of NADH and the substrate in the assay buffer. Final concentrations in the assay are typically in the range of 100-200 µM for NADH and 50-800 µM for the substrate, though these may require optimization.[9]
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the this compound dilutions to the respective wells. For control wells, add 5 µL of DMSO.[6]
-
Add 85 µL of a solution containing the purified FabI enzyme and NADH in assay buffer to each well. The final concentration of NADH should be around 150 µM.[6]
-
Incubate the plate at room temperature for 10-20 minutes to allow for pre-incubation of the inhibitor with the enzyme.[9]
-
-
Initiate and Measure Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well. The final concentration of crotonoyl-CoA should be approximately 50 µM.[6]
-
Immediately begin measuring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C).[6][11]
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[9]
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control using the formula: % Inhibition = 100 * (1 - (Velocity with Inhibitor / Velocity of Control)).[9]
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][9]
-
Protocol 2: Whole-Cell Fatty Acid Biosynthesis Inhibition Assay
This protocol utilizes a radiolabeled precursor, [¹⁴C]-acetate, to measure the effect of this compound on fatty acid synthesis in intact bacterial cells.[6]
Materials:
-
Staphylococcus aureus culture (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution (in DMSO)
-
[¹⁴C]-acetate (radiolabeled precursor)
-
Scintillation cocktail and counter
-
Chloroform/methanol (2:1, v/v)
-
0.9% NaCl solution
Procedure:
-
Bacterial Culture Preparation:
-
Grow an overnight culture of S. aureus in TSB at 37°C with shaking.
-
Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh TSB and grow to the early-log phase (OD₆₀₀ ≈ 0.2-0.3).[6]
-
-
Inhibition and Radiolabeling:
-
Aliquot 1 ml of the culture into glass tubes.
-
Add various concentrations of this compound (and a DMSO control) to the tubes and incubate for 15 minutes at 37°C.[6]
-
Add a known amount of [¹⁴C]-acetate to each tube and incubate for an additional period (e.g., 30-60 minutes) to allow for incorporation into fatty acids.
-
-
Lipid Extraction:
-
Stop the incorporation by adding 1 ml of chloroform/methanol (2:1, v/v) to each tube and vortex vigorously.[6]
-
Centrifuge the tubes to separate the phases.
-
Carefully transfer the lower organic phase, which contains the lipids, to a new tube.[6]
-
Wash the organic phase with 1 ml of 0.9% NaCl solution, vortex, and centrifuge again.[6]
-
-
Quantification:
-
Data Analysis:
-
Calculate the percent inhibition of fatty acid synthesis for each this compound concentration compared to the DMSO control.
-
Plot the percent inhibition against the this compound concentration to determine the cellular IC50 value.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain using the broth microdilution method.[10][12]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Prepare Compound Dilutions:
-
Perform a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Determine MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection.[10]
-
Conclusion
This compound serves as a valuable research tool for the study of bacterial fatty acid biosynthesis. Its specific and potent inhibition of enoyl-ACP reductase allows for the targeted investigation of the FASII pathway's role in bacterial physiology and its potential as a target for novel antibacterial therapies. The protocols and data presented in these application notes provide a robust framework for researchers to effectively utilize this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acid biosynthesis as a target for novel antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of aurisin A isolated from Neonothopanus nambi against methicillin-resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeled Acetate Incorporation Assay with Panosialin wA
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo fatty acid synthesis is an essential metabolic pathway in bacteria, making it an attractive target for the development of novel antimicrobial agents. The bacterial fatty acid synthesis (FAS-II) pathway is distinct from the mammalian FAS-I system, allowing for selective targeting. Panosialins are a class of natural products that inhibit the FAS-II pathway by targeting the enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the fatty acid elongation cycle.[1][2] Panosialin wA is a member of this class and has demonstrated potent inhibitory activity against bacterial FabI.[3]
The radiolabeled acetate (B1210297) incorporation assay is a robust method to quantify the rate of de novo fatty acid synthesis in whole bacterial cells.[4] By using a radiolabeled precursor like [14C]-acetate, researchers can measure the direct impact of inhibitors on this pathway. This document provides detailed protocols for utilizing a radiolabeled acetate incorporation assay to evaluate the inhibitory effects of this compound on bacterial fatty acid synthesis, along with relevant quantitative data and pathway diagrams.
Data Presentation
The inhibitory activity of this compound and related compounds has been quantified against both the isolated enzyme target and within whole bacterial cells. The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against Bacterial Enoyl-ACP Reductases (FabI/FabK/InhA) [3][4]
| Compound | S. aureus FabI IC₅₀ (µM) | S. pneumoniae FabK IC₅₀ (µM) | M. tuberculosis InhA IC₅₀ (µM) |
| This compound | 3.0 | 5.2 | 9.6 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzymatic activity) is reduced by half.
Table 2: Antibacterial Activity of Panosialins (Minimum Inhibitory Concentration - MIC) [5]
| Compound | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) |
| This compound | 16 | 16 |
| Panosialin wB | 16 | 16 |
| Panosialin A | 128 | 128 |
| Panosialin B | 128 | 128 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Table 3: Inhibition of Intracellular Fatty Acid Biosynthesis in S. aureus [5]
| Compound | IC₅₀ (µM) |
| Panosialin wB | 26.3 |
| Panosialin B | 55.3 |
This data for Panosialin wB and B demonstrates the expected outcome of a whole-cell fatty acid biosynthesis inhibition assay. Similar results would be anticipated for this compound.
Signaling Pathway and Experimental Workflow
Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Inhibition by this compound
The following diagram illustrates the bacterial FAS-II pathway and the specific point of inhibition by this compound.
Caption: Inhibition of the bacterial FAS-II pathway by this compound.
Experimental Workflow for Radiolabeled Acetate Incorporation Assay
The workflow below outlines the key steps in the whole-cell fatty acid biosynthesis inhibition assay.
Caption: Workflow for the fatty acid biosynthesis inhibition assay.
Experimental Protocols
Protocol 1: Whole-Cell Inhibition of Fatty Acid Biosynthesis in Staphylococcus aureus
This protocol details the use of a radiolabeled precursor to measure the effect of this compound on fatty acid synthesis in intact bacterial cells.[1][4]
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
[¹⁴C]-acetate (or [³H]-acetate)
-
Strong acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., a mixture of chloroform (B151607) and methanol)
-
Scintillation cocktail
-
Scintillation counter
-
Glass culture tubes
-
Incubator shaker (37°C)
-
Centrifuge
Procedure:
-
Cell Culture: Inoculate TSB with an overnight culture of S. aureus and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6) at 37°C with shaking.
-
Cell Preparation: Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed TSB to a defined optical density (e.g., OD₆₀₀ of 0.2).
-
Compound Treatment: Aliquot 1 mL of the cell suspension into glass tubes. Add various concentrations of this compound (typically a serial dilution) to the tubes. Include a vehicle control with an equivalent amount of DMSO.
-
Pre-incubation: Incubate the cells with this compound for 10-15 minutes at 37°C to allow for compound uptake.
-
Radiolabeling: Add 1 µCi of [¹⁴C]-acetate to each tube and incubate for 30-60 minutes at 37°C with shaking.
-
Reaction Quenching: Stop the incorporation of the radiolabel by adding a strong acid to the cell suspension.
-
Lipid Extraction:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet to remove unincorporated [¹⁴C]-acetate.
-
Extract the total lipids from the cell pellet using an appropriate organic solvent mixture (e.g., Bligh-Dyer extraction).
-
-
Radioactivity Measurement:
-
Transfer the organic phase containing the radiolabeled fatty acids to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [¹⁴C]-acetate incorporation for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Enoyl-ACP Reductase (FabI) Inhibition Assay
This in vitro assay quantifies the direct inhibitory effect of this compound on the FabI enzyme.[4]
Materials:
-
Purified S. aureus FabI enzyme
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
This compound
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5, 1 mM DTT)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of FabI, crotonoyl-CoA, NADH, and this compound in a suitable solvent (e.g., DMSO for this compound).
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADH solution (final concentration, e.g., 200 µM)
-
This compound at various concentrations (perform a serial dilution). Include positive (e.g., triclosan) and negative (DMSO) controls.
-
FabI enzyme solution (final concentration, e.g., 10-50 nM).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the crotonoyl-CoA solution (final concentration, e.g., 50 µM).
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each reaction.
-
Determine the percentage of inhibition for each this compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The radiolabeled acetate incorporation assay is a powerful tool for assessing the impact of inhibitors on bacterial fatty acid synthesis. This compound, a known inhibitor of the FAS-II pathway, serves as an excellent candidate for evaluation using this method. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to investigate the antibacterial mechanism of this compound and other potential FAS-II inhibitors.
References
Application of Panosialin wA in Antibiotic Synergy Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. A promising strategy to combat antimicrobial resistance is the use of combination therapies, where a non-antibiotic compound enhances the efficacy of a conventional antibiotic. Panosialin wA, a natural product isolated from Streptomyces species, has been identified as a potent inhibitor of bacterial fatty acid synthesis.[1][2] Its specific mechanism of action, targeting the enoyl-acyl carrier protein (ACP) reductase (FabI), makes it a compelling candidate for synergistic studies with other antibiotic classes.[3][4] By disrupting a fundamental bacterial process, this compound has the potential to re-sensitize resistant strains to existing antibiotics and enhance their therapeutic efficacy.
These application notes provide a comprehensive guide for researchers interested in exploring the synergistic potential of this compound. Detailed protocols for key experimental assays are provided, along with templates for data presentation and a hypothetical signaling pathway to guide mechanistic investigations.
Data Presentation
While specific quantitative data for the synergistic effects of this compound with various antibiotics are still emerging in published literature, the following tables serve as templates for presenting data from synergy studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Conventional Antibiotics Against a Target Bacterium
| Compound | MIC (µg/mL) |
| This compound | [Insert Value] |
| Antibiotic A (e.g., Beta-lactam) | [Insert Value] |
| Antibiotic B (e.g., Aminoglycoside) | [Insert Value] |
| Antibiotic C (e.g., Fluoroquinolone) | [Insert Value] |
Table 2: Synergistic Activity of this compound in Combination with Conventional Antibiotics Determined by Checkerboard Assay
| Combination (this compound + Antibiotic) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Antibiotic A | [Insert Value] | [Insert Value] | [Insert Value] | [Synergy/Additive/Indifference/Antagonism] |
| This compound + Antibiotic B | [Insert Value] | [Insert Value] | [Insert Value] | [Synergy/Additive/Indifference/Antagonism] |
| This compound + Antibiotic C | [Insert Value] | [Insert Value] | [Insert Value] | [Synergy/Additive/Indifference/Antagonism] |
| FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 1.0; Indifference: 1.0 < FICI ≤ 4.0; Antagonism: FICI > 4.0.[5] |
Table 3: Time-Kill Curve Analysis of this compound and Antibiotic Combinations
| Treatment | Log10 CFU/mL Reduction at 24h vs. Most Active Agent | Interpretation |
| This compound | [Insert Value] | [Bacteriostatic/Bactericidal] |
| Antibiotic A | [Insert Value] | [Bacteriostatic/Bactericidal] |
| This compound + Antibiotic A | [Insert Value] | [Synergy/Indifference/Antagonism] |
| Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.[6] |
Table 4: Inhibition of Biofilm Formation by this compound and Antibiotic Combinations
| Treatment | Biofilm Inhibition (%) | Minimal Biofilm Inhibitory Concentration (MBIC) (µg/mL) |
| This compound | [Insert Value] | [Insert Value] |
| Antibiotic A | [Insert Value] | [Insert Value] |
| This compound + Antibiotic A | [Insert Value] | [Insert Value] |
| MBIC is the lowest concentration of the drug(s) that leads to the complete inhibition of biofilm growth.[7] |
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify the synergistic interaction between this compound and an antibiotic.[8]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial culture in mid-logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the test bacterium in CAMHB to the mid-logarithmic phase (OD600 of 0.4-0.6). Dilute the culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.[9]
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic horizontally (e.g., across columns 1-10).
-
Prepare serial two-fold dilutions of this compound vertically (e.g., down rows A-G).
-
Include a row with only this compound dilutions and a column with only antibiotic dilutions to determine their individual MICs.
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the FICI as described in the footnote of Table 2.
Time-Kill Curve Assay Protocol
This assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of the drug combination over time.[9]
Materials:
-
Flasks or sterile tubes
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial culture in mid-logarithmic growth phase
-
CAMHB
-
Shaking incubator
-
Agar (B569324) plates for colony counting
-
Sterile saline for serial dilutions
Procedure:
-
Prepare Cultures: Inoculate several flasks containing CAMHB with the test bacterium to a starting density of approximately 5 x 10^5 CFU/mL.
-
Add Compounds: To the flasks, add:
-
This compound alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
Antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
Combination of this compound and the antibiotic at the same sub-MIC concentrations.
-
A growth control flask with no drugs.
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[9]
-
Bacterial Viable Count: Perform ten-fold serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time for each condition. Synergy is determined as described in the footnote of Table 3.
Biofilm Inhibition Assay Protocol
This protocol assesses the ability of this compound, alone or in combination, to prevent the formation of bacterial biofilms.[10]
Materials:
-
96-well flat-bottom microtiter plates
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Crystal Violet (0.1%)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Prepare Inoculum: Grow the test bacterium overnight in TSB. Dilute the culture to an OD600 of 0.1 in TSB with glucose.
-
Drug Dilutions and Inoculation: In a 96-well plate, prepare serial dilutions of this compound, the antibiotic, and their combination. Add the bacterial inoculum to each well. Include a growth control (bacteria only) and a sterility control (media only).
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Quantification of Biofilm:
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water and air-dry.
-
Solubilize the bound dye with 95% ethanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the growth control. The MBIC is the lowest concentration showing complete inhibition.
Visualizations
Caption: Workflow for assessing antibiotic synergy.
Caption: Hypothetical signaling pathway for synergy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Panosialin wA Disk Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction to Panosialin (B1172248) wA
Panosialin wA is a member of the panosialin class of natural products, which are acylbenzenediol sulfate (B86663) metabolites produced by Streptomyces species.[1][2][3] These compounds have garnered significant interest for their potent antibacterial properties. This compound exhibits a targeted mechanism of action by inhibiting the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI).[1][4] This enzyme plays a critical role in the type II fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of bacterial cell membranes.[1][4] The inhibition of FabI disrupts this pathway, leading to the depletion of essential fatty acids and ultimately compromising bacterial cell viability.[1][4] The FAS-II pathway's distinction from the mammalian fatty acid synthesis system makes FabI an attractive and selective target for novel antibacterial agents like this compound.[1]
Published research indicates that panosialins, including this compound, are active against a range of Gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pneumoniae, as well as Mycobacterium tuberculosis.[1][2][5]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory and antibacterial activity of this compound and related compounds.
Table 1: Inhibitory Activity of Panosialins against Bacterial Enoyl-ACP Reductases (IC50, µM)
| Compound | S. aureus FabI | S. pneumoniae FabK | M. tuberculosis InhA |
| Panosialin A | 4.3 | 3.9 | 11.8 |
| Panosialin B | 5.4 | 5.2 | 8.5 |
| This compound | 3.0 | 5.2 | 9.6 |
| Panosialin wB | 4.6 | 5.5 | 9.1 |
Data sourced from[6]
Table 2: In Vitro Antibacterial Activity of Panosialins (Minimum Inhibitory Concentration - MIC, µg/mL)
| Compound | S. aureus | S. pneumoniae | P. aeruginosa | M. tuberculosis |
| This compound | 16 | 16 | 64 | 128 |
| Panosialin wB | 16 | 16 | 64 | 128 |
Data sourced from[6]
Table 3: Representative Disk Diffusion Assay Results for this compound (Hypothetical Data)
| Test Organism | This compound Disk Content (µg) | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus ATCC 25923 | 30 | 18 | Susceptible |
| Streptococcus pneumoniae ATCC 49619 | 30 | 16 | Susceptible |
| Pseudomonas aeruginosa ATCC 27853 | 30 | 10 | Resistant |
| Escherichia coli ATCC 25922 | 30 | 8 | Resistant |
Experimental Protocols
Disk Diffusion Assay for Antibacterial Activity of this compound (Kirby-Bauer Method)
This protocol outlines the standardized procedure for determining the antibacterial susceptibility of a test organism to this compound using the disk diffusion method.
1. Materials
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Solvent for this compound (e.g., DMSO)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile saline or Tryptic Soy Broth (TSB)
-
Sterile cotton swabs
-
Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, Streptococcus pneumoniae ATCC 49619)
-
0.5 McFarland turbidity standard
-
Incubator
-
Calipers or ruler for measuring zone diameters
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Negative control disks (solvent only)
2. Preparation of this compound Disks
-
Prepare a stock solution of this compound in a suitable solvent to a known concentration.
-
Impregnate sterile blank paper disks with a specific amount of the this compound solution to achieve the desired disk content (e.g., 30 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment before use.
-
Prepare negative control disks by impregnating them with the solvent used to dissolve this compound.
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing sterile saline or TSB.
-
Incubate the broth at 35°C until the turbidity matches or exceeds that of the 0.5 McFarland standard (approximately 2-6 hours).[7]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding sterile saline or more bacteria. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
4. Plate Inoculation
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[9]
5. Disk Application
-
Using sterile forceps or a disk dispenser, place the prepared this compound disks, positive control disks, and negative control disks onto the inoculated MHA plate.
-
Ensure disks are spaced at least 24 mm apart from center to center.[10]
-
Gently press each disk to ensure complete contact with the agar surface.[10]
6. Incubation
-
Invert the plates and place them in a non-CO₂ incubator at 35 ± 1°C within 15 minutes of disk application.[7]
-
Incubate for 16-20 hours. For S. aureus, a full 24-hour incubation is recommended to detect potential resistance.[7][8]
7. Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers or a ruler.
-
The zone of inhibition is the area where no bacterial growth is visible.[11]
-
Compare the zone diameters to established interpretive standards if available. For novel compounds like this compound, the zone diameters provide a qualitative measure of antibacterial activity.
Mandatory Visualizations
Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis by this compound
Caption: Inhibition of the bacterial FAS-II pathway by this compound.
Experimental Workflow: Disk Diffusion Assay
Caption: A generalized workflow for the disk diffusion assay.
References
- 1. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Standardisation of disk diffusion results for antibiotic susceptibility testing using the sirscan automated zone reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiology - How is the zone of inhibition formed in disk diffusion? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Nasopharyngeal carriage and antimicrobial susceptibility profiles of Streptococcus pneumoniae among children with pneumonia and healthy children in Padang, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytojournal.com [phytojournal.com]
- 11. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Panosialin wA in Fatty Acid Synthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialins are a class of natural products isolated from Streptomyces sp. that have demonstrated potent antibacterial properties.[1][2] Their primary mechanism of action is the inhibition of the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes.[2][3] Unlike the type I fatty acid synthesis (FAS-I) pathway found in mammals, the FAS-II pathway is comprised of discrete enzymes, making it an attractive target for the development of novel antibacterial agents with selective toxicity.[3][4][5]
Panosialin wA, a specific analog, targets the enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme that catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[2][6] By inhibiting this step, this compound disrupts the integrity of the bacterial cell membrane, leading to bacterial growth inhibition. These application notes provide detailed protocols for an in vitro enzymatic assay and a whole-cell assay to characterize the inhibitory effects of this compound on fatty acid synthesis.
Mechanism of Action
The bacterial FAS-II pathway is a cyclical process responsible for the elongation of fatty acid chains. Each cycle adds two carbon atoms to the growing acyl chain. This compound specifically inhibits the enoyl-ACP reductase (including its isoforms FabI, FabK, and InhA), which catalyzes the reduction of a double bond in the trans-2-enoyl-ACP intermediate to form a saturated acyl-ACP.[6] This inhibition disrupts the entire pathway, leading to a depletion of the fatty acids necessary for bacterial survival.[1][3]
Signaling Pathway
Caption: Bacterial Type II Fatty Acid Synthesis (FAS-II) Pathway and this compound Inhibition.
Data Presentation
The inhibitory activity of this compound and related compounds has been quantified against several bacterial enoyl-ACP reductases and in whole-cell fatty acid biosynthesis assays.
Table 1: Inhibitory Activity of Panosialins against Bacterial Enoyl-ACP Reductases
| Compound | Target Enzyme | Source Organism | IC₅₀ (µM) |
| This compound | FabI | Staphylococcus aureus | 4 |
| This compound | FabK | Streptococcus pneumoniae | 4 |
| This compound | InhA | Mycobacterium tuberculosis | 11 |
| Panosialin A | FabI | Staphylococcus aureus | 5 |
| Panosialin B | FabI | Staphylococcus aureus | 4 |
| Panosialin wB | FabI | Staphylococcus aureus | 3 |
| Data sourced from Kwon et al., 2013.[6] |
Table 2: Inhibition of Fatty Acid Biosynthesis in Staphylococcus aureus by Panosialin wB
| Concentration of Panosialin wB (µg/ml) | Inhibition of Fatty Acid Biosynthesis (%) |
| 1 | 25 |
| 4 | 60 |
| 16 | 85 |
| Data adapted from Kwon et al., 2013.[6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Enoyl-ACP Reductase (FabI) Activity
This protocol describes a spectrophotometric assay to determine the IC₅₀ of this compound against purified enoyl-ACP reductase by monitoring the oxidation of NADH.[6][7]
Materials:
-
Purified FabI enzyme
-
This compound stock solution (in DMSO)
-
NADH
-
Crotonoyl-CoA
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.5), 1 mM Dithiothreitol (DTT)[7]
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of FabI, NADH, crotonoyl-CoA, and a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow this compound to bind to the enzyme.[6][7]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of crotonoyl-CoA solution to each well. The final concentration of crotonoyl-CoA should be 50 µM.[6][7]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).[6] The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each reaction.
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Fatty Acid Biosynthesis Inhibition Assay
This protocol uses a radiolabeled precursor, [¹⁴C]-acetate, to measure the effect of this compound on fatty acid synthesis in intact bacterial cells.[6]
Materials:
-
Staphylococcus aureus culture (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution (in DMSO)
-
[¹⁴C]-acetate (radiolabeled precursor)
-
Scintillation cocktail
-
Scintillation counter
-
Glass tubes
-
Chloroform/methanol (2:1, v/v)
-
0.9% NaCl solution
Procedure:
-
Cell Culture: Grow an overnight culture of S. aureus in TSB at 37°C with shaking. Dilute the culture to an OD₆₀₀ of 0.05 in fresh TSB and grow to the early-log phase (OD₆₀₀ ≈ 0.2-0.3).[6]
-
Compound Treatment: Aliquot 1 ml of the culture into glass tubes. Add various concentrations of this compound (and a DMSO control) to the tubes.[6]
-
Pre-incubation: Incubate the tubes for 15 minutes at 37°C.[6]
-
Radiolabeling: Add 1 µCi of [¹⁴C]-acetate to each tube and incubate for 1 hour at 37°C with shaking to allow for incorporation into newly synthesized fatty acids.[6][7]
-
Lipid Extraction:
-
Stop the incorporation by adding 1 ml of chloroform/methanol (2:1, v/v) to each tube and vortex vigorously.[6]
-
Centrifuge the tubes to separate the phases.
-
Carefully transfer the lower organic phase (containing the lipids) to a new tube.[6]
-
Wash the organic phase with 1 ml of 0.9% NaCl solution, vortex, and centrifuge again.[6]
-
-
Scintillation Counting:
-
Transfer a known volume of the final organic phase to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.[6]
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of fatty acid synthesis for each this compound concentration compared to the CPM of the DMSO control.
Experimental Workflow Visualization
Caption: Workflow for this compound Fatty Acid Synthesis Inhibition Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid biosynthesis as a target for novel antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preparation of Panosialin wA Stock Solutions for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialin wA is a member of the acylbenzenediol sulfate (B86663) class of natural products isolated from Streptomyces sp. AN1761.[1][2] These compounds are potent inhibitors of the bacterial type II fatty acid synthesis (FAS-II) pathway, a critical metabolic route essential for bacterial survival.[3][4] The specific target of this compound is the enoyl-acyl carrier protein (ACP) reductase (ENR), which catalyzes the final reduction step in the fatty acid elongation cycle.[1][5] By inhibiting this enzyme, this compound disrupts the synthesis of fatty acids required for the formation of bacterial cell membranes, leading to an antibacterial effect.[1] This targeted mechanism of action makes this compound a valuable tool for studying bacterial fatty acid biosynthesis and a potential lead compound for the development of novel antibacterial agents.[6][7]
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Compound Name | Panosialin B (Panosialin-IA) | [8] |
| CAS Number | 102338-86-3 | [8] |
| Molecular Formula | C₂₁H₃₆O₈S₂ | [8] |
| Molecular Weight | 480.6 g/mol | [8] |
Solubility of Panosialins
Quantitative solubility data for this compound is not widely published. The following table provides guidance on the expected solubility of panosialins based on their structural class. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[9]
| Solvent | Expected Solubility | Recommended Starting Concentration (Stock) | Preparation & Handling Recommendations |
| DMSO | High | 10-50 mM | Warm the solution gently (37°C) and use sonication to aid dissolution. Visually inspect for any undissolved particles. |
| Ethanol (B145695) | Moderate | 1-10 mM | Sonication and gentle warming may be required. Ensure the ethanol is anhydrous. |
| Methanol | Moderate to Low | 1-5 mM | Similar to ethanol, sonication and warming can be beneficial. |
| Aqueous Buffers (e.g., PBS) | Very Low | < 10 µM | Direct dissolution is not recommended. Prepare a high-concentration stock in DMSO and dilute into the aqueous buffer immediately before use. |
Data is based on the general properties of long-chain alkylresorcinol disulfates, the class to which panosialins belong.[9]
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their biological activity.
| Solution Type | Storage Temperature | Stability | Recommendations |
| Solid Compound | -20°C or -80°C | Long-term | Store in a desiccated environment. |
| Stock Solution in DMSO | -20°C or -80°C | At least 3 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[9] |
| Aqueous Working Solutions | 2-8°C | Short-term (hours) | Prepare fresh from the stock solution for each experiment and use immediately. Do not store aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution of a compound with a molecular weight of approximately 480.6 g/mol , weigh out 4.81 mg.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes to dissolve the compound. If necessary, gently warm the solution to 37°C for a few minutes and/or sonicate to aid dissolution.[9] Visually inspect the solution to ensure that all the solid has dissolved.
-
Aliquot for Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will help to avoid contamination and degradation from repeated freeze-thaw cycles.[9]
-
Storage: Store the aliquots at -20°C or -80°C in the dark.[9]
Protocol 2: In Vitro Inhibition of Enoyl-ACP Reductase (ENR) Activity
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified bacterial enoyl-ACP reductase.[3][6]
Materials:
-
Purified bacterial ENR (e.g., S. aureus FabI or S. pneumoniae FabK)
-
This compound stock solution (in DMSO)
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
Assay buffer: 100 mM sodium phosphate, pH 7.5, 1 mM EDTA[3]
-
96-well, UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer.
-
Plate Setup: In a 96-well plate, add 5 µL of the this compound dilutions to the appropriate wells. For control wells (no inhibition), add 5 µL of DMSO.
-
Add Enzyme and Cofactor: To each well, add 85 µL of a solution containing the purified ENR enzyme and NADH in assay buffer. The final concentration of NADH is typically 150 µM.[3]
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow this compound to bind to the enzyme.[3][6]
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of crotonoyl-CoA solution to each well. A typical final concentration of crotonoyl-CoA is 50 µM.[3]
-
Measure Absorbance: Immediately begin measuring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH.[3][6]
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 3: Whole-Cell Inhibition of Fatty Acid Biosynthesis
This protocol uses a radiolabeled precursor to measure the effect of this compound on fatty acid synthesis in intact bacterial cells, such as Staphylococcus aureus.[3]
Materials:
-
Staphylococcus aureus culture (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution (in DMSO)
-
[¹⁴C]-acetate (radiolabeled precursor)
-
Scintillation cocktail
-
Scintillation counter
-
Glass culture tubes
-
Chloroform/methanol mixture (2:1, v/v)
-
0.9% NaCl solution
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of S. aureus in TSB at 37°C with shaking. Dilute the overnight culture to an optical density at 600 nm (OD₆₀₀) of 0.05 in fresh TSB and grow to the early-log phase (OD₆₀₀ ≈ 0.2-0.3).[3]
-
Treatment with this compound: Aliquot 1 mL of the bacterial culture into glass tubes. Add various concentrations of this compound (and a DMSO control) to the tubes and incubate for 15 minutes at 37°C.[3]
-
Radiolabeling: Add 1 µCi of [¹⁴C]-acetate to each tube and incubate for 1 hour at 37°C with shaking.[3]
-
Lipid Extraction:
-
Stop the incorporation by adding 1 mL of the chloroform/methanol mixture to each tube and vortex vigorously.[3]
-
Centrifuge the tubes to separate the phases.
-
Carefully transfer the lower organic phase (containing the lipids) to a new tube.
-
Wash the organic phase with 1 mL of 0.9% NaCl solution, vortex, and centrifuge again.
-
-
Scintillation Counting:
-
Transfer a known volume of the final organic phase to a scintillation vial.
-
Evaporate the solvent completely.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of fatty acid synthesis for each this compound concentration compared to the DMSO control.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits the ENR-catalyzed reduction step.
Caption: Workflow for the in vitro ENR inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Panosialin B | C21H36O8S2 | CID 20507719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note and Protocol: Measuring the IC50 of Panosialin wA against Staphylococcus aureus FabI
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus remains a significant threat to public health due to the rise of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA).[1] This has intensified the search for novel antibacterial agents that act on new molecular targets. The bacterial type II fatty acid synthesis (FAS-II) pathway is an attractive target for such agents because it is essential for bacterial survival and is structurally distinct from the mammalian FAS-I pathway.[2][3][4]
A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[5][6] Its essentiality has been validated in several pathogens, including S. aureus.[1][5] Panosialins are a class of acylbenzenediol sulfate (B86663) metabolites isolated from Streptomyces sp. that have been identified as potent inhibitors of bacterial FabI.[2][7] Specifically, Panosialin wA has demonstrated strong inhibitory activity against S. aureus FabI, making it a promising candidate for antibacterial drug development.[7]
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant S. aureus FabI. The IC50 value is a critical parameter for quantifying and comparing the potency of enzyme inhibitors.[8][9]
Principle of the Assay
The inhibitory activity of this compound against S. aureus FabI is measured using a continuous spectrophotometric assay.[5] The FabI enzyme catalyzes the reduction of an enoyl-ACP substrate analog, such as crotonoyl-CoA, to an acyl-ACP, using NADPH as a cofactor.[10] The reaction involves the oxidation of NADPH to NADP+. This oxidation can be monitored by measuring the decrease in absorbance at 340 nm, as NADPH has a characteristic absorbance at this wavelength while NADP+ does not.[11][12] The rate of the enzymatic reaction is therefore directly proportional to the rate of decrease in absorbance. In the presence of an inhibitor like this compound, the rate of NADPH consumption will decrease. The IC50 is the concentration of this compound required to reduce the enzymatic activity by 50%.[13]
Bacterial Fatty Acid Synthesis (FAS-II) Pathway and FabI Inhibition
The diagram below illustrates the cyclical nature of the bacterial FAS-II pathway and highlights the specific step inhibited by this compound.
Caption: Inhibition of FabI by this compound in the FAS-II pathway.
Materials and Reagents
-
Enzyme: Purified recombinant S. aureus FabI (saFabI).
-
Inhibitor: this compound (stock solution in 100% DMSO).
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced tetrasodium (B8768297) salt hydrate (B1144303) (NADPH).
-
Substrate: Crotonoyl-Coenzyme A (Crotonoyl-CoA).
-
Buffer: 100 mM Sodium N-(2-acetamido)-2-iminodiacetic acid (ADA), pH 6.5, containing 4% glycerol.[6]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), biotechnology grade.
-
Equipment:
-
UV-transparent 96-well microplates (half-area plates are recommended).[6]
-
Multichannel pipettes.
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm.
-
Incubator or temperature-controlled plate reader (30°C).
-
Experimental Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 150 µL.[6]
5.1. Reagent Preparation
-
Assay Buffer: Prepare 100 mM ADA, pH 6.5, with 4% glycerol. Filter and store at 4°C.
-
NADPH Stock (10 mM): Dissolve NADPH in assay buffer. Prepare fresh daily and keep on ice, protected from light.
-
Crotonoyl-CoA Stock (5 mM): Dissolve Crotonoyl-CoA in assay buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C.
-
S. aureus FabI Enzyme: Dilute the purified enzyme in assay buffer to the desired working concentration (e.g., 40 nM for a final concentration of 20 nM).[6] Keep on ice. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 20 minutes.
5.2. Assay Procedure
-
Inhibitor Dilution: Prepare a serial dilution of this compound.
-
In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM this compound stock in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to ~5 µM).
-
Dilute each of these DMSO concentrations 50-fold into assay buffer. This will result in a 2% final DMSO concentration in the assay wells, which should be consistent across all wells including controls.
-
-
Plate Setup:
-
Add 75 µL of the diluted this compound solutions to the corresponding wells of the UV-transparent 96-well assay plate.
-
For the positive control (100% activity), add 75 µL of assay buffer containing 2% DMSO.
-
For the negative control (background), add 75 µL of assay buffer containing 2% DMSO.
-
-
Add Cofactor and Enzyme:
-
Prepare a master mix of Enzyme and NADPH. For each 150 µL reaction, you will need 15 µL of 500 µM NADPH (for a final concentration of 50 µM) and 37.5 µL of diluted enzyme.[6]
-
To all wells except the negative control, add 52.5 µL of the Enzyme/NADPH master mix.
-
To the negative control wells, add 52.5 µL of assay buffer containing NADPH (without enzyme).
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 30°C for 10 minutes. This allows the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation:
-
Prepare a working solution of Crotonoyl-CoA. For a final concentration of 25 µM, you will need 7.5 µL of a 500 µM solution per well.[6]
-
Initiate the reactions by adding 22.5 µL of the Crotonoyl-CoA working solution to all wells.
-
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 30°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.[6]
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound against FabI.
Data Presentation and Analysis
7.1. Calculation of Initial Velocity
-
For each well, plot absorbance at 340 nm versus time (in minutes).
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of this curve. The velocity is expressed as the change in absorbance per minute (ΔA340/min).
-
Subtract the slope of the negative control (no enzyme) from all other wells to correct for any non-enzymatic NADPH oxidation.
7.2. Calculation of Percent Inhibition Calculate the percent inhibition for each concentration of this compound using the following formula[5]: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 Where:
-
V_inhibitor is the initial velocity in the presence of the inhibitor.
-
V_control is the initial velocity of the positive control (DMSO vehicle).
7.3. IC50 Determination
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic (4PL) non-linear regression model with variable slope.[14]
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
7.4. Example Data Table
The following table shows example data from a hypothetical experiment.
| [this compound] (µM) | log[Inhibitor] | Corrected V₀ (ΔA340/min) | % Inhibition |
| 0 (Control) | N/A | -0.0500 | 0.0 |
| 0.1 | -1.00 | -0.0485 | 3.0 |
| 0.5 | -0.30 | -0.0440 | 12.0 |
| 1.0 | 0.00 | -0.0375 | 25.0 |
| 2.5 | 0.40 | -0.0260 | 48.0 |
| 5.0 | 0.70 | -0.0145 | 71.0 |
| 10.0 | 1.00 | -0.0060 | 88.0 |
| 25.0 | 1.40 | -0.0020 | 96.0 |
Expected Results
Panosialins have been reported to be potent inhibitors of S. aureus FabI. The IC50 values for Panosialins A, B, wA, and wB against S. aureus FabI are in the range of 3-5 µM.[7] Therefore, a successful experiment should yield an IC50 value for this compound within or near this range. The dose-response curve should be sigmoidal, demonstrating a clear relationship between inhibitor concentration and enzymatic activity.
Summary of Results
| Compound | Target | IC50 (µM) [95% CI] | Literature IC50 (µM) |
| This compound | S. aureus FabI | Calculated Value | 3 - 5[7] |
Conclusion
This application note provides a robust and detailed protocol for determining the IC50 value of this compound against S. aureus FabI. Accurate determination of inhibitor potency is a cornerstone of the drug discovery process, enabling the ranking and selection of lead compounds for further development.[9] The described spectrophotometric assay is a reliable method for characterizing the activity of potential FabI inhibitors and can be adapted for high-throughput screening campaigns.
References
- 1. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of Acyl Carrier Protein Bound to FabI, the FASII Enoyl Reductase from Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with compounds with limited aqueous solubility, such as Panosialin wA and related molecules, in in vitro assays.
Introduction
Successful in vitro experimentation relies on the accurate and consistent delivery of test compounds to the biological system. For hydrophobic compounds, achieving and maintaining solubility in aqueous cell culture media is a critical challenge. Precipitation can lead to inaccurate dosing, inconsistent results, and misinterpretation of experimental data. This guide focuses on strategies to optimize the solubility of two such compounds: Panosialin-IA and Withaferin A, which may be relevant to inquiries about "this compound".
Section 1: Panosialin-IA
Panosialin-IA is an aryl sulfate (B86663) with a long alkyl chain, known for its antibacterial properties through the inhibition of the bacterial fatty acid synthesis (FAS-II) pathway.[1][2] Its hydrophobic nature presents significant challenges for in vitro assays.
Frequently Asked Questions (FAQs): Panosialin-IA
Q1: What is Panosialin-IA and what is its mechanism of action?
A1: Panosialin-IA is an inhibitor of several bacterial enzymes, including enoyl-ACP reductases (like FabI, FabK, and InhA), which are essential components of the fatty acid synthesis (FAS-II) pathway in bacteria.[1][2] By blocking this pathway, Panosialin-IA disrupts the production of fatty acids necessary for building and maintaining bacterial cell membranes, leading to its antibacterial effect.[2]
Q2: What are the primary difficulties when using Panosialin-IA in in vitro assays?
A2: The main challenge is its poor solubility in water-based solutions due to its long, hydrophobic alkyl chain.[1] This can cause the compound to precipitate in aqueous buffers or cell culture media, resulting in unreliable concentration, and variable experimental outcomes.[1]
Q3: Which solvents are recommended for making a Panosialin-IA stock solution?
A3: For creating high-concentration stock solutions, polar aprotic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice.[1] For situations where DMSO is not suitable, ethanol (B145695) may be an alternative for lower concentration stocks.[1] It is critical to first prepare a concentrated stock in an appropriate organic solvent before diluting it into the aqueous assay buffer.[1]
Q4: How should Panosialin-IA stock solutions be stored?
A4: To maintain stability and prevent degradation, stock solutions of Panosialin-IA in an organic solvent like DMSO should be stored at -20°C or -80°C.[1] It is also recommended to aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles, which can cause the compound to degrade and precipitate.[1]
Quantitative Data: Panosialin-IA Solubility
While specific quantitative solubility data for Panosialin-IA is limited in publicly available literature, the following table offers guidance on expected solubility and suggested starting conditions for solubilization based on its chemical properties.[1]
| Solvent | Expected Solubility | Recommended Starting Concentration | Tips for Dissolving |
| DMSO | High | 10-50 mM | Gentle warming to 37°C and sonication can help. Visually inspect for any undissolved material.[1] |
| Ethanol | Moderate | 1-10 mM | Sonication and gentle warming may be necessary. Use anhydrous ethanol.[1] |
| Methanol | Moderate to Low | 1-5 mM | Similar to ethanol, warming and sonication can be beneficial.[1] |
| Aqueous Buffers (e.g., PBS) | Very Low | < 10 µM | Direct dissolution is not advised. A high-concentration stock in DMSO should be prepared and then diluted into the aqueous buffer right before use.[1] |
Experimental Protocol: Preparing Panosialin-IA Solutions
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: Panosialin-IA powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of Panosialin-IA powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
-
2. Preparation of a Working Solution in Cell Culture Medium:
-
Materials: 10 mM Panosialin-IA stock in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Procedure (to avoid precipitation):
-
Thaw an aliquot of the 10 mM Panosialin-IA stock solution at room temperature.
-
To minimize "solvent shock," perform a serial dilution. For a final concentration of 10 µM, you can first prepare an intermediate dilution.
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to make a 100 µM intermediate solution. Mix gently by pipetting.
-
Add the required volume of the intermediate solution to your culture plate wells containing pre-warmed medium to reach the final desired concentration.
-
Gently swirl the plate to ensure even distribution.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive cell lines) to avoid solvent-induced cytotoxicity.[3][4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3]
-
Visualizations: Panosialin-IA Mechanism and Workflow
Caption: Bacterial FAS-II pathway and inhibition by Panosialin-IA.
Section 2: Withaferin A
Withaferin A is a bioactive steroidal lactone derived from the plant Withania somnifera.[5][6] It exhibits a range of biological activities, including anti-inflammatory, and antitumor properties.[7] Similar to Panosialin-IA, it is poorly soluble in aqueous solutions.[5][6]
Frequently Asked Questions (FAQs): Withaferin A
Q1: What is Withaferin A?
A1: Withaferin A is a natural compound classified as a steroidal lactone, primarily isolated from Withania somnifera.[5][6] It is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and immunosuppressive properties.
Q2: Why does Withaferin A precipitate in my cell culture media?
A2: Withaferin A is a hydrophobic molecule, making it sparingly soluble in aqueous solutions like cell culture media.[5] Precipitation often happens when a concentrated stock solution (typically in DMSO) is diluted too quickly into the media, a phenomenon known as "crashing out".[3]
Q3: What is the best solvent to prepare a Withaferin A stock solution?
A3: DMSO is the most commonly recommended solvent for preparing concentrated stock solutions of Withaferin A.[5][6] Ethanol, methanol, and dimethyl formamide (B127407) are also viable options.[5][6]
Q4: What is the maximum final concentration of DMSO that is safe for cells?
A4: While cell line dependent, a final DMSO concentration between 0.1% and 0.5% is generally considered safe for most cell lines.[3] It is crucial to always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[3]
Q5: How should I store Withaferin A solutions?
A5: Withaferin A as a solid should be stored at -20°C.[5][6] Stock solutions in DMSO are stable for at least 3 months when stored at -20°C.[6] It is advisable to protect solutions from light and aliquot them to avoid repeated freeze-thaw cycles.[6] Aqueous solutions are not recommended for storage for more than a day.[5]
Quantitative Data: Withaferin A Solubility
The following table summarizes the solubility of Withaferin A in various solvents as reported by different suppliers.
| Solvent | Solubility | Source |
| DMSO | ~5 mg/mL | [5] |
| 10 mg/mL | [6] | |
| up to 20 mg/mL | [8] | |
| 27.5 mg/mL (58.44 mM) | [9] | |
| Dimethyl Formamide (DMF) | ~5 mg/mL | [5] |
| Ethanol (100%) | 5 mg/mL | [6] |
| Methanol | 5 mg/mL | [6] |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [5] |
| Water | Insoluble | [6] |
Experimental Protocol: Preparing Withaferin A Solutions
1. Preparation of a 10 mg/mL Stock Solution in DMSO:
-
Materials: Withaferin A powder (crystalline solid), anhydrous DMSO, sterile amber microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of Withaferin A into a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly. Sonication may be used to ensure complete dissolution.[9]
-
Aliquot into single-use volumes in amber tubes to protect from light and store at -20°C.[6]
-
2. Preparation of a Working Solution in Cell Culture Medium:
-
Materials: 10 mg/mL Withaferin A stock in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Procedure (to avoid precipitation):
-
Thaw an aliquot of the Withaferin A stock solution at room temperature, protected from light.[6]
-
Warm the complete cell culture medium to 37°C.[3]
-
Add the Withaferin A stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[10]
-
For example, to achieve a 10 µM final concentration in 10 mL of medium (MW of Withaferin A is 470.6 g/mol ), a multi-step dilution is recommended.
-
Always ensure the final DMSO concentration remains in a non-toxic range (e.g., ≤ 0.5%).[3]
-
Visualizations: General Troubleshooting and Workflow
Caption: Troubleshooting decision tree for compound precipitation.
Caption: General workflow for solubilizing hydrophobic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. adipogen.com [adipogen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. WITHAFERIN A CAS#: 5119-48-2 [m.chemicalbook.com]
- 9. WITHAFERIN A | NF-κB | Ferroptosis | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
Overcoming Panosialin wA precipitation in aqueous buffers
Welcome to the technical support center for Panosialin (B1172248) wA. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Panosialin wA effectively in their experiments, with a focus on overcoming challenges related to its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an acylbenzenediol sulfate (B86663) metabolite originally isolated from Streptomyces sp.[1][2][3][4] It is a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the type II fatty acid synthesis (FAS-II) pathway.[5][6] This pathway is essential for the biosynthesis of fatty acids, which are critical components of bacterial cell membranes.[5][6] By inhibiting this pathway, this compound disrupts cell membrane integrity, leading to its antibacterial effects.[5] this compound has also been noted to inhibit viral neuraminidase and acid phosphatase.[7][8]
Q2: What are the primary challenges when working with this compound in aqueous solutions?
The main challenge is the poor aqueous solubility of this compound.[7] This is attributed to its long, hydrophobic C17 monounsaturated alkyl chain.[1][7] This poor solubility can lead to:
-
Precipitation of the compound in aqueous buffers.[7]
-
Inaccurate determination of the compound's concentration.[7]
-
Variability and inconsistency in experimental results.[7]
Q3: How can I improve the solubility of this compound in my experiments?
The recommended approach is to first dissolve this compound in a polar aprotic solvent to create a high-concentration stock solution.[7] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for this purpose.[7] This stock solution can then be diluted into the final aqueous buffer immediately before use. It is crucial to minimize the final concentration of the organic solvent (typically <0.5% DMSO) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.
Q4: What are the recommended storage conditions for this compound stock solutions?
To ensure stability and prevent degradation, stock solutions of this compound in an organic solvent such as DMSO should be stored at -20°C or -80°C.[7] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental buffers.
Issue: I observe a precipitate after diluting my this compound stock solution into my aqueous buffer.
This is a common issue known as "solvent shift," where a compound that is soluble in a concentrated organic stock solution precipitates when diluted into an aqueous medium where it is less soluble.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Panosialin wA MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Minimum Inhibitory Concentration (MIC) assays involving Panosialin (B1172248) wA.
Troubleshooting Guide
This guide addresses common issues encountered during Panosialin wA MIC experiments in a question-and-answer format.
Question: Why are my MIC results for this compound inconsistent across experiments?
Answer: Inconsistent MIC values for this compound can stem from several factors, primarily related to its physicochemical properties and the technical execution of the assay. This compound is a lipophilic natural product with poor aqueous solubility, which is a common source of variability.[1][2] Key areas to scrutinize in your workflow include:
-
Compound Solubility and Precipitation: this compound may precipitate out of the aqueous broth medium, leading to an underestimation of the true MIC.[1][3]
-
Inoculum Preparation: The density of the starting bacterial culture is critical. A higher inoculum can lead to higher MIC values, a phenomenon known as the "inoculum effect."[3]
-
Solvent Effects: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can itself inhibit bacterial growth at certain concentrations.[4][5]
-
Media Composition: Components in the culture medium can interact with this compound, altering its effective concentration.[3]
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC.[3]
Question: I'm observing "skipped wells" in my microdilution plate. What does this mean and how do I interpret the MIC?
Answer: "Skipped wells" refer to the phenomenon where a well shows no bacterial growth at a lower concentration of an antimicrobial agent, while growth is observed in wells with higher concentrations. This can be caused by:
-
Technical Errors: Inaccurate pipetting during serial dilution or contamination of a well.
-
Compound Precipitation: The compound may have precipitated in one well but not in an adjacent one due to slight variations in mixing or temperature.
-
Paradoxical Effect: Some antimicrobial agents exhibit a paradoxical effect where they are less effective at higher concentrations.
When skipped wells are observed, it is recommended to repeat the assay, paying close attention to pipetting accuracy and ensuring complete solubilization of this compound at each dilution step.
Question: My this compound is dissolved in DMSO. Could this be affecting my results?
Answer: Yes, the use of DMSO as a co-solvent can significantly impact your MIC results. While necessary for dissolving hydrophobic compounds like this compound, DMSO can have the following effects:
-
Direct Inhibition of Bacterial Growth: At higher concentrations, DMSO itself is toxic to bacteria. The MIC of DMSO for E. coli has been reported to be around 15% (v/v), with sub-inhibitory concentrations (5% and 7.5%) having little effect on exponential growth.[6] However, susceptibility can vary between bacterial species.[4]
-
Potentiation or Antagonism of Compound Activity: DMSO can sometimes enhance the activity of an antibacterial compound, leading to a lower apparent MIC. Conversely, it can also interfere with the compound's mechanism of action, resulting in a higher MIC.[6]
It is crucial to include a solvent control in your experiments. This control should contain the highest concentration of DMSO used in your dilution series to ensure it does not inhibit bacterial growth on its own. It is generally recommended to keep the final concentration of DMSO in the assay as low as possible, typically below 1% (v/v).[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a member of the panosialin class of natural products, which are acylbenzenediol sulfate (B86663) metabolites produced by Streptomyces species. Its primary antibacterial mechanism is the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[8][9][10] This pathway is essential for the biosynthesis of fatty acids, which are vital components of bacterial cell membranes. By inhibiting FabI, this compound disrupts this pathway, leading to bacterial cell death.
Q2: What is the recommended solvent for dissolving this compound?
A2: Due to its poor aqueous solubility, this compound should be dissolved in a 100% DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted in the appropriate culture medium for the MIC assay.
Q3: How can I minimize this compound precipitation during the assay?
A3: To minimize precipitation, consider the following:
-
Prepare the highest required concentration of this compound in the broth and visually inspect for any cloudiness or precipitate before proceeding with serial dilutions.
-
Ensure thorough mixing at each dilution step.
-
Pre-warming the culture medium to 37°C before adding the compound stock may help.[11]
-
Consider using specialized low-binding microplates to prevent the hydrophobic compound from adsorbing to the plastic.[1]
Q4: What are the standard guidelines I should follow for this compound MIC assays?
A4: It is highly recommended to follow the standardized protocols for broth microdilution assays outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[12][13][14][15] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides comprehensive guidelines and expert rules for antimicrobial susceptibility testing.[16][17][18][19][20] Adhering to these standards will significantly improve the reproducibility and accuracy of your results.
Q5: Could biofilm formation be affecting my MIC results?
A5: Yes, if the bacterial strain you are testing is a biofilm producer, a standard planktonic MIC assay may not accurately reflect the compound's efficacy. Bacteria within a biofilm are phenotypically more resistant to antimicrobial agents. If you suspect biofilm formation, you may need to perform specific anti-biofilm assays, such as determining the Minimum Biofilm Eradication Concentration (MBEC).
Data Presentation
While specific whole-cell MIC data for this compound against common bacterial strains is not widely available in the public domain, the following table presents the reported in vitro inhibitory activity (IC50) of the Panosialin class of compounds against their target enzyme, enoyl-ACP reductase (FabI), from various bacterial species. This data can serve as a preliminary guide, but it is crucial to empirically determine the MIC for your specific strains and experimental conditions.
| Compound | Target Enzyme | Bacterial Source | IC50 (µM) |
| Panosialin A | S. aureus FabI | Staphylococcus aureus | 4.3 |
| Panosialin B | S. aureus FabI | Staphylococcus aureus | 5.4 |
| This compound | S. aureus FabI | Staphylococcus aureus | 3.0 |
| Panosialin wB | S. aureus FabI | Staphylococcus aureus | 4.6 |
| Panosialin A | S. pneumoniae FabK | Streptococcus pneumoniae | 3.9 |
| Panosialin B | S. pneumoniae FabK | Streptococcus pneumoniae | 5.2 |
| This compound | S. pneumoniae FabK | Streptococcus pneumoniae | 5.2 |
| Panosialin wB | S. pneumoniae FabK | Streptococcus pneumoniae | 5.5 |
| Panosialin A | M. tuberculosis InhA | Mycobacterium tuberculosis | 11.8 |
| Panosialin B | M. tuberculosis InhA | Mycobacterium tuberculosis | 8.5 |
| This compound | M. tuberculosis InhA | Mycobacterium tuberculosis | 9.6 |
| Panosialin wB | M. tuberculosis InhA | Mycobacterium tuberculosis | 9.1 |
Data sourced from BenchChem[10]
The following table outlines the impact of DMSO on bacterial growth, which should be considered when preparing your this compound dilutions.
| Bacterial Species | DMSO Concentration (v/v) | Effect on Growth | Reference |
| Escherichia coli | up to 3% | Little to no inhibition | [4] |
| Escherichia coli | 15% | MIC (Inhibitory) | [6] |
| Vibrio cholerae | up to 3% | Unaffected | [4] |
| Shigella flexneri | > 2% | Susceptible | [4] |
| General Guideline | < 1% | Recommended for MIC assays | [7] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Following CLSI M07 Guidelines)[12][13][14][15]
This protocol outlines the key steps for performing a broth microdilution MIC assay for a poorly soluble compound like this compound.
1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mg/mL or 100 mM). b. Ensure complete dissolution by vortexing. Gentle warming to 37°C may be applied if necessary. c. Visually inspect the stock solution for any undissolved particles. If present, the stock may need to be prepared fresh or filtered through a DMSO-compatible filter.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer or a McFarland standard. d. Dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Microdilution Plate: a. Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate. b. Prepare a working stock of this compound at twice the highest desired final concentration in CAMHB. Ensure the DMSO concentration in this working stock is kept to a minimum. c. Add 50 µL of the this compound working stock to the first well of each row to be tested. d. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last well. e. Set up the following controls:
- Growth Control: Wells containing 50 µL of CAMHB and 50 µL of the diluted bacterial inoculum.
- Sterility Control: Wells containing 100 µL of uninoculated CAMHB.
- Solvent Control: Wells containing 50 µL of CAMHB with the highest concentration of DMSO used in the assay and 50 µL of the diluted bacterial inoculum.
4. Inoculation and Incubation: a. Inoculate each test and control well (except the sterility control) with 50 µL of the diluted bacterial suspension prepared in step 2d. The final volume in each well will be 100 µL. b. Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). A reading mirror or a light box can aid in visualization. b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The growth control should show distinct turbidity, and the sterility and solvent controls should show no growth.
Visualizations
Signaling Pathway
Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Troubleshooting Workflow for Inconsistent this compound MIC Results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ispub.com [ispub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. testinglab.com [testinglab.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. intertekinform.com [intertekinform.com]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. EUCAST: EUCAST - Home [eucast.org]
- 17. ESCMID: EUCAST [escmid.org]
- 18. EUCAST: Guidance Documents [eucast.org]
- 19. researchgate.net [researchgate.net]
- 20. EUCAST expert rules in antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Storing Panosialin wA Stock Solutions
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the preparation and storage of Panosialin wA stock solutions. Following these guidelines will help ensure the stability and integrity of the compound for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the main challenges in working with it?
This compound, also known as Panosialin-IA or Panosialin B, is an aryl sulfate (B86663) that functions as an inhibitor of several enzymes, including bacterial enoyl-ACP reductases (FabI, FabK, and InhA) involved in fatty acid synthesis, as well as viral neuraminidase and acid phosphatase.[1] The primary challenge when working with this compound is its poor solubility in water due to its long, hydrophobic alkyl chain.[1] This can lead to precipitation in aqueous buffers, inaccurate concentration measurements, and variability in experimental outcomes.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
Due to its chemical structure, polar aprotic solvents are recommended for preparing high-concentration stock solutions of this compound.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended choice.[1] For applications where DMSO may not be suitable, ethanol (B145695) can be a viable alternative for preparing less concentrated stocks.[1] It is critical to first prepare a high-concentration stock in a suitable organic solvent before diluting it into your aqueous assay buffer.[1]
Q3: How should I prepare the this compound stock solution?
To aid dissolution, gentle warming of the solution to 37°C and sonication can be used.[1] Always visually inspect the solution to ensure there are no undissolved particles. For dilutions into aqueous buffers, it is recommended to do this immediately before use.[1]
Q4: What are the optimal storage conditions for this compound stock solutions?
To ensure stability and prevent degradation, this compound stock solutions prepared in an organic solvent such as DMSO should be stored at -20°C or -80°C.[1] It is highly advisable to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in aqueous buffer | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in DMSO and dilute it into the aqueous buffer immediately before the experiment. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials and store at -20°C or -80°C. Use a fresh aliquot for each experiment. |
| Difficulty dissolving this compound | Insufficient solubilization method. | Gently warm the solution to 37°C and use sonication to facilitate dissolution. Visually confirm that all particles have dissolved. |
Quantitative Data Summary
The following table provides guidance on the expected solubility of this compound in different solvents and the recommended starting conditions for solubilization.[1]
| Solvent | Expected Solubility | Recommended Concentration | Solubilization Tips |
| DMSO | High | 10-50 mM | Gently warm the solution to 37°C and use sonication to aid dissolution. Visually inspect for any undissolved particles. |
| Ethanol | Moderate | 1-10 mM | Sonication and gentle warming may be required. Ensure the ethanol is anhydrous. |
| Methanol | Moderate to Low | 1-5 mM | Similar to ethanol, sonication and warming can be beneficial. |
| Aqueous Buffers (e.g., PBS) | Very Low | < 10 µM | Direct dissolution is not recommended. Prepare a high-concentration stock in DMSO and dilute it into the aqueous buffer immediately before use. |
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing and storing this compound stock solutions.
Caption: Workflow for this compound stock solution preparation and storage.
References
Technical Support Center: Panosialin wA & 96-Well Plate Assays
This technical support center provides guidance on the characteristics of Panosialin wA and best practices for mitigating edge effects in 96-well plate assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used to mitigate the edge effect in 96-well plate assays?
There is currently no scientific evidence to support the use of this compound for mitigating edge effects in 96-well plate assays. This compound is an antibacterial compound that functions by inhibiting a specific enzyme in the bacterial fatty acid synthesis pathway.[1][2][3][4] The edge effect is a physical phenomenon related to evaporation and temperature gradients, which is unrelated to the biochemical activity of this compound.[5][6][7] For effective strategies to counter the edge effect, please refer to the troubleshooting guide below.
Q2: What is the mechanism of action of this compound?
This compound is an inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase, specifically the NADH-dependent isoform known as FabI.[1][2] This enzyme is a critical component of the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for producing phospholipids (B1166683) for the bacterial cell membrane.[1][3] By inhibiting FabI, this compound disrupts this pathway, leading to the depletion of essential fatty acids and ultimately inhibiting bacterial growth.[4][8]
Q3: What is the "edge effect" in 96-well plate assays and what are its primary causes?
The "edge effect" is the phenomenon where wells on the perimeter of a 96-well plate exhibit different results compared to the inner wells.[5][7] This variability can lead to unreliable and inaccurate data. The primary causes of the edge effect are:
-
Evaporation: The outer wells have a larger surface area exposed to the external environment, leading to a higher rate of media or reagent evaporation. This can alter the concentration of salts, nutrients, and experimental compounds, thereby affecting cell viability and assay outcomes.[5][6][7]
-
Temperature Gradients: When a plate is moved between environments with different temperatures (e.g., from a room temperature laminar flow hood to a 37°C incubator), the outer wells warm up or cool down more quickly than the inner wells.[6][9] These thermal gradients can cause uneven cell distribution and affect cell growth and metabolism.[9][10]
Q4: Why are my results inconsistent between the outer and inner wells of my 96-well plate?
This is a classic manifestation of the edge effect. The inconsistency is likely due to increased evaporation in the outer wells, which can lead to higher concentrations of media components and your test compound, potentially causing cytotoxicity or other unintended cellular responses.[6] Additionally, temperature fluctuations can lead to non-uniform cell settling and growth.[9][10]
This compound: Quantitative Data
This compound has demonstrated inhibitory activity against various bacterial enoyl-ACP reductases. The following table summarizes its potency, along with related Panosialin compounds.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | S. aureus FabI | ~3.0 - 5.0 |
| This compound | S. pneumoniae FabK | ~5.2 |
| This compound | M. tuberculosis InhA | ~9.6 - 12.0 |
| Panosialin A | S. aureus FabI | ~4.3 |
| Panosialin B | S. aureus FabI | ~5.4 |
| Panosialin wB | S. aureus FabI | ~4.6 |
Data extracted from studies on Panosialins A, B, wA, and wB.[4][8][11]
Signaling Pathway: this compound Inhibition of Bacterial Fatty Acid Synthesis
Caption: Bacterial FAS-II pathway and the inhibitory point of this compound.
Troubleshooting Guide: Mitigating Edge Effects in 96-Well Plate Assays
This guide provides practical solutions to minimize the impact of edge effects on your experimental data.
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Hydrate the Plate | Fill the 36 perimeter wells with sterile PBS, water, or cell culture medium.[5][6] | Simple and inexpensive. Creates a humidity barrier to reduce evaporation from inner wells. | Can be wasteful if using media.[5][7] Does not fully address temperature gradients.[7] Using water may create a breeding ground for bacteria.[7] |
| Exclude Outer Wells | Use only the inner 60 wells for experimental samples and controls. | Significantly reduces variability caused by the edge effect.[6] | Reduces plate capacity by 37.5%, increasing costs and throughput time.[7][12] |
| High Humidity Incubation | Maintain incubator humidity at >95% and ensure a water pan is always full. | Creates a more uniform environment for all wells, reducing evaporation across the plate.[6] | Requires a well-maintained incubator. Frequent door opening can still cause fluctuations.[13] |
| Room Temperature Pre-incubation | After seeding, let the plate sit at room temperature for 15-60 minutes before moving it to the incubator.[10][13] | Allows cells to settle evenly, minimizing uneven distribution caused by thermal gradients.[10] | May not be suitable for all cell types or long-term assays. |
| Use Specialized Plates | Utilize plates designed with moats or reservoirs around the outer wells that can be filled with liquid.[14] | Highly effective at minimizing evaporation over long incubation periods.[14] | Higher cost compared to standard 96-well plates.[6] |
| Use Sealing Films/Lids | Always use a lid. For longer incubations, apply a breathable sealing film (for cell-based assays) or an adhesive seal (for biochemical assays).[6] | Effectively reduces evaporation from all wells. | May interfere with gas exchange if the wrong type of seal is used for cell culture. |
| Thermal Equilibration | Pre-warm all reagents and the plate to the incubation temperature before starting the experiment.[5] | Minimizes thermal gradients across the plate from the outset.[9] | Can be logistically challenging to maintain all components at a constant temperature. |
Experimental Protocols
Protocol 1: Standard Cell-Based Assay with Edge Effect Mitigation
This protocol incorporates the plate hydration and room temperature pre-incubation techniques.
-
Cell Preparation: Harvest and count cells, then resuspend them in culture medium to the desired seeding density (e.g., 5 x 10⁴ cells/mL for a final density of 5,000 cells/well).
-
Plate Hydration: Dispense 150-200 µL of sterile PBS or sterile water into the 36 perimeter wells (rows A and H, and columns 1 and 12).
-
Cell Seeding: Dispense 100 µL of the cell suspension into the inner 60 wells of the 96-well plate.
-
Room Temperature Incubation: Place the lid on the plate and let it sit in the laminar flow hood at room temperature for 30-60 minutes to allow for even cell settling.[10][13]
-
Standard Incubation: Carefully transfer the plate to a 37°C, 5% CO₂ incubator. Ensure the incubator has high humidity.
-
Compound Treatment: After 24 hours (or desired attachment time), prepare serial dilutions of your test compound. Remove the old media from the inner wells and add the media containing the compound.
-
Final Incubation: Return the plate to the incubator for the desired exposure time.
-
Assay Readout: Perform your desired assay (e.g., MTS, CellTiter-Glo®) according to the manufacturer's instructions.
Protocol 2: Workflow for Mitigating Edge Effects
The following diagram illustrates a generalized workflow incorporating key decision points for mitigating edge effects.
Caption: Experimental workflow for a 96-well plate assay with edge effect mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpplastic.com [gmpplastic.com]
- 6. benchchem.com [benchchem.com]
- 7. Blog [midsci.com]
- 8. researchgate.net [researchgate.net]
- 9. biospherix.com [biospherix.com]
- 10. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to reduce edge effects in cell-based high-throughput experiments? - Biology Stack Exchange [biology.stackexchange.com]
- 14. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
Panosialin wA stability in DMSO and other organic solvents
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Panosialin wA effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an acylbenzenediol sulfate (B86663) metabolite isolated from Streptomyces sp. It is a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][2][3] This pathway is essential for bacterial cell membrane biosynthesis, and its inhibition leads to antibacterial effects. This compound has a C17 monounsaturated alkyl chain.[4]
Q2: What is the recommended solvent for dissolving this compound?
Due to its long, hydrophobic alkyl chain, this compound has poor aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). For experimental assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into the appropriate aqueous buffer immediately before use to minimize precipitation.
Q3: How should I store this compound stock solutions?
Q4: Can I store this compound in other organic solvents?
While DMSO is the most common choice, other polar aprotic solvents may be used. However, comprehensive stability data for this compound in other organic solvents is limited. If using alternative solvents, it is advisable to perform a small-scale stability test for your specific experimental conditions.
Troubleshooting Guide
Issue 1: Compound Precipitation in Assay
Symptoms:
-
Visible precipitate in microplate wells or test tubes.
-
Inconsistent or non-reproducible assay results.
-
High background signal in the assay.
Possible Causes:
-
Poor aqueous solubility: this compound's hydrophobic nature can cause it to precipitate when diluted into aqueous buffers.
-
Low quality DMSO: Water content in DMSO can affect the solubility and stability of compounds.
-
Incorrect dilution procedure: Diluting the DMSO stock directly into a large volume of aqueous buffer without proper mixing can cause localized high concentrations and precipitation.
Solutions:
-
Optimize final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay that maintains compound solubility. However, be aware that some enzymes can be sensitive to DMSO.
-
Use high-quality, anhydrous DMSO: Store DMSO properly to prevent water absorption.
-
Serial dilution: Perform serial dilutions of your DMSO stock in the assay buffer. Add the compound dropwise while vortexing or mixing to ensure rapid and uniform dispersion.
-
Include a solubility check: Before starting a large-scale experiment, perform a visual inspection of the compound's solubility in the final assay buffer at the desired concentration.
Issue 2: Inconsistent Inhibitory Activity
Symptoms:
-
Variable IC50 or MIC values between experiments.
-
Loss of inhibitory activity over time.
Possible Causes:
-
Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Compound aggregation: At certain concentrations, this compound may form aggregates, which can lead to non-specific inhibition and variability in results.[6]
-
Assay variability: Inherent variability in biological assays can contribute to inconsistent results.
Solutions:
-
Proper stock solution handling: Aliquot stock solutions and avoid repeated freeze-thaw cycles. Protect from light.
-
Incorporate a detergent: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent compound aggregation.[6]
-
Include positive and negative controls: Always include appropriate controls in your experiments to monitor assay performance and normalize your data.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.
Data Presentation
Table 1: Solubility of Panosialin Analogs in Common Solvents
| Solvent | Expected Solubility | Recommended Starting Concentration | Notes |
| DMSO | High | 10 - 50 mM | Gentle warming (37°C) and sonication can aid dissolution. |
| Ethanol | Moderate | 1 - 10 mM | Sonication and gentle warming may be required. Use anhydrous ethanol. |
| Methanol | Moderate to Low | 1 - 5 mM | Similar to ethanol, sonication and warming can be beneficial. |
| Aqueous Buffers | Very Low | < 10 µM | Direct dissolution is not recommended. Dilute from a DMSO stock. |
Note: This data is based on the properties of similar long-chain alkyl sulfates and should be used as a guideline.
Table 2: Inhibitory and Antibacterial Activity of Panosialin Analogs
| Compound | S. aureus FabI IC50 (µM) | S. pneumoniae FabK IC50 (µM) | M. tuberculosis InhA IC50 (µM) | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) |
| This compound | 3.0 | 5.2 | 9.6 | 6.3 | 12.5 |
| Panosialin A | 4.3 | 3.9 | 11.8 | 12.5 | 25 |
| Panosialin wB | 4.6 | 5.5 | 9.1 | 6.3 | 12.5 |
| Panosialin B | 5.4 | 5.2 | 8.5 | 12.5 | 25 |
Data sourced from published literature.[1][3]
Experimental Protocols
Enoyl-ACP Reductase (FabI) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against FabI by monitoring the oxidation of NADH.
Materials:
-
Purified FabI enzyme
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
This compound
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.5), 1 mM Dithiothreitol (DTT)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of FabI, crotonoyl-CoA, NADH, and this compound in a suitable solvent (e.g., DMSO for this compound).
-
Assay Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing assay buffer, NADH (final concentration, e.g., 200 µM), and FabI enzyme (final concentration determined by optimization).
-
Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the crotonoyl-CoA solution (final concentration, e.g., 50 µM).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Panosialin wA Enzymatic Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of Panosialin wA enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: My assay results are inconsistent between experiments. What are the common causes?
A1: Inconsistent results in this compound enzymatic assays can stem from several factors:
-
Reagent Preparation and Storage: Ensure all reagents, especially the enzyme (enoyl-ACP reductase), NADH, and this compound stock solutions, are prepared fresh or have been stored properly at the correct temperatures (-20°C or -80°C for this compound stocks) to prevent degradation.[1] Avoid repeated freeze-thaw cycles.[1]
-
Pipetting Accuracy: Use calibrated pipettes and proper techniques, especially for small volumes, to ensure accurate and consistent concentrations of all components in the reaction mixture.[2]
-
Temperature Fluctuations: Maintain a constant and optimal temperature (e.g., 37°C) throughout the assay, as enzyme activity is highly temperature-dependent.[1] Ensure all solutions are at room temperature before starting the assay.[2][3]
-
This compound Solubility: Due to its long alkyl chain, this compound has poor aqueous solubility.[1] Ensure it is fully dissolved in the stock solution (typically DMSO) and dilutes properly into the aqueous assay buffer without precipitation.[1]
Q2: I am observing a high background signal (high absorbance at 340 nm) in my no-enzyme control wells. What could be the reason?
A2: A high background signal in the absence of the enzyme can be caused by:
-
Contamination of Reagents: One or more of your assay components (buffer, NADH, or substrate) might be contaminated with a substance that absorbs at 340 nm or a contaminating enzyme that can oxidize NADH.
-
Spontaneous NADH Degradation: NADH can degrade over time, especially when exposed to light or acidic conditions. Prepare NADH solutions fresh and keep them on ice and protected from light.
-
Substrate Impurity: The crotonoyl-CoA substrate may contain impurities that react with NADH or absorb at 340 nm.
Q3: My assay shows a very low or no signal (no decrease in absorbance at 340 nm) even in the absence of this compound. What should I check?
A3: A low or absent signal suggests a problem with the enzymatic reaction itself:
-
Inactive Enzyme: The enoyl-ACP reductase may have lost its activity due to improper storage, handling, or multiple freeze-thaw cycles. Always use fresh or properly stored enzyme aliquots.
-
Incorrect Assay Buffer: The pH of the assay buffer is critical for enzyme activity. Ensure the buffer is at the correct pH (e.g., 7.5).[1]
-
Degraded Substrate or Cofactor: Crotonoyl-CoA or NADH may have degraded. Prepare these solutions fresh before the experiment.
-
Incorrect Wavelength Reading: Double-check that the spectrophotometer is set to the correct wavelength (340 nm) for measuring NADH oxidation.[2][4]
Q4: I suspect this compound is precipitating in my assay. How can I address this?
A4: this compound's poor aqueous solubility is a common challenge.[1] Here's how to mitigate precipitation:
-
Use DMSO for Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO.[1]
-
Minimize Final DMSO Concentration: When diluting the stock solution into the aqueous assay buffer, ensure the final DMSO concentration is as low as possible (typically ≤1-5%) to avoid affecting enzyme activity.[5][6]
-
Pre-incubation: After adding this compound to the assay buffer, you can pre-incubate the mixture for a short period to allow for better dispersion before adding the enzyme.
-
Visual Inspection: Before starting the reaction, visually inspect the wells for any signs of precipitation.
Q5: How does the concentration of DMSO in the assay affect the results?
A5: DMSO is commonly used to dissolve this compound, but it can influence enzyme activity.[7] High concentrations of DMSO can denature proteins and inhibit enzyme function.[5][8] It is crucial to:
-
Maintain a Consistent DMSO Concentration: Ensure that all wells, including controls, have the same final concentration of DMSO.
-
Run a DMSO Control: Include a control with the highest concentration of DMSO used in the assay (without the inhibitor) to assess its effect on the enzyme's activity.
-
Optimize DMSO Concentration: If you suspect DMSO is affecting your results, you may need to determine the maximum concentration your enzyme can tolerate without significant loss of activity.
Data Summary
Table 1: Inhibitory Activity (IC50) of Panosialins against Bacterial Enoyl-ACP Reductases
| Compound | Target Enzyme | Source Organism | IC50 (µM) |
| This compound | InhA | Mycobacterium tuberculosis | 11 |
| Panosialin wB | InhA | Mycobacterium tuberculosis | 9 |
| Panosialin A | InhA | Mycobacterium tuberculosis | 12 |
| Panosialin B | InhA | Mycobacterium tuberculosis | 10 |
| This compound | FabI | Staphylococcus aureus | 3-5 |
| This compound | FabK | Streptococcus pneumoniae | 3-5 |
Data sourced from Kwon et al., 2013.[4][5]
Table 2: Solubility and Recommended Solubilization Conditions for Panosialin-IA (a close analog of this compound)
| Solvent | Expected Solubility | Recommended Starting Concentration | Notes |
| DMSO | High | 10-50 mM | Gently warm to 37°C and sonicate to aid dissolution.[1] |
| Ethanol | Moderate | 1-10 mM | Sonication and gentle warming may be necessary.[1] |
| Methanol | Moderate to Low | 1-5 mM | Similar to ethanol, sonication and warming can be beneficial.[1] |
| Aqueous Buffers | Very Low | < 10 µM | Direct dissolution is not recommended. Dilute from a high-concentration DMSO stock.[1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Enoyl-ACP Reductase (FabI) Activity
This protocol describes a continuous spectrophotometric assay to determine the IC50 of this compound against purified enoyl-ACP reductase (FabI) by monitoring the oxidation of NADH.[1]
Materials:
-
Purified FabI enzyme
-
This compound stock solution (in DMSO)
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
Assay buffer: 100 mM sodium phosphate, pH 7.5, 1 mM EDTA[1]
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Plate Setup: In a 96-well plate, add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.[1]
-
Add Enzyme and Cofactor: Add 85 µL of a solution containing the purified FabI enzyme and NADH in assay buffer to each well. The final concentration of NADH should be 150 µM.[1]
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow this compound to bind to the enzyme.[1]
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of crotonoyl-CoA solution to each well. The final concentration of crotonoyl-CoA should be 50 µM.[1]
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).[1]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
Visualizations
Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Enzymatic Assay.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Panosialin wA In Vitro Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Panosialin wA in in vitro experiments, with a specific focus on the impact of serum proteins on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is essential for the production of fatty acids, which are vital components of bacterial cell membranes.[2] By inhibiting ENR, this compound disrupts membrane integrity and inhibits bacterial growth.[1] Panosialins have shown potent inhibitory activity against ENR isoforms such as FabI and FabK in various pathogens.[2][3]
Q2: I am observing lower than expected activity of this compound in my in vitro assay when serum is present. Why might this be happening?
The presence of serum proteins, such as albumin and globulins, can significantly impact the apparent activity of small molecule inhibitors like this compound. This can be due to several factors:
-
Protein Binding: this compound may bind to serum proteins, primarily albumin, which is a known carrier for many molecules.[4][5] This binding can reduce the free concentration of this compound available to interact with its target enzyme, ENR.
-
Non-specific Interactions: Other serum components, particularly non-albumin proteins, may also interact with the compound.[6]
-
Enzymatic Activity of Serum Proteins: Some serum proteins themselves possess enzymatic or pseudo-enzymatic activities, such as esterase activity, which could potentially interact with or modify the test compound, although this is less likely to be the primary cause for reduced activity of a stable inhibitor like this compound.[4][7][8]
Q3: How can I confirm if serum protein binding is affecting my results?
To determine if serum protein binding is the cause of reduced this compound activity, you can perform the following:
-
Vary Serum Concentration: Run your assay with a gradient of serum concentrations. A dose-dependent decrease in this compound activity with increasing serum concentration would suggest protein binding.
-
Use Purified Albumin: Conduct the assay using purified serum albumin (e.g., bovine serum albumin or human serum albumin) instead of whole serum. If a similar reduction in activity is observed, it points to albumin as a primary binding partner.
-
Equilibrium Dialysis: This is a more direct method to quantify the binding of this compound to serum proteins.[6]
Q4: Are there any components of serum other than albumin that I should be concerned about?
Yes, while albumin is the most abundant protein in serum, globulins also play a significant role.[9][10] Globulins can act as transport proteins and enzymes, and have been implicated in interactions with other therapeutic compounds.[9][11][12] In some studies with other antimicrobial peptides, non-albumin components of serum were found to be responsible for a reduction in activity.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Variable IC50 values for this compound between experiments. | Inconsistent concentrations of serum or purified proteins in the assay buffer. | Standardize the protein concentration in all assays. If using serum, use the same batch for a set of experiments. |
| This compound appears less potent in cell-based assays compared to enzyme assays. | Presence of serum in the cell culture medium. | Correlate the IC50 values from enzymatic assays containing varying concentrations of serum to the results from your cell-based assays to understand the impact of protein binding. |
| Precipitation is observed when this compound is added to the assay buffer containing serum. | Poor solubility of this compound in the presence of high protein concentrations. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the assay buffer. Optimize the final solvent concentration to be non-inhibitory to the enzyme and compatible with the serum proteins. |
Experimental Protocols
In Vitro Enoyl-ACP Reductase (FabI) Inhibition Assay
This protocol is adapted from standard procedures for assaying ENR inhibitors.[13]
Materials:
-
Purified recombinant S. aureus FabI
-
NADH
-
trans-2-octenoyl-N-acetylcysteamine (t-o-NAC) or a suitable enoyl-ACP substrate
-
This compound
-
Assay Buffer (e.g., 100 mM Na-phosphate, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, FabI enzyme (e.g., 150 nM final concentration), and varying concentrations of this compound. Include a control with DMSO only.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of this compound to the enzyme.
-
Initiate the reaction by adding NADH (e.g., 200 µM final concentration) and the t-o-NAC substrate.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
Table 1: Hypothetical Impact of Serum and Albumin on this compound IC50 Values against S. aureus FabI
| Condition | This compound IC50 (µM) | Fold Increase in IC50 |
| Standard Assay Buffer | 4.5 | 1.0 |
| + 10% Fetal Bovine Serum | 22.5 | 5.0 |
| + 40 mg/mL Bovine Serum Albumin | 18.0 | 4.0 |
This table illustrates a hypothetical scenario where the presence of serum or purified albumin increases the IC50 value of this compound, indicating reduced apparent activity due to protein binding.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Impact of serum protein binding on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum Albumin: A Multifaced Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Albumin: A Multifaced Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Albumin and Globulin: Essential Proteins and Their Roles in the Body [sprintdiagnostics.in]
- 10. Serum Albumin and Globulin - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medichecks.com [medichecks.com]
- 12. Globulin | Rupa Health [rupahealth.com]
- 13. benchchem.com [benchchem.com]
Panosialin wA interference with fluorescence-based assays
Welcome to the technical support center for researchers using Panosialin wA. This resource provides essential information, troubleshooting guides, and protocols to help you navigate potential interactions with fluorescence-based assays and ensure the integrity of your experimental results. This compound is a potent natural product inhibitor of bacterial enoyl-ACP reductase, a key enzyme in the fatty acid synthesis II (FAS-II) pathway[1][2][3]. Like many natural products, it has the potential to interfere with certain assay technologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an acylbenzenediol sulfate (B86663) metabolite isolated from Streptomyces sp.[3]. Its primary antibacterial mechanism is the potent inhibition of enoyl-acyl carrier protein (ACP) reductase (ENR), such as FabI and FabK[1][3]. This enzyme is critical for the fatty acid biosynthesis II (FAS-II) pathway in bacteria, which is essential for building bacterial cell membranes[2]. By blocking this pathway, this compound disrupts membrane integrity, leading to its antibacterial effect[1][3].
Q2: How can a small molecule like this compound interfere with my fluorescence-based assay?
Small molecules, particularly natural products, can interfere with fluorescence-based assays through several common mechanisms that are independent of their intended biological activity[4][5]. The two most common forms of light-based interference are:
-
Intrinsic Fluorescence (Autofluorescence): The compound itself may absorb light at the excitation wavelength and emit light in the detection (emission) range of your assay's fluorophore. This adds to the total signal, potentially masking true inhibition or creating a false-positive signal[4][5].
-
Fluorescence Quenching: The compound may absorb the light energy emitted by the fluorophore, reducing the signal detected by the plate reader. This can mimic the effect of a true inhibitor, leading to false-positive results in an inhibition assay[4][6].
Q3: My assay shows this compound is a potent inhibitor. How do I know if this is a real effect or an artifact?
To distinguish true biological activity from assay interference, you must run a series of control experiments or "counter-assays"[5]. The first step is to test for intrinsic fluorescence and quenching. You should measure the fluorescence of this compound alone in your assay buffer and also assess its effect on the fluorophore signal in the absence of the biological target (e.g., enzyme)[4]. If interference is detected, orthogonal assays that use a different detection method (e.g., absorbance-based or bioluminescence) are recommended to validate the initial findings[5].
Q4: Are there other, non-fluorescence-based interference mechanisms I should be aware of?
Yes. Besides fluorescence interference, some small molecules can interfere with assays through other mechanisms[4][7]:
-
Colloidal Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester and denature proteins, causing inhibition that is not related to specific binding at the target's active site[4]. This can often be mitigated by adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
-
Chemical Reactivity: The compound may be chemically reactive, covalently modifying the target enzyme or other assay components[4][7]. This can be investigated with a time-dependent inhibition assay.
Troubleshooting Guides
Issue 1: Signal is higher than expected or inhibition is masked.
-
Possible Cause: Intrinsic fluorescence of this compound.
-
Troubleshooting Steps:
-
Prepare a serial dilution of this compound in the assay buffer, matching the concentrations used in your main experiment.
-
Omit the fluorogenic substrate and the enzyme/target from these wells.
-
Read the plate using the same excitation/emission wavelengths and gain settings as your primary assay.
-
Analysis: If you observe a concentration-dependent increase in signal from this compound alone, the compound is intrinsically fluorescent under your assay conditions. This signal must be subtracted from your primary assay data, or a different, non-interfering fluorophore must be used.
-
Issue 2: Dose-response curve shows inhibition, but you suspect a false positive.
-
Possible Cause: Fluorescence quenching by this compound.
-
Troubleshooting Steps:
-
Design an experiment that includes the final, fluorescent product of your enzymatic reaction but excludes the enzyme itself.
-
Prepare wells containing a fixed concentration of the fluorophore (e.g., the product of the enzymatic reaction, like 4-methylumbelliferone) in assay buffer[8].
-
Add a serial dilution of this compound to these wells.
-
Read the plate using the standard assay settings.
-
Analysis: If you observe a concentration-dependent decrease in the fluorophore's signal, this compound is acting as a quencher[4][6]. This artifactual inhibition must be accounted for, and validation with an orthogonal assay is strongly recommended.
-
Quantitative Data Summary
The following tables summarize the reported inhibitory and antibacterial activity of this compound and related compounds. This data provides a baseline for expected biological activity in the absence of assay interference.
Table 1: Inhibitory Activity (IC₅₀) of Panosialins Against Bacterial Enoyl-ACP Reductases [9]
| Compound | S. aureus FabI (µM) | S. pneumoniae FabK (µM) | M. tuberculosis InhA (µM) |
| Panosialin A | 4.3 | 3.9 | 11.8 |
| Panosialin B | 5.4 | 5.2 | 8.5 |
| This compound | 3.0 | 5.2 | 9.6 |
| Panosialin wB | 4.6 | 5.5 | 9.1 |
Table 2: Antibacterial Activity (MIC) of Panosialins [8]
| Compound | S. aureus (µg/ml) | MRSA (µg/ml) |
| Panosialin A | 128 | 128 |
| Panosialin B | 128 | 128 |
| This compound | 16 | 16 |
| Panosialin wB | 16 | 16 |
Key Experimental Protocols
Protocol 1: Measuring Intrinsic Compound Fluorescence
This protocol determines if this compound contributes to the signal in a fluorescence assay.
-
Plate Setup: Design a 96- or 384-well plate layout.
-
Test Wells: Assay buffer + serial dilution of this compound.
-
Control Wells: Assay buffer + vehicle (e.g., DMSO).
-
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound in assay buffer.
-
Assay Procedure:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the 2x this compound dilutions to the test wells and 50 µL of vehicle-containing buffer to the control wells.
-
Mix gently and incubate for the same duration as your primary assay.
-
-
Data Acquisition: Read the plate on a fluorometer using the identical excitation/emission wavelengths, filters, and detector gain settings used for the primary biological assay.
-
Data Analysis: Subtract the average signal from the vehicle control wells (blank) from the signals in the this compound wells. Plot the resulting fluorescence intensity against the compound concentration. A concentration-dependent increase indicates intrinsic fluorescence.
Protocol 2: Assessing Fluorescence Quenching (Inner Filter Effect)
This protocol determines if this compound absorbs light emitted by the assay fluorophore.
-
Reagents:
-
Assay buffer.
-
This compound stock solution.
-
Fluorophore stock solution (this should be the fluorescent product of your enzyme reaction, at a concentration that gives a robust signal).
-
-
Plate Setup:
-
Test Wells: Assay buffer + fluorophore + serial dilution of this compound.
-
Control Wells: Assay buffer + fluorophore + vehicle (e.g., DMSO).
-
-
Assay Procedure:
-
Prepare a 2x concentration serial dilution of this compound.
-
Prepare a 2x concentration solution of the fluorophore in assay buffer.
-
Add 50 µL of the 2x fluorophore solution to all wells.
-
Add 50 µL of the 2x this compound dilutions to the test wells and 50 µL of vehicle-containing buffer to the control wells.
-
Mix and incubate.
-
-
Data Acquisition: Read the plate using the standard assay settings.
-
Data Analysis: Normalize the data by setting the average signal of the control wells (fluorophore + vehicle) to 100%. Plot the normalized fluorescence intensity against the this compound concentration. A concentration-dependent decrease in signal indicates quenching.
Visualizations
Signaling Pathway and Compound Mechanism
The diagram below illustrates the bacterial Fatty Acid Synthesis (FAS-II) pathway and highlights the inhibitory action of this compound on the enoyl-ACP reductase enzyme.
Caption: Mechanism of this compound action on the bacterial FAS-II pathway.
Troubleshooting Workflow for Assay Interference
This workflow provides a decision tree for identifying potential fluorescence-based assay artifacts when screening compounds like this compound.
Caption: Decision tree for troubleshooting fluorescence assay interference.
Logical Relationships of Assay Artifacts
This diagram illustrates the common types of small molecule interference in biochemical assays.
Caption: Common mechanisms of small molecule assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Adjusting for Panosialin wA solvent effects in cell-based assays
Technical Support Center: Adjusting for Panosialin wA Solvent Effects in Cell-Based Assays
Disclaimer: The compound "Panosialin" and the "wA solvent" system are not described in publicly available scientific literature. This guide is based on the general principles and best practices for handling poorly soluble novel compounds in common organic solvents for cell-based assays. The methodologies provided are generalized and must be validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are solvent effects and why are they a concern in my Panosialin assays?
A1: Many organic compounds like Panosialin are not soluble in water and must be dissolved in a solvent, such as DMSO or ethanol, before being added to cell culture media.[1][2] These solvents, even at low concentrations, are not biologically inert and can have direct effects on cells, which may confound your experimental results.[3] Documented solvent effects include altered cell growth, induction of differentiation, changes in gene expression, and interference with signaling pathways.[3][4] Therefore, it is critical to distinguish the effects of the solvent from the effects of Panosialin itself.
Q2: What is the maximum concentration of wA solvent I can use in my cell culture?
A2: The maximum tolerated concentration of any solvent is highly cell-line specific and depends on the duration of exposure.[5][6] For many common solvents like DMSO, a final concentration at or below 0.1% (v/v) is often recommended, though some cell lines may tolerate up to 0.5%.[3][5][7] It is crucial to perform a solvent tolerance assay for your specific cell line to determine the highest concentration that does not cause significant cytotoxicity or other off-target effects.[3][8]
Q3: My cells in the "vehicle control" group are showing stress or death. What's wrong?
A3: This strongly indicates that the concentration of your wA solvent is too high for your specific cell line. The vehicle control (media + solvent, without Panosialin) should appear identical to your untreated control (media only).[9] If you observe a significant biological effect in the vehicle control, you must lower the final solvent concentration in all experimental wells.[3] This may require preparing a more concentrated stock solution of Panosialin.
Q4: Panosialin is precipitating when I add it to the cell culture medium. How can I fix this?
A4: Precipitation occurs when the compound's solubility limit in the aqueous medium is exceeded.[10] To address this, you can try several approaches:
-
Gentle Warming and Mixing: Briefly warm the culture medium to 37°C and vortex or sonicate the diluted Panosialin solution to aid dissolution.[10][11]
-
Increase Stock Concentration: Prepare a more concentrated stock of Panosialin in the wA solvent. This allows you to add a smaller volume to the culture medium, reducing the final solvent concentration and the risk of the compound crashing out.
-
Serial Dilution in Medium: Instead of a single large dilution step, perform serial dilutions of your stock solution directly into pre-warmed culture medium.[8]
Q5: How do I properly design my experiment to account for solvent effects?
A5: A well-designed experiment must include the following controls:
-
Untreated Control: Cells in medium only. This is your baseline for normal cell health and behavior.
-
Vehicle Control: Cells in medium containing the same final concentration of wA solvent as your highest Panosialin dose. This allows you to isolate and subtract the effects of the solvent.[3]
-
Test Groups: Cells treated with varying concentrations of Panosialin. It is critical that the final concentration of the wA solvent is kept constant across all test groups and the vehicle control.[4][12]
Troubleshooting Guides
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solvent Concentration | Ensure the final concentration of the wA solvent is identical in all wells. Prepare a master mix for each condition where possible. Standardize your dilution technique.[3] |
| Compound Precipitation | Visually inspect wells for precipitation. If observed, follow the steps in FAQ Q4. Lower the final Panosialin concentration to stay below its solubility limit. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use proper pipetting techniques to avoid introducing bubbles and ensure accurate cell numbers per well.[13] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate both the solvent and Panosialin. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
Problem 2: Lower-than-expected potency of Panosialin.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Panosialin may be unstable in the solvent or culture medium at 37°C. Prepare fresh stock solutions for each experiment and minimize the time the compound spends in solution before being added to cells.[9] |
| Solvent Absorption of Water | Some solvents, like DMSO, are hygroscopic and can absorb water from the atmosphere, diluting your stock solution over time.[3] Use anhydrous grade solvent, store it in a desiccator, and aliquot stock solutions to minimize exposure to air.[3] |
| Solvent Interference | The wA solvent itself may be masking the effect of Panosialin by activating a compensatory pathway. This is complex but can be investigated with further molecular analysis (e.g., pathway-specific inhibitors). |
Quantitative Data Summary
Table 1: General Cytotoxicity Thresholds for Common Solvents in Cell Culture
This table provides generalized data. The user MUST determine the specific tolerance for their cell line.
| Solvent | Typical Max. Non-Toxic Conc. (v/v) | IC50 Concentration (v/v) | Cell Lines Tested |
| DMSO | 0.1% - 0.5%[5][7] | 1.8% - 1.9%[7] | MCF-7, RAW-264.7, HUVEC, HeLa[5][7][14] |
| Ethanol | < 0.5%[7] | > 5%[7] | MCF-7, RAW-264.7, HUVEC[7] |
| Acetone | < 1.0%[7] | > 5%[7] | MCF-7, RAW-264.7, HUVEC[7] |
| DMF | < 0.1%[6] | 1.1% - 1.2%[7] | MCF-7, RAW-264.7, HUVEC, CCL-1[6][7] |
Table 2: Example Experimental Plate Layout for Panosialin Dose-Response
| Wells | Panosialin Conc. | wA Solvent Conc. | Purpose |
| A1-A3 | 0 µM (Untreated) | 0% | Baseline cell viability |
| B1-B3 | 0 µM (Vehicle) | 0.1% | Control for solvent effect |
| C1-C3 | 1 µM | 0.1% | Test Condition |
| D1-D3 | 3 µM | 0.1% | Test Condition |
| E1-E3 | 10 µM | 0.1% | Test Condition |
| F1-F3 | 30 µM | 0.1% | Test Condition |
| G1-G3 | 100 µM | 0.1% | Test Condition |
| H1-H3 | Media Only | 0% | Background control |
Experimental Protocols
Protocol 1: Determining Solvent Tolerance Using a Resazurin-Based Viability Assay
-
Cell Seeding: Seed your cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a 2-fold serial dilution of the wA solvent in cell culture medium. Concentrations should range from a high level (e.g., 2%) down to a low level (e.g., 0.03%). Include a "no solvent" control.[8]
-
Cell Treatment: Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the intended duration of your Panosialin experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add 20 µL of resazurin (B115843) solution to each well and incubate for 1-4 hours at 37°C.[15]
-
Data Acquisition: Measure fluorescence using a plate reader (typically ~560 nm excitation / ~590 nm emission).
-
Analysis: Normalize the data to the "no solvent" control wells (representing 100% viability). The highest solvent concentration that does not cause a statistically significant decrease in viability is the maximum tolerated concentration.[3]
Protocol 2: Panosialin Dose-Response Experiment
-
Stock Preparation: Prepare a high-concentration stock solution of Panosialin (e.g., 1000x the highest desired final concentration) in 100% wA solvent.
-
Cell Seeding: Seed cells in a 96-well plate as described in the protocol above.
-
Compound Dilution:
-
Perform a serial dilution of the Panosialin stock solution in 100% wA solvent.
-
From this series, perform a final, large dilution (e.g., 1:1000) of each concentration into pre-warmed cell culture medium to create the final treatment media. This ensures the final wA solvent concentration remains constant (e.g., at 0.1%) across all wells.
-
-
Cell Treatment: Replace the medium on the cells with the prepared Panosialin treatment media. Include untreated and vehicle controls as described in Table 2.
-
Incubation & Analysis: Incubate for the desired time period and then perform the chosen endpoint assay (e.g., viability, gene expression, protein analysis).
Visualizations
Caption: Experimental workflow for a Panosialin dose-response assay.
Caption: Decision tree for troubleshooting common assay issues.
Caption: Potential interference of a solvent with a target pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. m.youtube.com [m.youtube.com]
- 14. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells | Semantic Scholar [semanticscholar.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FabI Inhibitors: Panosialin wA, Triclosan, and Isoniazid
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents and their targets. The bacterial fatty acid synthesis (FAS-II) pathway, essential for bacterial survival and distinct from its mammalian counterpart (FAS-I), presents a promising avenue for drug development. A key enzyme in this pathway, enoyl-acyl carrier protein reductase (FabI), catalyzes the final rate-limiting step in fatty acid elongation and is the target of several inhibitory compounds. This guide provides a detailed, objective comparison of three prominent FabI inhibitors: Panosialin (B1172248) wA, a naturally derived acylbenzenediol sulfate; Triclosan, a broad-spectrum synthetic antibacterial; and Isoniazid (B1672263), a cornerstone in the treatment of tuberculosis.
Mechanism of Action: A Tale of Three Inhibitors
The primary mechanism of action for all three compounds is the inhibition of the FabI enzyme, which ultimately disrupts the synthesis of fatty acids crucial for building and maintaining the bacterial cell membrane. However, the specifics of their interaction with the enzyme and its cofactors differ significantly.
Panosialin wA , a member of the panosialin class of natural products, demonstrates potent inhibitory activity against FabI. While the precise binding mode is still under detailed investigation, it is understood to interfere with the enzyme's ability to reduce its substrate, trans-2-enoyl-ACP, thereby halting the fatty acid elongation cycle.
Triclosan is a well-characterized, slow-binding inhibitor of FabI. It does not bind to the free enzyme but rather to the stable complex of FabI and the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This results in the formation of a highly stable ternary complex (FabI-NAD+-Triclosan), which effectively sequesters the enzyme and prevents it from participating in further rounds of fatty acid synthesis.[1][2]
Isoniazid , in contrast, is a prodrug that requires activation within the bacterial cell. The mycobacterial catalase-peroxidase enzyme, KatG, activates isoniazid, which then covalently binds to NAD+ to form an isonicotinoyl-NAD adduct.[3][4] This adduct acts as a potent inhibitor of the Mycobacterium tuberculosis FabI homolog, InhA, by tightly binding to its active site and blocking the binding of the natural enoyl-ACP substrate.[3][4]
Quantitative Comparison of Inhibitory Activity
The efficacy of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) against the purified FabI enzyme and their minimum inhibitory concentration (MIC) against whole bacterial cells. The following tables summarize the available data for this compound, Triclosan, and Isoniazid against key bacterial species.
Table 1: In Vitro Enzyme Inhibitory Activity (IC50)
| Compound | Target Enzyme | Bacterial Source | IC50 (µM) |
| This compound | FabI | Staphylococcus aureus | 3.0 - 5.0 |
| InhA | Mycobacterium tuberculosis | 9.0 - 12.0 | |
| FabI | Escherichia coli | Data not available | |
| Triclosan | FabI | Staphylococcus aureus | 0.052 - 3.0 |
| FabI | Escherichia coli | ~2.0 | |
| Isoniazid (activated) | InhA | Mycobacterium tuberculosis | 0.35 - 1.56 |
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Mycobacterium tuberculosis (µg/mL) |
| This compound | 16 | Data not available | 128 |
| Triclosan | 0.016 - 1.0 | 0.03125 - 8.0 | Data not available |
| Isoniazid | Not applicable | Not applicable | 0.02 - 0.06 |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the key assays cited in this guide are provided below.
Enoyl-ACP Reductase (FabI) Inhibition Assay (Spectrophotometric)
This assay determines the IC50 value of a compound by measuring the inhibition of FabI enzymatic activity. The activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH to NAD+ during the reduction of the substrate.
Materials:
-
Purified recombinant FabI enzyme
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Crotonoyl-CoA (or other suitable enoyl-ACP substrate)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5, containing 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADH, crotonoyl-CoA, and the test inhibitor.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADH (final concentration typically 100-200 µM), and varying concentrations of the test inhibitor. Include a control well with the solvent alone.
-
Enzyme Addition: Add the purified FabI enzyme to each well to a final concentration that yields a linear reaction rate for at least 10-20 minutes.
-
Pre-incubation: (Optional but recommended for slow-binding inhibitors like triclosan) Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10-30 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., crotonoyl-CoA, final concentration typically 25-50 µM) to all wells.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH oxidation) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture of the test bacterium, prepare a suspension in sterile broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Conclusion
This compound, triclosan, and isoniazid all effectively inhibit the essential bacterial enzyme FabI, but through distinct mechanisms and with varying spectrums of activity. Triclosan exhibits broad-spectrum activity, while isoniazid is highly specific for mycobacteria. This compound shows promise as a potent inhibitor against Gram-positive bacteria. The provided data and experimental protocols offer a foundation for researchers to further evaluate and compare these and other FabI inhibitors in the ongoing search for novel antibacterial therapies. The development of new compounds targeting the FAS-II pathway remains a critical strategy in combating the global challenge of antibiotic resistance.
References
- 1. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 2. Escherichia coli Enoyl-Acyl Carrier Protein Reductase (FabI) Supports Efficient Operation of a Functional Reversal of the β-Oxidation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Panosialin wA and Panosialin wB Antibacterial Potency: A Guide for Researchers
Executive Summary
Panosialins are a class of acylbenzenediol sulfate (B86663) metabolites derived from Streptomyces sp. that show promise as novel antibacterial agents.[1][2] Their primary mechanism of action is the inhibition of the bacterial type II fatty acid synthesis (FAS-II) pathway, an essential process for bacterial survival that is distinct from mammalian fatty acid synthesis.[1][2][3] Specifically, panosialins target enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme that catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[1][2][4] This guide provides a comparative analysis of the antibacterial potency of two key analogs, Panosialin (B1172248) wA and Panosialin wB, supported by quantitative data and detailed experimental protocols.
Both Panosialin wA and Panosialin wB exhibit identical whole-cell antibacterial activity against a panel of pathogenic bacteria. However, subtle differences in their enzymatic inhibition and impact on intracellular fatty acid biosynthesis suggest nuances in their structure-activity relationship that are critical for future drug development efforts.
Quantitative Analysis of Antibacterial Potency
The antibacterial efficacy of this compound and Panosialin wB has been evaluated through both enzymatic assays and whole-cell activity measurements. The following tables summarize the key quantitative data for a direct comparison.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data indicates that this compound and wB have identical MIC values against the tested strains.
| Compound | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | M. tuberculosis MIC (µg/mL) |
| This compound | 16 | 16 | 64 | 128 |
| Panosialin wB | 16 | 16 | 64 | 128 |
| Data sourced from BenchChem technical guides.[1] |
Table 2: Inhibitory Activity against Bacterial Enoyl-ACP Reductases (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a substance in inhibiting a specific biological or biochemical function. This compound and wB show comparable, potent inhibition against the ENR enzymes from Gram-positive bacteria (S. aureus and S. pneumoniae) and slightly less potent inhibition against the ENR from M. tuberculosis.[4]
| Compound | S. aureus FabI IC₅₀ (µM) | S. pneumoniae FabK IC₅₀ (µM) | M. tuberculosis InhA IC₅₀ (µM) |
| This compound | 3.0 | 5.2 | 9.6 |
| Panosialin wB | 4.6 | 5.5 | 9.1 |
| Data sourced from multiple studies on panosialin activity.[1][4] |
Table 3: Inhibition of Intracellular Fatty Acid Biosynthesis in S. aureus
This assay measures the ability of the compounds to inhibit fatty acid synthesis within the bacterial cell. Panosialin wB was found to be more than twice as effective as Panosialin B at blocking this process, highlighting that structural features directly impact cellular activity.[1][2] While direct comparative data for this compound is not available, the superior performance of the "w" analogs (with longer C17 alkyl chains) over the "A/B" analogs (C15 chains) is a consistent trend.[2]
| Compound | IC₅₀ (µM) for [¹⁴C]-acetate incorporation |
| Panosialin wB | 26.3 |
| Panosialin B | 55.3 |
| Data sourced from studies on panosialin mechanism of action.[1] |
Mechanism of Action: Inhibition of Fatty Acid Synthesis
The antibacterial effect of this compound and wB is a direct result of their inhibition of the FAS-II pathway. By blocking the enoyl-ACP reductase (FabI in S. aureus, FabK in S. pneumoniae, and InhA in M. tuberculosis), they prevent the elongation of fatty acid chains. This disruption depletes the bacteria of essential fatty acids required for building and maintaining the integrity of the cell membrane, ultimately leading to cell death.[1][3][5]
Caption: Inhibition of the final reduction step in the bacterial FAS-II pathway by this compound and wB.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Enoyl-ACP Reductase (ENR) Inhibition Assay
This spectrophotometric assay determines a compound's inhibitory activity by monitoring the oxidation of the NADH cofactor.[1]
Materials:
-
Purified recombinant ENR enzyme (e.g., S. aureus FabI)
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
This compound, Panosialin wB, and control compounds (e.g., triclosan) dissolved in DMSO
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.5), 1 mM Dithiothreitol (DTT)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactor, and test compounds. Create serial dilutions of this compound and wB.
-
Assay Setup: In a 96-well plate, add the assay buffer, ENR enzyme, NADH (final concentration, e.g., 150 µM), and varying concentrations of the test compounds. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.[1]
-
Reaction Initiation: Start the reaction by adding the crotonoyl-CoA substrate (final concentration, e.g., 50 µM).[1]
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of decrease corresponds to the rate of NADH oxidation.[1]
-
Data Analysis: Calculate the initial reaction velocities. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[6]
Minimum Inhibitory Concentration (MIC) Determination
This broth microdilution method determines the whole-cell antibacterial potency of the compounds.[1]
Caption: Standard workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Compound Preparation: Perform a two-fold serial dilution of this compound and wB in a 96-well microplate using appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no bacteria).[1]
-
Incubation: Incubate the plate at the bacterium's optimal growth temperature (e.g., 37°C) for 18-24 hours.[1]
-
MIC Determination: Following incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]
Conclusion and Future Directions
This compound and Panosialin wB are potent inhibitors of bacterial enoyl-ACP reductase with comparable antibacterial activity at the whole-cell level.[1][4] Their novel mechanism of action makes them attractive candidates for development into new antibiotics, particularly for combating resistant pathogens.[7] The structure-activity relationship data, which indicates that the longer C17 alkyl chain of the "w" analogs enhances potency, provides a clear direction for medicinal chemistry efforts.[2]
Future research should focus on a broader spectrum of clinically relevant bacteria, including multidrug-resistant strains, and investigate the in vivo efficacy, pharmacokinetic, and toxicology profiles of these promising compounds.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating Panosialin wA as a Lead Compound for Antibacterial Drug Development: A Comparative Guide
The rise of antimicrobial resistance necessitates the urgent development of novel antibiotics with unique mechanisms of action. Panosialin wA, a natural product isolated from Streptomyces sp., represents a promising lead compound. This guide provides a comprehensive comparison of this compound's performance against other antibacterial agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.
Mechanism of Action: Targeting Fatty Acid Synthesis
This compound exerts its antibacterial effect by inhibiting the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is essential for producing fatty acids, which are vital components of bacterial cell membranes.[1] The bacterial FAS-II pathway is distinct from the mammalian fatty acid synthesis system, making FabI an attractive and selective target for antibacterial drugs.[2] By inhibiting FabI, this compound disrupts membrane integrity and ultimately leads to bacterial cell death.[1]
dot
Caption: Inhibition of the Bacterial FAS-II Pathway by this compound.
Comparative In Vitro Activity
The in vitro efficacy of an antibacterial compound is primarily assessed by its ability to inhibit enzymatic activity (IC50) and bacterial growth (Minimum Inhibitory Concentration - MIC).
Enzyme Inhibitory Activity
This compound demonstrates potent inhibitory activity against FabI enzymes from various pathogenic bacteria. The half-maximal inhibitory concentration (IC50) values are summarized below in comparison to other Panosialin analogs and established FabI inhibitors.
| Compound | Target Enzyme | Bacterial Source | IC50 (µM) |
| This compound | FabI | S. aureus | 3.0 [3] |
| FabK | S. pneumoniae | 5.2 [3] | |
| InhA | M. tuberculosis | 9.6 [3] | |
| Panosialin A | FabI | S. aureus | 4.3[3] |
| FabK | S. pneumoniae | 3.9[3] | |
| InhA | M. tuberculosis | 11.8[3] | |
| Panosialin B | FabI | S. aureus | 5.4[3] |
| FabK | S. pneumoniae | 5.2[3] | |
| InhA | M. tuberculosis | 8.5[3] | |
| Panosialin wB | FabI | S. aureus | 4.6[3] |
| FabK | S. pneumoniae | 5.5[3] | |
| InhA | M. tuberculosis | 9.1[3] | |
| Triclosan | FabI | E. coli | 2[4] |
| AFN-1252 | FabI | S. aureus | 0.014[4] |
| Isoniazid (activated) | InhA | M. tuberculosis | 0.35 - 1.56[4] |
Antibacterial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound exhibits significant antibacterial activity against Gram-positive bacteria.
| Compound | S. aureus (µg/mL) | S. pneumoniae (µg/mL) | P. aeruginosa (µg/mL) | M. tuberculosis (µg/mL) |
| This compound | 16 [3][5] | 16 [3] | 64 [3] | 128 [3] |
| Panosialin wB | 16[3][5] | 16[3] | 64[3] | 128[3] |
| Panosialin A | 128[5] | - | - | - |
| Panosialin B | 128[5] | - | - | - |
| Penicillin | Varies widely | - | - | - |
| Vancomycin | 1-2 (susceptible MRSA)[6] | - | - | - |
| Tetracycline | Varies widely | - | - | - |
Notably, Panosialins wA and wB, which possess a longer C17 alkyl chain, demonstrate a significant eight-fold increase in antibacterial potency against S. aureus compared to Panosialins A and B with a C15 alkyl chain.[5] This suggests that the longer hydrophobic chain may facilitate stronger interactions within the substrate-binding pocket of the FabI enzyme.[5]
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of antibacterial compounds.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8][9][10][11]
dot
Caption: Workflow for MIC Determination by Broth Microdilution.
Detailed Protocol:
-
Preparation of Antimicrobial Agent: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[8][9]
-
Preparation of Inoculum: Bacterial strains are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without the agent) and a negative control (broth only) are included.[8]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[7][9]
-
Determination of MIC: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.[3]
Cytotoxicity Assay
Assessing the toxicity of a potential drug candidate to mammalian cells is a critical step in preclinical development. The MTT assay is a common method for evaluating cell viability.[12][13][14]
Detailed Protocol:
-
Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[12][13]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control is included.[12]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at 570 nm using a microplate reader.[12] Cell viability is calculated as a percentage of the vehicle control.[12]
In Vivo Efficacy Studies
Animal models are essential for evaluating the in vivo efficacy of an antibacterial agent.[15][16][17] A common model is the murine infection model.[17][18]
General Protocol:
-
Infection: Mice are infected with a pathogenic bacterial strain (e.g., S. aureus).
-
Treatment: The infected mice are treated with this compound at various doses and routes of administration. A control group receives a vehicle.
-
Monitoring: The health of the mice is monitored, and survival rates are recorded.[18]
-
Bacterial Burden Determination: At specific time points, organs (e.g., kidneys, spleen, liver) are harvested, homogenized, and plated to determine the bacterial load (CFU/g of tissue).[15][18]
-
Histopathology: Tissues may be collected for histopathological analysis to assess tissue damage and inflammation.[15][18]
Logical Framework for Lead Compound Validation
The validation of a new antibacterial lead compound like this compound follows a structured progression from in vitro characterization to in vivo studies.
dot
Caption: Generalized workflow for antibacterial lead compound validation.
Conclusion and Future Directions
This compound demonstrates promising potential as a lead compound for the development of new antibacterial drugs. Its potent inhibitory activity against the essential bacterial enzyme FabI, coupled with significant in vitro antibacterial efficacy, particularly against Gram-positive pathogens, makes it a valuable candidate for further investigation.
Future research should focus on:
-
Broad-spectrum activity: Evaluating the efficacy of this compound against a wider range of clinically relevant bacteria, including multidrug-resistant strains.
-
In vivo studies: Conducting comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies to assess its safety and therapeutic potential in a living organism.
-
Structure-Activity Relationship (SAR) studies: Optimizing the chemical structure of this compound to enhance its potency, broaden its spectrum of activity, and improve its pharmacokinetic properties.
The data presented in this guide provides a strong foundation for the continued exploration of this compound as a novel antibacterial agent to combat the growing threat of antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. youtube.com [youtube.com]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo antibacterial activity: Significance and symbolism [wisdomlib.org]
- 18. Frontiers | Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens [frontiersin.org]
Panosialin wA: A Comparative Analysis of Efficacy Against MRSA and Methicillin-Sensitive Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Panosialin (B1172248) wA against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). Panosialin wA is a member of the panosialin class of natural products, which are recognized for their potent inhibitory action against a key enzyme in bacterial fatty acid synthesis. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
Data Presentation
While specific comparative MICs for this compound against MRSA and MSSA are not available, the following table presents the half-maximal inhibitory concentration (IC50) of this compound against the S. aureus FabI enzyme.
| Compound | Target Enzyme | Bacterial Source | IC50 (µM) |
| This compound | FabI | S. aureus | 3.0 |
Note: This data represents the inhibitory activity against the isolated enzyme and not whole bacterial cells. Further studies are required to determine the whole-cell activity (MIC) against specific MRSA and MSSA strains.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound exerts its antibacterial effect by inhibiting the FabI enzyme, a critical component of the bacterial FAS-II pathway. This pathway is responsible for the elongation of fatty acid chains, which are essential for building and maintaining the bacterial cell membrane. By blocking FabI, this compound disrupts this cycle, leading to the depletion of necessary fatty acids and ultimately cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard microbiological techniques and can be adapted to compare the efficacy of this compound against various strains of MRSA and MSSA.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Culture: MRSA and MSSA strains are cultured overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: The overnight cultures are diluted to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: this compound is serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: A logarithmic phase culture of MRSA or MSSA is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Exposure: this compound is added at various concentrations (e.g., 1x, 2x, and 4x MIC). A growth control with no antibiotic is included.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on nutrient agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics.
Biofilm Inhibition Assay
This assay evaluates the ability of an antimicrobial agent to prevent the formation of biofilms.
Methodology:
-
Inoculum Preparation: An overnight culture of MRSA or MSSA is diluted in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Treatment: The bacterial suspension is added to the wells of a 96-well plate containing various concentrations of this compound.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification: Non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.
-
Data Analysis: The percentage of biofilm inhibition is calculated relative to the untreated control.
Conclusion
This compound presents a compelling profile as a novel antibacterial agent due to its targeted inhibition of the essential FabI enzyme in the bacterial fatty acid synthesis pathway. This mechanism is advantageous as it is distinct from that of β-lactam antibiotics, suggesting that this compound could be equally effective against both MRSA and MSSA. However, to fully substantiate this, direct comparative studies determining the MICs, time-kill kinetics, and antibiofilm activity of this compound against a panel of clinical MRSA and MSSA isolates are imperative. The experimental protocols outlined in this guide provide a framework for conducting such crucial evaluations. The continued investigation of this compound and its analogs is warranted to explore their potential in addressing the challenge of antibiotic-resistant staphylococcal infections.
In Vivo Validation of Panosialin wA: A Comparative Guide for Antibacterial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Panosialin (B1172248) wA as a potential antibacterial agent. While robust in vitro data highlights its mechanism of action and antibacterial spectrum, publicly available in vivo efficacy, pharmacokinetic, and toxicology data are currently lacking. This document, therefore, presents the existing in vitro evidence for Panosialin wA and its analogs, compares it with other antibacterial agents, and outlines standardized in vivo validation protocols to guide future research and development.
Executive Summary
This compound is a member of the panosialin class of acylbenzenediol sulfate (B86663) metabolites, which are natural products isolated from Streptomyces sp. These compounds have demonstrated potent antibacterial activity by inhibiting enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1] This pathway is essential for bacterial viability and is distinct from the fatty acid synthesis pathway in mammals, making FabI an attractive target for novel antibacterial agents.[1] this compound and its analogs represent promising lead compounds for development, particularly in an era of increasing antimicrobial resistance. However, their progression through the drug development pipeline is contingent on successful in vivo validation.
Comparative In Vitro Efficacy
The following tables summarize the in vitro antibacterial activity of Panosialins and comparator compounds.
Table 1: In Vitro Enzyme Inhibitory Activity (IC50)
| Compound/Compound Class | Target Enzyme | Bacterial Source | IC50 (µM) |
| This compound | FabI | S. aureus | 3.0 [2][3] |
| FabK | S. pneumoniae | 5.2 [2][3] | |
| InhA (FabI homolog) | M. tuberculosis | 9.6 [2][3] | |
| Panosialin A | FabI / FabK | S. aureus / S. pneumoniae | 4.3 / 3.9[3] |
| Panosialin B | FabI / FabK | S. aureus / S. pneumoniae | 5.4 / 5.2[3] |
| Panosialin wB | FabI / FabK | S. aureus / S. pneumoniae | 4.6 / 5.5[2][3] |
| Triclosan | FabI | E. coli | 2 |
| AFN-1252 | FabI | S. aureus | 0.014 |
| Fabimycin | FabI | A. baumannii / E. coli | < 0.01 |
| Isoniazid (activated) | InhA | M. tuberculosis | 0.35 - 1.56 |
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Compound Class | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | E. coli (MIC, µg/mL) | Gram-Negative Coverage |
| This compound | Data not specified individually | Data not specified individually | Data not specified individually | Limited |
| Panosialins (general) | Potent activity reported | Potent activity reported | Not reported | Limited |
| Vancomycin (B549263) | 0.5 - 2 | 0.25 - 1 | >128 | None |
| Linezolid | 1 - 4 | 1 - 2 | >128 | None |
| Daptomycin | 0.25 - 1 | 0.12 - 0.5 | >128 | None |
| Fabimycin | >64 | >64 | 0.25 - 8 | Yes |
Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
This compound exerts its antibacterial effect by targeting the FabI enzyme within the bacterial Fatty Acid Synthesis II (FAS-II) pathway. This pathway is responsible for the elongation of fatty acid chains, which are essential for building bacterial cell membranes. By inhibiting FabI, this compound disrupts this cycle, leading to a depletion of necessary fatty acids and ultimately, bacterial cell death.
This compound inhibits the FabI enzyme in the bacterial fatty acid synthesis pathway.
Proposed In Vivo Validation Protocols
The following are standardized experimental protocols for murine infection models that are essential for evaluating the in vivo efficacy of novel antibacterial agents like this compound.
Murine Peritonitis/Sepsis Model
This model is crucial for assessing the efficacy of antibacterial agents against systemic infections.
Experimental Workflow:
Workflow for the murine peritonitis-sepsis model.
Methodology:
-
Animal Model: 8-10 week old BALB/c or C57BL/6 mice.
-
Infection Induction:
-
Cecal Ligation and Puncture (CLP): This is a gold-standard model for polymicrobial sepsis. The cecum is ligated and punctured with a needle to induce leakage of fecal contents into the peritoneum.
-
Intraperitoneal (IP) Injection: A lethal or sub-lethal dose of a bacterial pathogen (e.g., S. aureus, E. coli) is injected into the peritoneal cavity.
-
-
Treatment: this compound, vehicle control, and a comparator antibiotic (e.g., vancomycin for Gram-positive infections) are administered at specified time points post-infection (e.g., 2 and 12 hours).
-
Monitoring: Survival is monitored for 7-10 days. Clinical scores (e.g., activity, posture, breathing) are recorded.
-
Endpoint Analysis: At predetermined time points, blood and organs (liver, spleen, kidneys) are collected to determine bacterial load (CFU/mL or CFU/gram of tissue) and measure inflammatory cytokine levels (e.g., TNF-α, IL-6) via ELISA.
Murine Pneumonia Model
This model is essential for evaluating efficacy against respiratory tract infections.
Methodology:
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c).
-
Infection Induction:
-
Intranasal Inoculation: Mice are anesthetized, and a suspension of a respiratory pathogen (e.g., S. pneumoniae) is instilled into the nostrils.
-
Intratracheal Inoculation: A more direct method involving surgical exposure of the trachea and direct instillation of the bacterial suspension.
-
-
Treatment: Similar to the sepsis model, this compound, vehicle, and a relevant comparator (e.g., ceftriaxone) are administered at set intervals.
-
Endpoint Analysis: At 24 or 48 hours post-infection, mice are euthanized. Lungs are harvested for bacterial load quantification. Bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory cell influx and cytokine levels. Lung tissue can also be processed for histopathological examination to assess tissue damage.
Conclusion and Future Directions
This compound demonstrates significant promise as an antibacterial lead compound due to its potent in vitro activity and its well-defined mechanism of action targeting a validated bacterial pathway. However, the absence of in vivo data represents a critical gap in its development profile. The experimental protocols outlined in this guide provide a clear framework for the necessary in vivo studies to validate its efficacy.
Future research should prioritize:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish optimal dosing regimens.
-
Toxicology studies: To assess the safety profile of this compound in animal models.
-
Efficacy studies: Utilizing the murine sepsis and pneumonia models described to compare the in vivo antibacterial activity of this compound against standard-of-care antibiotics.
Successful completion of these studies will be paramount in determining the true therapeutic potential of this compound and its viability as a clinical candidate in the fight against bacterial infections.
References
Panosialin wA vs. Penicillin: A Comparative Analysis of Antibacterial Mechanisms
For Immediate Release
This guide provides a detailed comparison of the antibacterial mechanisms of Panosialin (B1172248) wA, a novel natural product antibiotic, and penicillin, a cornerstone of antimicrobial therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct modes of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Panosialin wA, a member of the panosialin family of acylbenzenediol sulfates produced by Streptomyces sp., represents a promising class of natural product inhibitors. In contrast, penicillin, a β-lactam antibiotic derived from Penicillium fungi, has been a mainstay in treating bacterial infections for decades. This guide elucidates the fundamental differences in their antibacterial strategies, providing a basis for further research and development.
Mechanisms of Action: A Tale of Two Targets
The antibacterial activities of this compound and penicillin stem from their ability to inhibit crucial and distinct bacterial cellular processes.
This compound: Inhibition of Fatty Acid Synthesis
This compound exerts its antibacterial effect by targeting the bacterial type II fatty acid synthesis (FAS-II) pathway, a process essential for building and maintaining the integrity of the bacterial cell membrane.[1] Specifically, this compound inhibits the enzyme enoyl-acyl carrier protein (ACP) reductase (ENR), which catalyzes the final, rate-limiting step in each cycle of fatty acid elongation.[2][3] This inhibition disrupts the production of essential fatty acids, leading to compromised membrane integrity and ultimately, bacterial cell death. Panosialins have shown potent inhibitory activity against various ENR isoforms, including FabI in Staphylococcus aureus and FabK in Streptococcus pneumoniae.[4]
Penicillin: Inhibition of Cell Wall Synthesis
Penicillin's bactericidal action is a result of its interference with the synthesis of the bacterial cell wall.[5] Penicillins and other β-lactam antibiotics act by inhibiting penicillin-binding proteins (PBPs), which are transpeptidases essential for the final step of peptidoglycan synthesis.[6] Peptidoglycan is a critical structural component of the bacterial cell wall, providing mechanical strength and preventing osmotic lysis.[7] By binding to and inactivating PBPs, penicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall.[5] As the bacterium grows, the compromised cell wall cannot withstand the internal turgor pressure, resulting in cell lysis and death.[8] This mechanism is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[9]
Quantitative Data Comparison
The following tables summarize the inhibitory potency of this compound against its target enzymes and its antibacterial efficacy, alongside comparative data for penicillin.
Table 1: In Vitro Enzyme Inhibitory Activity (IC50) of this compound
| Compound | Target Enzyme | Bacterial Source | IC50 (µM) |
| This compound | FabI | Staphylococcus aureus | 3.0 |
| This compound | FabK | Streptococcus pneumoniae | 5.2 |
| This compound | InhA | Mycobacterium tuberculosis | 9.6 |
| Data sourced from[4] |
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of this compound and Penicillin
| Organism | This compound MIC (µg/mL) | Penicillin MIC (µg/mL) |
| Staphylococcus aureus | 16 | 0.4 - >24[2] |
| Streptococcus pneumoniae | 16 | ≤0.06 - ≥2[10][11] |
| Pseudomonas aeruginosa | 64 | >128[12] |
| Mycobacterium tuberculosis | 128 | N/A |
| This compound MIC data sourced from[13]. Penicillin MIC values are presented as a range to reflect strain-dependent susceptibility and resistance. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enoyl-ACP Reductase (ENR) Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of ENR.
Materials:
-
Purified recombinant ENR (e.g., S. aureus FabI)
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
This compound (test compound)
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5, 1 mM DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH, and the purified ENR enzyme.
-
Add the this compound dilutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.[4]
-
Initiate the reaction by adding the substrate, crotonoyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay determines the affinity of a test compound for PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative.
Materials:
-
Bacterial membranes containing PBPs (e.g., from S. aureus)
-
Test compound (e.g., penicillin)
-
Fluorescently labeled penicillin (e.g., Bocillin™ FL)
-
Buffer (e.g., PBS)
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Isolate bacterial membranes enriched with PBPs from a bacterial culture.[14]
-
Incubate the membrane preparation with varying concentrations of the test compound for a defined period (e.g., 10-15 minutes at 37°C) to allow for binding to PBPs.[14]
-
Add a fixed concentration of the fluorescently labeled penicillin to each reaction and incubate for another 10 minutes to label the remaining available PBPs.[14]
-
Stop the reaction by adding Laemmli buffer and heating the samples.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity compared to the control (no test compound) indicates binding of the test compound to the PBPs.
-
Determine the IC50 value by plotting the percentage of inhibition of fluorescent probe binding against the test compound concentration.
Whole-Cell Fatty Acid Biosynthesis Inhibition Assay
This assay measures the effect of a test compound on the de novo synthesis of fatty acids in whole bacterial cells using a radiolabeled precursor.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Growth medium
-
Test compound (e.g., this compound)
-
[14C]-acetic acid (radiolabeled precursor)
-
Saponification reagent (e.g., KOH)
-
Scintillation counter
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Incubate the cells with various concentrations of the test compound for a short period.
-
Add [14C]-acetic acid to each culture and incubate to allow for its incorporation into newly synthesized fatty acids.[15]
-
Stop the reaction and lyse the cells by adding a saponification reagent and heating.
-
Acidify the mixture and extract the fatty acids into an organic solvent.
-
Measure the radioactivity of the extracted fatty acids using a scintillation counter.
-
A reduction in radioactivity in the presence of the test compound indicates inhibition of fatty acid biosynthesis.
Visualizing the Mechanisms
The following diagrams, created using the DOT language, illustrate the distinct signaling pathways targeted by this compound and penicillin, as well as the workflows of the key experimental assays.
Caption: Inhibition of the bacterial FAS-II pathway by this compound.
Caption: Inhibition of peptidoglycan synthesis by Penicillin.
Caption: Experimental workflow for the ENR inhibition assay.
Caption: Experimental workflow for the PBP competitive binding assay.
Conclusion
This compound and penicillin represent two distinct and powerful strategies for combating bacterial infections. This compound's inhibition of the FAS-II pathway highlights a promising target for the development of new antibiotics, particularly in the face of growing resistance to traditional drugs. Penicillin's long-standing success in targeting cell wall synthesis underscores the effectiveness of this approach. A thorough understanding of these disparate mechanisms is crucial for the strategic development of novel antibacterial therapies and for overcoming the challenges of antimicrobial resistance.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0738107B1 - Inhibitors of fatty acid synthesis as antimicrobial agents - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: A Guide for Researchers
In the landscape of oncological research and drug development, the evaluation of a compound's cytotoxic potential against various cell lines is a foundational step. This guide provides a comparative overview of the cytotoxic effects of known chemotherapeutic agents, offering a framework for the assessment of novel compounds like the hypothetical "Panosialin wA". The data presented herein, supported by detailed experimental protocols and visual representations of key biological pathways and experimental workflows, is intended to aid researchers, scientists, and drug development professionals in their preclinical assessments.
Data Presentation: Comparative Cytotoxicity
The efficacy of a cytotoxic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. Lower IC50 values are indicative of higher cytotoxic potency. It is important to note that IC50 values can vary between laboratories due to differing experimental conditions, such as cell passage number and specific assay protocols.[1]
Below are tables summarizing the IC50 values for two widely used chemotherapeutic agents, Doxorubicin and Cisplatin (B142131), across various human cancer cell lines. This format can be adapted to include data for "this compound" and other relevant comparator compounds.
Table 1: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Carcinoma | 0.23 | 72 |
| HeLa | Cervical Carcinoma | 2.9 | 24 |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 |
| MCF-7 | Breast Cancer | 1.25 | 48 |
Note: Data compiled from various sources.[1]
Table 2: IC50 Values of Cisplatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Carcinoma | 10.5 | 48 |
| HeLa | Cervical Carcinoma | 3.2 | 72 |
| HepG2 | Hepatocellular Carcinoma | 8.0 | 48 |
| MCF-7 | Breast Cancer | 21.0 | 48 |
Note: A meta-analysis of cisplatin IC50 values revealed significant heterogeneity across studies, making a standardized value difficult to report.[1]
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate assessment of cytotoxicity. The following are protocols for two common assays used to determine the cytotoxic effects of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.[3]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Controls: Include three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer.
-
Background: Culture medium without cells.
-
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.[4]
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key processes and pathways related to cytotoxicity.
Caption: Workflow for in vitro cytotoxicity testing.
Caption: Intrinsic apoptosis pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcbiotech.com [atcbiotech.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Panosialin wA: A Comparative Analysis of its Efficacy Against ESKAPE Pathogens
For Immediate Release
In the global fight against antimicrobial resistance, the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a critical threat to public health. This guide provides a comparative analysis of the in vitro efficacy of Panosialin wA, a novel acylbenzenediol sulfate (B86663) isolated from Streptomyces sp., against a panel of these formidable pathogens. Its performance is benchmarked against established clinical antibiotics, offering researchers, scientists, and drug development professionals a data-driven overview of its potential as a next-generation antibacterial agent.
This compound, along with its structural analogs, targets the bacterial fatty acid synthesis II (FAS-II) pathway, an essential process for bacterial viability that is distinct from the corresponding pathway in mammals. Specifically, it inhibits the enoyl-acyl carrier protein (ACP) reductase (ENR) enzyme, a key catalyst in the fatty acid elongation cycle. This targeted mechanism of action presents a promising avenue for the development of new therapeutics with potentially reduced off-target effects.
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and a selection of comparator antibiotics against the ESKAPE pathogens. All data is presented in µg/mL.
Gram-Positive ESKAPE Pathogens
| Pathogen | This compound | Vancomycin | Linezolid | Daptomycin | Ceftaroline |
| Enterococcus faecium | Data Not Available | - | 2[1][2] | ≤4[3][4][5][6] | 16–64[7] |
| Staphylococcus aureus | 16 | 1-2[8][9][10][11][12] | 2[7] | - | 0.5-2[7][13][14][15][16] |
Gram-Negative ESKAPE Pathogens
| Pathogen | This compound | Meropenem (B701) | Colistin | Imipenem/Sulbactam | Ceftazidime/Avibactam | Piperacillin/Tazobactam | Tigecycline | Ciprofloxacin |
| Klebsiella pneumoniae | Data Not Available | ≤2->64[17][18][19][20] | >2- >128[21][22][23][24][25] | - | - | - | ≤0.5-2[23] | >4[26] |
| Acinetobacter baumannii | Data Not Available | - | - | 8-512 (Imipenem)[27][28][29][30] / 4->128 (Sulbactam)[31][32][33][34][35] | - | - | - | - |
| Pseudomonas aeruginosa | 64 | - | - | - | 2-4[36][37][38][39][40] | - | - | - |
| Enterobacter species | Data Not Available | - | - | - | - | - | ≤1-4[41][42][43][44][45] | - |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. journals.asm.org [journals.asm.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Minimum Inhibitory Concentration in Clinical Outcomes of Enterococcus faecium Bacteremia Treated With Daptomycin: Is it Time to Change the Breakpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. FDA Rationale for Recognition Decision: Daptomycin | FDA [fda.gov]
- 7. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jcdr.net [jcdr.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Prediction of Minimal Inhibitory Concentration of Meropenem Against Klebsiella pneumoniae Using Metagenomic Data [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Colistin Resistance Among Multiple Sequence Types of Klebsiella pneumoniae Is Associated With Diverse Resistance Mechanisms: A Report From India [frontiersin.org]
- 22. Treatment Options for Colistin Resistant Klebsiella pneumoniae: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. jmatonline.com [jmatonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Is meropenem MIC increase against KPC-producing Klebsiella pneumoniae correlated with increased resistance rates against other antimicrobials with Gram-negative activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro evaluation of antimicrobial combinations against imipenem-resistant Acinetobacter baumannii of different MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. academic.oup.com [academic.oup.com]
- 32. contagionlive.com [contagionlive.com]
- 33. mdpi.com [mdpi.com]
- 34. academic.oup.com [academic.oup.com]
- 35. researchgate.net [researchgate.net]
- 36. journals.asm.org [journals.asm.org]
- 37. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Review of Ceftazidime-Avibactam for the Treatment of Infections Caused by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. journals.asm.org [journals.asm.org]
- 42. researchgate.net [researchgate.net]
- 43. Evaluation of role of Tigecycline among clinically significant multidrug resistant pathogens from a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Study on MICs of Tigecycline in Clinical Isolates of Carbapenem Resistant Enterobacteriaceae (CRE) at a Tertiary Care Centre in North India - PMC [pmc.ncbi.nlm.nih.gov]
- 45. Tigecycline for the treatment of multidrug-resistant Enterobacteriaceae: a systematic review of the evidence from microbiological and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Panosialin Analogs: A, B, wA, and wB
For Researchers, Scientists, and Drug Development Professionals
Panosialin (B1172248) analogs, a class of acylbenzenediol sulfate (B86663) metabolites isolated from Streptomyces sp., have emerged as potent inhibitors of the bacterial type II fatty acid synthesis (FAS-II) pathway.[1] This pathway is essential for bacterial survival and distinct from the mammalian fatty acid synthesis machinery, making its components attractive targets for novel antibacterial agents.[2][3] This guide provides a detailed head-to-head comparison of four principal panosialin analogs: Panosialin A, Panosialin B, Panosialin wA, and Panosialin wB, focusing on their structure-activity relationships, inhibitory potency, and antibacterial efficacy, supported by experimental data.
The primary mechanism of action for these analogs is the inhibition of enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme that catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[1][4] By targeting this enzyme, panosialins disrupt the synthesis of essential fatty acids, leading to the cessation of bacterial cell membrane biosynthesis and ultimately, cell death.[1]
Structural Differences
The four panosialin analogs differ in the length and saturation of their alkyl side chains, which significantly influences their biological activity.[1]
-
Panosialin A: Possesses a C15 monounsaturated alkyl chain.[1]
-
Panosialin B: Features a C15 saturated alkyl chain.[1]
-
This compound: Contains a C17 monounsaturated alkyl chain.[1]
-
Panosialin wB: Is characterized by a C17 saturated alkyl chain.[1]
Quantitative Comparison of Biological Activity
The following tables summarize the inhibitory and antibacterial activities of the four panosialin analogs based on available experimental data.
Table 1: Inhibitory Activity (IC₅₀, µM) of Panosialin Analogs against Bacterial Enoyl-ACP Reductases
| Compound | S. aureus FabI | S. pneumoniae FabK | M. tuberculosis InhA |
| Panosialin A | 4.3[2] | 3.9[2] | 11.8[2] |
| Panosialin B | 5.4[2] | 5.2[2] | 8.5[2] |
| This compound | 3.0[2] | 5.2[2] | 9.6[2] |
| Panosialin wB | 4.6[2] | 5.5[2] | 9.1[2] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC, µg/mL) of Panosialin Analogs
| Compound | S. aureus | S. aureus (MRSA) | S. pneumoniae | P. aeruginosa | M. tuberculosis |
| Panosialin A | 128[1] | 128[1] | - | - | - |
| Panosialin B | 128[1] | 128[1] | - | - | - |
| This compound | 16[1][2] | 16[1] | 16[2] | 64[2] | 128[2] |
| Panosialin wB | 16[1][2] | 16[1] | 16[2] | 64[2] | 128[2] |
Table 3: Inhibition of Intracellular Fatty Acid Biosynthesis in S. aureus
| Compound | IC₅₀ (µM) for [¹⁴C]-acetate incorporation |
| Panosialin B | 55.3[2] |
| Panosialin wB | 26.3[2] |
Structure-Activity Relationship Analysis
The experimental data reveals key structure-activity relationships:
-
Alkyl Chain Length: The longer C17 alkyl chain of Panosialins wA and wB results in significantly greater antibacterial potency (eight-fold lower MIC) compared to the C15 chain of Panosialins A and B.[1] This suggests that the longer chain enhances the interaction with the enzyme's active site or improves cell penetration.
-
Saturation: The difference in activity between the saturated (wB) and unsaturated (wA) C17 analogs is less pronounced in terms of MIC, indicating that chain length is the more dominant factor for antibacterial efficacy.[1]
-
Intracellular Activity: The enhanced whole-cell activity of the C17 analogs is consistent with their improved ability to inhibit fatty acid synthesis within the bacterial cell, as demonstrated by the lower IC₅₀ value of Panosialin wB compared to Panosialin B.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the inhibitory activity of Panosialin analogs.
Experimental Protocols
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against ENR by monitoring the oxidation of NADH.[7]
-
Materials:
-
Purified bacterial ENR (e.g., S. aureus FabI)
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
Panosialin analogs
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.5), 1 mM Dithiothreitol (DTT)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
-
Procedure:
-
Prepare stock solutions of the enzyme, substrate, cofactor, and test compounds in a suitable solvent (e.g., DMSO).
-
Add 5 µL of various concentrations of Panosialin analogs or DMSO (control) to the wells of a 96-well plate.
-
Add 85 µL of a solution containing the purified enzyme and NADH in assay buffer to each well. The final concentration of NADH is typically 150 µM.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of crotonoyl-CoA solution to each well. The final concentration of crotonoyl-CoA is typically 50 µM.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each Panosialin concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Panosialin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., S. aureus, MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Panosialin analogs
-
96-well microplates
-
Incubator
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the Panosialin analogs in CAMHB in a 96-well plate.
-
Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
The head-to-head comparison of Panosialin analogs A, B, wA, and wB provides clear evidence of a strong structure-activity relationship. The length of the alkyl side chain is a key determinant of their antibacterial potency, with the C17 analogs (wA and wB) demonstrating significantly greater activity than their C15 counterparts (A and B). This enhanced efficacy is attributed to their improved inhibition of the bacterial enoyl-ACP reductase and subsequent disruption of fatty acid biosynthesis. Panosialins wA and wB represent promising lead compounds for the development of novel antibiotics to combat drug-resistant bacterial infections. Further optimization of these structures could lead to next-generation therapeutic agents with improved potency and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Therapeutic Potential of Pan-Sialidase Inhibitors and Withaferin A Derivatives
In the landscape of modern drug discovery, researchers are continually exploring novel compounds and therapeutic strategies to combat a range of diseases. This guide provides a detailed comparison of two distinct but significant classes of therapeutic agents: pan-sialidase inhibitors and Withaferin A derivatives. While the term "Panosialin wA" does not correspond to a recognized scientific entity, it is likely a composite term referring to these two areas of research. This guide will, therefore, assess their therapeutic potential individually and in comparison, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodologies.
Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. These enzymes are implicated in the progression of various diseases, including viral infections and cancer, making them a key target for therapeutic intervention.[1][2] Pan-sialidase inhibitors are compounds designed to block the activity of these enzymes.[3]
On the other hand, Withaferin A is a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha).[4][5] It has garnered significant attention for its pleiotropic therapeutic effects, particularly its potent anticancer properties.[6][7] These effects are attributed to its ability to modulate multiple cellular signaling pathways.[8] Researchers are actively developing Withaferin A derivatives to enhance its therapeutic efficacy and safety profile.[9][10]
Pan-Sialidase Inhibitors: A Targeted Therapeutic Approach
Pan-sialidase inhibitors function by blocking the active site of sialidase enzymes, thereby preventing the cleavage of sialic acids. This mechanism is particularly effective in inhibiting the replication of viruses like influenza, which rely on sialidase to release new virions from infected cells.[1][11]
Therapeutic Applications
The primary clinical application of sialidase inhibitors is in the treatment of influenza A and B infections.[12] Well-known examples include Oseltamivir (Tamiflu™) and Zanamivir (Relenza™).[3] Beyond their antiviral effects, research is exploring the potential of sialidase inhibitors in treating bacterial infections and certain types of cancer where sialidases are overexpressed.[1][13]
Quantitative Data: Inhibitory Activity of Sialidase Inhibitors
The efficacy of sialidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Inhibitor | Target Sialidase | IC50 (approx.) | Reference |
| Zanamivir | Influenza A Neuraminidase | 0.6 nM - 2.7 nM | [3] |
| Oseltamivir | Influenza A Neuraminidase | 0.3 nM - 8.5 nM | [3] |
| DANA | General Sialidase Inhibitor | ~10 µM (for NEU3) | [14] |
Experimental Protocol: Sialidase Inhibition Assay
A common method to determine the inhibitory activity of a compound against sialidase is the fluorometric enzyme inhibition assay using the substrate 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA).
Objective: To determine the IC50 of a test compound against a specific sialidase.
Materials:
-
Recombinant sialidase (e.g., from Arthrobacter ureafaciens for a pan-sialidase assay).[15][16]
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).[15]
-
4-MU-NANA substrate.
-
Test compound (dissolved in a suitable solvent, e.g., DMSO).
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7).
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm).
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the wells of the 96-well plate, add 20 µL of the test compound dilutions. Include wells for positive control (enzyme + substrate, no inhibitor) and negative control (substrate only).
-
Add 20 µL of the sialidase solution to each well (except the negative control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the 4-MU-NANA substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence using the microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanism of Action: Viral Sialidase Inhibition
Caption: Mechanism of viral sialidase inhibition.
Withaferin A and its Derivatives: A Multi-Targeted Approach
Withaferin A (WA) exerts its therapeutic effects by interacting with multiple intracellular targets, leading to the modulation of various signaling pathways.[5][7] This pleiotropic activity makes it a promising candidate for the treatment of complex diseases like cancer.[17] The synthesis of WA derivatives aims to improve its pharmacological properties, such as increasing its potency and reducing its toxicity.[9][18]
Therapeutic Applications
The most extensively studied application of WA and its derivatives is in cancer therapy.[5][6] It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer.[8][17] Additionally, WA exhibits anti-inflammatory, immunomodulatory, and neuroprotective properties.[4]
Quantitative Data: Cytotoxic Activity of Withaferin A
The cytotoxic effects of Withaferin A are often evaluated by determining its IC50 value in different cancer cell lines.
| Cell Line | Cancer Type | IC50 of Withaferin A (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.03 - 24 | [19] |
| MCF-7 | Breast Cancer | 0.03 - 24 | [19] |
| PC-3 | Prostate Cancer | 0.03 - 24 | [19] |
| HCT-116 | Colon Cancer | 0.03 - 24 | [19] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the IC50 of Withaferin A or its derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Withaferin A or derivative (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear microplate.
-
Spectrophotometer (570 nm).
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include wells for vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Key Signaling Pathways Modulated by Withaferin A
Caption: Key signaling pathways modulated by Withaferin A.
Comparative Analysis: Pan-Sialidase Inhibitors vs. Withaferin A Derivatives
| Feature | Pan-Sialidase Inhibitors | Withaferin A and Derivatives |
| Mechanism of Action | Targeted inhibition of sialidase enzymes.[1] | Pleiotropic, multi-target effects on various signaling pathways.[6][8] |
| Primary Therapeutic Target | Sialidases (Neuraminidases).[3] | Multiple targets including NF-κB, Akt, p53, STAT3, and Notch.[6][8][20] |
| Primary Therapeutic Application | Antiviral (Influenza).[12] | Anticancer.[5][17] |
| Potential Side Effects | Generally well-tolerated.[1] | Potential for off-target effects due to pleiotropic nature; derivatives aim to improve the safety profile. |
| Drug Development Status | Clinically approved drugs available (e.g., Oseltamivir).[3] | Preclinical and early clinical development stages.[4] |
The targeted nature of pan-sialidase inhibitors offers the advantage of high specificity and potentially fewer side effects. This approach has proven highly successful in the development of antiviral drugs. However, its applicability to complex multifactorial diseases like cancer may be limited.
In contrast, the multi-targeted approach of Withaferin A and its derivatives is well-suited for treating diseases like cancer, which involve the dysregulation of multiple signaling pathways.[17] The challenge lies in optimizing the therapeutic window to maximize efficacy while minimizing off-target toxicity. The development of derivatives is a key strategy to achieve this balance.[9]
Conclusion
Both pan-sialidase inhibitors and Withaferin A derivatives represent promising avenues for drug development. Pan-sialidase inhibitors are a testament to the success of targeted drug design, particularly in the field of virology. Withaferin A and its derivatives offer a powerful multi-targeted strategy for tackling complex diseases like cancer.
Future research may focus on several key areas:
-
Selective Sialidase Inhibitors: Developing inhibitors with greater selectivity for specific human sialidase isoforms (NEU1-4) could open up new therapeutic applications in cancer and other diseases where these enzymes are dysregulated.[21][22]
-
Optimized Withaferin A Derivatives: Continued medicinal chemistry efforts to synthesize and screen Withaferin A derivatives will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.[9][23]
-
Combination Therapies: Exploring the synergistic effects of combining Withaferin A or its derivatives with conventional chemotherapeutics or targeted therapies could lead to more effective treatment regimens.[6]
By continuing to investigate these and other novel therapeutic agents, the scientific community can pave the way for new and improved treatments for a wide range of human diseases.
References
- 1. Inhibition of sialidase activity as a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialidases: Therapeutic and Antiatherogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 7. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elearning.unimib.it [elearning.unimib.it]
- 12. Anti-influenza drugs: the development of sialidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease [frontiersin.org]
- 14. Inhibitors of the Sialidase NEU3 as Potential Therapeutics for Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lectenz.com [lectenz.com]
- 16. lectenz.com [lectenz.com]
- 17. Mechanisms and potential therapeutic strategies of withaferin A in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. researchgate.net [researchgate.net]
- 20. Withaferin A causes activation of Notch2 and Notch4 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chemistry of withaferin-A: chemo, regio, and stereoselective synthesis of novel spiro-pyrrolizidino-oxindole adducts of withaferin-A via one-pot three-component [3+2] azomethine ylide cycloaddition and their cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Synergy of Panosialin wA with Conventional Antibiotics Against Resistant Bacteria
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the synergistic potential of Panosialin wA, a novel enoyl-ACP reductase inhibitor, with conventional antibiotics to combat the growing threat of antibiotic resistance.
While specific quantitative data on the synergistic effects of this compound with conventional antibiotics is an emerging area of research, this document outlines the established methodologies and theoretical frameworks necessary to conduct and present such investigations. The primary methods for assessing antibiotic synergy, the checkerboard assay and the time-kill curve analysis, are detailed herein.[1][2][3]
Data Presentation
Effective presentation of synergy data is crucial for clear interpretation and comparison. The following table template is designed to summarize quantitative findings from checkerboard assays, providing a standardized format for reporting results.
Table 1: Template for Summarizing Synergistic Activity of this compound with Conventional Antibiotics
| Resistant Bacterial Strain | Conventional Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of this compound in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index* | Interpretation |
| e.g., MRSA ATCC 43300 | e.g., Oxacillin | ||||||
| e.g., VRE ATCC 51299 | e.g., Vancomycin | ||||||
| e.g., P. aeruginosa ATCC 27853 | e.g., Ciprofloxacin |
*The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.[4][5][6] An FIC index between 0.5 and 4.0 indicates an additive or indifferent effect, and an FIC index of > 4.0 suggests antagonism.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide step-by-step methodologies for the checkerboard and time-kill curve assays.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[4][7][8]
-
Preparation of Reagents and Bacterial Inoculum:
-
Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.
-
Culture the resistant bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial two-fold dilutions of the conventional antibiotic.
-
Along the y-axis, perform serial two-fold dilutions of this compound.
-
The resulting checkerboard will contain various combinations of the two agents.[4][5]
-
Include control wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well without any antimicrobial agents.[5]
-
-
Incubation and Analysis:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Following incubation, visually inspect the plate for turbidity to determine the MIC of each agent alone and in combination. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine the nature of the interaction.
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antimicrobial combination over time.[3][9]
-
Preparation of Bacterial Culture and Test Solutions:
-
Prepare a bacterial inoculum as described for the checkerboard assay, adjusting to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks containing fresh broth.[1]
-
Prepare flasks with the following conditions:
-
Growth control (no antimicrobial agents)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Conventional antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Combination of this compound and the conventional antibiotic at the same sub-inhibitory concentrations.[1]
-
-
-
Incubation and Sampling:
-
Bacterial Viable Count:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate a known volume of each dilution onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each experimental condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point (e.g., 24 hours).[9]
-
Indifference is a < 2-log₁₀ change in CFU/mL.[1]
-
Antagonism is a ≥ 2-log₁₀ increase in CFU/mL by the combination compared with the most active single agent.[1]
-
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Synergy Assessment
The following diagram outlines the general workflow for assessing the synergistic potential of this compound with a conventional antibiotic.
Proposed Mechanism of Synergy
Panosialins are known to inhibit enoyl-ACP reductase (FabI), a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[10][11][12] This pathway is essential for building and maintaining the integrity of the bacterial cell membrane. By disrupting this pathway, this compound may weaken the bacterial cell envelope, thereby increasing its permeability and enhancing the uptake and efficacy of conventional antibiotics that target intracellular components or other cell envelope structures. The following diagram illustrates this proposed synergistic mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity against β- lactamase producing Methicillin and Ampicillin-resistants Staphylococcus aureus: fractional Inhibitory Concentration Index (FICI) determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Panosialin wA
For Immediate Release
As a novel acylbenzenediol sulfate (B86663) metabolite, Panosialin wA presents unique challenges for laboratory safety and waste management.[1][2] In the absence of a specific Safety Data Sheet (SDS), this document provides a comprehensive operational and disposal plan based on established best practices for handling potent, novel chemical compounds. This guidance is intended for researchers, scientists, and drug development professionals to establish safe handling and disposal protocols, ensuring both personal safety and environmental responsibility.
It is imperative to consult with your institution's Environmental Health & Safety (EHS) office before implementing any of these procedures. All waste generated, including contaminated personal protective equipment (PPE), must be treated as hazardous unless explicitly determined otherwise by your EHS department.
Chemical and Physical Properties of Panosialin Analogs
While specific data for this compound is limited, the properties of the closely related Panosialin B provide a valuable reference for handling and disposal considerations.[3]
| Property | Data for Panosialin B | Source |
| Molecular Formula | C₂₁H₃₆O₈S₂ | PubChem[3] |
| Molecular Weight | 480.6 g/mol | PubChem[3] |
| Chemical Class | Acylbenzenediol Sulfate | Benchchem[1] |
| Appearance | Not specified (likely solid) | - |
| Solubility | Not specified | - |
| Stability | Not specified | - |
Pre-Disposal Risk Assessment and Waste Identification
A thorough risk assessment is mandatory before commencing any work that will generate this compound waste. This initial step is critical for ensuring that all potential hazards are identified and mitigated.
Key Identification Steps:
-
Characterize Waste: Determine the physical state of the waste (solid, liquid, or gas).
-
Identify Hazards: Classify the waste based on its potential hazardous properties (e.g., toxic, corrosive, reactive). Given its biological activity as an enzyme inhibitor, high potency should be assumed.[2]
-
Segregate Waste: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office. Incompatible waste streams can react dangerously.
Caption: Workflow for the initial assessment and segregation of this compound waste.
Waste Collection and Storage
Proper containment of this compound waste is crucial to prevent accidental exposure and environmental contamination.
-
Container Requirements:
-
Compatibility: Waste must be stored in containers made of materials compatible with organic sulfates. High-density polyethylene (B3416737) (HDPE) is generally a suitable choice.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Condition: Containers must be in good condition, with no leaks or damage, and must have a securely fitting cap.
-
-
Storage Guidelines:
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure secondary containment is used to capture any potential leaks.
-
Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.
-
Disposal Procedures
The following step-by-step procedures are recommended for the disposal of different forms of this compound waste.
Solid Waste (Pure Compound, Contaminated PPE, etc.)
-
Collection: Collect all solid waste in a designated, compatible, and clearly labeled hazardous waste container.
-
Packaging: Ensure the container is securely sealed to prevent any release of dust or particles.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management vendor.
Liquid Waste (Solutions, Fermentation Broth)
Due to its production from Streptomyces sp., liquid waste may contain the active compound as well as residual fermentation media.[2]
-
Collection: Collect all liquid waste in a labeled, leak-proof, and compatible container. For aqueous solutions, neutralization may be considered as a preliminary step, but only after consultation with your EHS office.
-
Inactivation (Optional and with EHS Approval):
-
Chemical Degradation: For compounds like alkylbenzene sulfonates, advanced oxidation processes (AOPs) such as UV/H₂O₂ can be effective at degradation.[4] However, the efficacy for this compound is unknown and this should only be performed by trained personnel with EHS approval.
-
pH Adjustment: Neutralization of acidic or basic solutions should be performed cautiously to a pH between 6.0 and 8.0, provided this does not cause precipitation or reaction of the active compound.
-
-
Disposal: All liquid waste containing this compound must be disposed of as hazardous chemical waste through an approved vendor. Do not discharge to the sanitary sewer.
Caption: Logical flow for making decisions on the proper disposal route for this compound waste.
Spill and Decontamination Procedures
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or powder, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For liquid spills: Cover with an absorbent material (e.g., chemical spill pillows or vermiculite).
-
For solid spills: Gently cover with a damp paper towel to avoid raising dust.
-
-
Decontamination:
-
Carefully collect all contaminated materials into a hazardous waste container.
-
Clean the spill area with a suitable laboratory detergent and water.
-
Rinse the area thoroughly.
-
Collect all cleaning materials as hazardous waste.
-
-
Reporting: Report the incident to your supervisor and EHS office as per your institution's policy.
By adhering to these conservative, safety-first guidelines, laboratories can effectively manage the risks associated with the handling and disposal of this compound, fostering a secure research environment.
References
Standard Operating Procedure: Safe Handling of Panosialin wA
Disclaimer: The following guidelines are provided for a hypothetical compound, "Panosialin wA," and are based on best practices for handling potent, hazardous chemical agents in a laboratory setting. A comprehensive, substance-specific risk assessment must be conducted before handling any new chemical. This document serves as a template and should be adapted to reflect the known hazards of the actual substance being used.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The required level of PPE is determined by the nature of the handling procedure and the concentration of this compound.
Table 1: Recommended Personal Protective Equipment for this compound
| Activity | Required PPE | Additional Precautions |
| Low Concentration Solution Handling (<1mM) | - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- ANSI-rated safety glasses | Work within a certified chemical fume hood. |
| High Concentration Solution Handling (>1mM) | - Chemical-resistant laboratory coat- Double nitrile gloves- Chemical splash goggles | Work within a certified chemical fume hood. Ensure emergency shower and eyewash station are accessible. |
| Weighing and Handling of Powdered Form | - Disposable, solid-front laboratory gown- Double nitrile gloves- Chemical splash goggles and face shield- NIOSH-approved respirator with appropriate cartridges | Use a powder containment hood or a glove box. |
| Waste Disposal | - Chemical-resistant laboratory coat- Double nitrile gloves- Chemical splash goggles | Handle all waste as hazardous. |
Experimental Protocol: Preparation of a 10mM Stock Solution of this compound
This protocol details the steps for safely preparing a stock solution from a powdered form of this compound.
Materials:
-
This compound (powder)
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation of the Work Area:
-
Ensure the certified chemical fume hood is operational.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary materials within the fume hood.
-
-
Donning PPE:
-
Put on a disposable, solid-front laboratory gown, double nitrile gloves, chemical splash goggles, a face shield, and a NIOSH-approved respirator.
-
-
Weighing this compound:
-
Tare a sterile, conical-bottom polypropylene tube on the analytical balance.
-
Carefully add the desired amount of this compound powder to the tube using a chemical-resistant spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Inside the fume hood, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a designated, labeled storage box.
-
-
Decontamination and Doffing PPE:
-
Wipe down the work surface and any equipment used with an appropriate decontamination solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE.
-
Workflow and Decision Making
Visualizing workflows and decision-making processes is key to ensuring procedural consistency and safety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
